molecular formula C11H21Br B109033 11-Bromo-1-undecene CAS No. 7766-50-9

11-Bromo-1-undecene

Cat. No.: B109033
CAS No.: 7766-50-9
M. Wt: 233.19 g/mol
InChI Key: YPLVPFUSXYSHJD-UHFFFAOYSA-N
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Description

11-Bromo-1-undecene acts as a reagent used in the chemoenzymatic synthesis of macrolide antibiotics for the treatment of common bacteria infection.>This compound is a halogenated hydrocarbon. It can be synthesized by employing alkenyl esters or dibromides as starting materials.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-bromoundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLVPFUSXYSHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300900
Record name 11-Bromo-1-undecene
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Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-50-9
Record name 7766-50-9
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Record name 11-Bromo-1-undecene
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Record name 11-Bromo-1-undecene
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Foundational & Exploratory

An In-depth Technical Guide to 11-Bromo-1-undecene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a versatile bifunctional organic compound that serves as a crucial intermediate in a variety of synthetic applications, particularly in materials science and medicinal chemistry.[1][2][3] Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal functionalization, making it a valuable building block for the synthesis of complex molecules and functionalized materials.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical Structure

The structure of this compound consists of an eleven-carbon chain with a double bond at one terminus (C1) and a bromine atom at the other (C11). This arrangement provides two reactive sites for distinct chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁Br[4][5]
Molecular Weight 233.19 g/mol [4]
CAS Number 7766-50-9
Appearance Colorless to pale yellow liquid[6][7]
Boiling Point 149-150 °C at 35 mmHg[5][6]
~240 °C[7]
Density 1.063 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.468[6]
1.4690[5]
Solubility Soluble in organic solvents like alcohols and ethers. Insoluble in water (0.2422 mg/L at 25°C, est.).[7]
Flash Point 113 °C (closed cup)[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataDescription
¹H NMR Characteristic signals include a triplet at approximately 3.49 ppm corresponding to the protons of the -CH₂Br group and multiplets between 4.90-5.84 ppm for the vinyl protons.[1]
¹³C NMR Key signals are expected for the sp² carbons of the double bond and the carbon bearing the bromine atom.
GC-MS The mass spectrum exhibits a characteristic fragmentation pattern, with key fragments including the molecular ion peak and peaks corresponding to the loss of a bromine atom or various hydrocarbon fragments.[1]
FTIR The infrared spectrum will show characteristic absorption bands for C=C stretching of the alkene and C-Br stretching.

Experimental Protocols

Synthesis of this compound from 10-Undecen-1-ol (B85765)

This protocol describes a common method for the synthesis of this compound.[6]

Materials:

Procedure:

  • Dissolve 10-undecen-1-ol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add carbon tetrabromide (1.1 eq) and triphenylphosphine (1.1 eq) to the cooled solution while stirring.

  • Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound as a colorless oil.[6]

Reactivity and Applications

The dual functionality of this compound makes it a highly valuable reagent in organic synthesis.

Nucleophilic Substitution

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of functional groups.[1]

G cluster_0 Nucleophilic Substitution at C11 This compound This compound Functionalized Undecene Functionalized Undecene This compound->Functionalized Undecene + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Functionalized Undecene

Caption: Nucleophilic substitution on this compound.

Addition Reactions

The terminal double bond can undergo various addition reactions, including polymerization, hydrogenation, and halogenation. This reactivity allows for the modification of the alkene terminus.

Applications in Materials Science and Drug Development

This compound is extensively used in the synthesis of functionalized polymers and for the surface modification of materials.[2] For instance, it can be used to introduce a reactive handle onto a surface, which can then be further functionalized.

G cluster_0 Surface Functionalization Workflow Substrate Substrate Bromo-functionalized Surface Bromo-functionalized Surface Substrate->Bromo-functionalized Surface + this compound This compound This compound This compound->Bromo-functionalized Surface Functionalized Surface Functionalized Surface Bromo-functionalized Surface->Functionalized Surface + Functional Molecule Functional Molecule Functional Molecule Functional Molecule->Functionalized Surface

Caption: Workflow for surface modification using this compound.

In the context of drug development, this compound can serve as a linker to attach therapeutic agents to delivery systems, such as nanoparticles.[2] Its long carbon chain can also be utilized to modulate the lipophilicity of a drug candidate.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with well-defined chemical and physical properties. Its dual reactivity makes it an indispensable tool for chemists in both academic and industrial research, enabling the synthesis of a wide array of functionalized molecules and materials with applications spanning from polymer science to drug discovery. The experimental protocols provided herein offer a starting point for the synthesis and manipulation of this valuable compound.

References

Synthesis of 11-Bromo-1-undecene from 10-undecen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 11-bromo-1-undecene from its precursor, 10-undecen-1-ol (B85765). This compound is a valuable bifunctional molecule, featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it an important intermediate in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.[1][2] This document details various synthetic methodologies, presents quantitative data in structured tables, provides explicit experimental protocols, and includes visualizations of the reaction workflow to aid researchers in the efficient and effective synthesis of this versatile compound.

Introduction

This compound (CAS 7766-50-9) is a key building block in organic synthesis.[1] Its terminal double bond can undergo a variety of transformations, including polymerization and addition reactions, while the primary bromide serves as an excellent leaving group for nucleophilic substitution.[3] The conversion of the readily available 10-undecen-1-ol to this compound is a critical transformation for accessing this important intermediate. This guide explores the common and effective methods for this conversion, focusing on the Appel reaction, and the use of phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

Physicochemical Properties

A summary of the key physical and spectroscopic properties of the starting material and the final product is presented below for easy reference and characterization.

Property10-Undecen-1-olThis compound
Molecular Formula C₁₁H₂₂OC₁₁H₂₁Br
Molecular Weight 170.29 g/mol 233.19 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point 245-248 °C (lit.)149-150 °C at 35 mmHg (lit.)
Density 0.85 g/mL at 25 °C (lit.)1.063 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.450 (lit.)1.468 (lit.)
¹H NMR (CDCl₃, ppm) ~5.8 (m, 1H), ~4.9 (m, 2H), 3.64 (t, 2H), ~2.0 (m, 2H)~5.8 (m, 1H), ~4.9 (m, 2H), 3.41 (t, 2H), ~2.0 (m, 2H)
¹³C NMR (CDCl₃, ppm) ~139.2, ~114.1, ~63.1, ~33.8, ~32.8, 29.6-25.7~139.1, ~114.2, ~34.0, ~33.8, ~32.8, 29.4-28.1
FTIR (cm⁻¹) ~3330 (br, O-H), ~3075, ~1640 (C=C), ~910~3075, ~1640 (C=C), ~910, ~640 (C-Br)

Synthetic Methodologies

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Several reagents can accomplish this, each with its own advantages and disadvantages. The primary concern when working with 10-undecen-1-ol is to avoid unwanted side reactions involving the terminal double bond.

The Appel Reaction

The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄), is a mild and efficient method for converting alcohols to alkyl halides.[4] The reaction proceeds via an Sₙ2 mechanism, which is generally favorable for primary alcohols and helps to avoid carbocation rearrangements.[5]

Mechanism: The alcohol's oxygen atom attacks the phosphorus of the PPh₃, which has been activated by CBr₄. This forms a phosphonium (B103445) intermediate, converting the hydroxyl group into a good leaving group. The bromide ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion to yield the alkyl bromide and triphenylphosphine oxide (TPPO) as a byproduct.

Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and effective reagent for the bromination of primary and secondary alcohols.[6][7] The reaction also proceeds through an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.[6]

Mechanism: The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming an intermediate with a good leaving group. The displaced bromide ion then attacks the carbon atom via an Sₙ2 pathway, yielding the alkyl bromide.[6] One mole of PBr₃ can convert three moles of the alcohol.

Thionyl Bromide (SOBr₂)

Thionyl bromide is another reagent used for converting alcohols to alkyl bromides. It is generally more reactive than its chloride counterpart, thionyl chloride (SOCl₂).[4] The reaction mechanism is also typically Sₙ2.

Mechanism: The alcohol attacks the sulfur atom of SOBr₂, leading to the formation of an intermediate and the displacement of a bromide ion. This is followed by an Sₙ2 attack by the bromide ion on the carbon atom, resulting in the alkyl bromide and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen bromide (HBr).

Comparative Data of Synthetic Routes

Synthetic RouteReagentsSolventTemperatureReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Appel Reaction PPh₃, CBr₄Dichloromethane0 °C to RT~2 hoursQuantitativeMild conditions, high yield, avoids rearrangements.[5]Formation of triphenylphosphine oxide byproduct.[8]
PBr₃ PBr₃Ether or neat0 °C to RT1-3 hoursGood to HighReadily available, effective for primary alcohols.[6]Can generate HBr, sensitive to moisture.[6]
SOBr₂ SOBr₂Dichloromethane0 °C to RTVariableGoodGaseous byproducts simplify workup.More reactive and less commonly used than PBr₃.[4]

Experimental Protocols

Appel Reaction for the Synthesis of this compound

Materials:

  • 10-undecen-1-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 10-undecen-1-ol (1.0 eq) in dichloromethane, add carbon tetrabromide (1.1 eq) and triphenylphosphine (1.1 eq) sequentially at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.

General Procedure for Bromination using PBr₃

Materials:

  • 10-undecen-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 10-undecen-1-ol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add PBr₃ (0.33-0.4 eq) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by adding ice-cold water.

  • Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or column chromatography.

Potential Side Reactions and Purification

The primary concern during the bromination of 10-undecen-1-ol is the potential for reaction at the terminal double bond. However, the conditions for the Appel reaction and PBr₃ are generally mild and chemoselective for the primary alcohol, leaving the alkene intact. Stronger acidic conditions or the presence of radical initiators could lead to hydrobromination of the double bond.

Purification of the product from the Appel reaction requires the removal of triphenylphosphine oxide. While column chromatography is effective, it can be tedious for large-scale syntheses. Alternative methods for removing TPPO include precipitation by forming a complex with metal salts (e.g., MgCl₂, ZnCl₂, CaBr₂) or by crystallization from a suitable solvent system.[9][10] For products obtained from PBr₃ or SOBr₂ reactions, a simple aqueous workup is often sufficient to remove the inorganic byproducts, followed by distillation or chromatography for higher purity.[11]

Visualization of Synthetic Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and the mechanism of the Appel reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Purification cluster_product Final Product start 10-Undecen-1-ol reaction Reaction with Brominating Agent (e.g., PPh3/CBr4) start->reaction 1. Reaction workup Aqueous Workup & Solvent Removal reaction->workup 2. Quenching & Extraction purification Chromatography or Distillation workup->purification 3. Purification product This compound purification->product 4. Isolation

Caption: General workflow for the synthesis of this compound.

Appel_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: SN2 Attack A 10-Undecen-1-ol + PPh3 B [R-O-PPh3]+Br- Intermediate A->B + CBr4 D This compound + TPPO B->D SN2 Attack by Br- C Bromide ion (Br-)

Caption: Simplified mechanism of the Appel reaction.

Conclusion

The synthesis of this compound from 10-undecen-1-ol is a robust and essential transformation for chemists in various fields. The Appel reaction stands out as a particularly mild and high-yielding method, though bromination with PBr₃ also offers an effective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and purification capabilities. This guide provides the necessary technical details to enable researchers to confidently perform and optimize this important synthetic step.

References

Characterization of 11-Bromo-1-undecene (CAS Number: 7766-50-9): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene (CAS No. 7766-50-9) is a bifunctional linear hydrocarbon featuring a terminal vinyl group and a primary bromide. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and functionalized polymers. Its utility is prominent in the fields of materials science and drug development, where the terminal alkene allows for polymerization and various addition reactions, while the bromo group serves as a versatile handle for nucleophilic substitution and organometallic reactions. This guide provides a comprehensive characterization of this compound, detailing its physicochemical properties, spectroscopic signature, and a key application in the synthesis of prostaglandin (B15479496) analogs.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] While one source reports a melting point of 55 °C, this is considered an outlier as the compound is consistently described as a liquid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7766-50-9[2]
Molecular Formula C₁₁H₂₁Br
Molecular Weight 233.19 g/mol
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 149-150 °C at 35 mmHg[1]
Density 1.063 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.468
Solubility Insoluble in water; soluble in organic solvents.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the terminal alkene and the methylene (B1212753) group adjacent to the bromine atom.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
~5.8m1H-CH=CH₂
~4.9m2H-CH=CH₂
3.40t2H-CH₂Br[4]
2.04m2H=CH-CH₂-
1.85p2H-CH₂CH₂Br[4]
1.2-1.5m12H-(CH₂)₆-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the sp² carbons of the alkene and the sp³ carbons of the alkyl chain, including the carbon bearing the bromine atom.

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~139-CH=CH₂
~114-CH=CH₂
~34-CH₂Br
~33-CH₂CH₂Br
~28-30-(CH₂)₇-
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the terminal alkene and the alkyl bromide functionalities.

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3075Medium=C-H stretch[3][5]
2925, 2854StrongC-H stretch (alkyl)[3][5]
~1641MediumC=C stretch[3][5]
~1465Medium-CH₂- bend[3][5]
~995, 910Strong=C-H bend (out-of-plane)[3][5]
~640MediumC-Br stretch[5]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignmentReference(s)
232/234Low[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)[5]
153Moderate[M - Br]⁺[5]
55High[C₄H₇]⁺[5]
41High[C₃H₅]⁺[5]

Application in Drug Development: Synthesis of Prostaglandin F2α Analogs

This compound is a key starting material for the synthesis of the ω-side chain of several prostaglandin F2α analogs, such as latanoprost (B1674536) and bimatoprost, which are widely used in the treatment of glaucoma.[6][7] The synthesis involves the conversion of this compound into a phosphonium (B103445) ylide, which then undergoes a Wittig reaction with a suitable aldehyde intermediate (the Corey aldehyde or its derivative) to form the desired carbon-carbon double bond and complete the prostaglandin skeleton.

Experimental Protocols

1. Synthesis of (10-Undecenyl)triphenylphosphonium Bromide

This protocol describes the formation of the phosphonium salt from this compound.

  • Materials: this compound, triphenylphosphine (B44618) (PPh₃), acetonitrile (B52724) (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude solid is triturated with diethyl ether, filtered, and dried under vacuum to yield (10-undecenyl)triphenylphosphonium bromide as a white solid.

2. Wittig Reaction for ω-Chain Installation

This protocol outlines the subsequent Wittig reaction to attach the side chain.

  • Materials: (10-Undecenyl)triphenylphosphonium bromide, Corey aldehyde derivative, strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Suspend (10-undecenyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (1.1 eq) to generate the ylide, indicated by a color change (typically to deep red or orange).

    • Stir the mixture at this temperature for 30-60 minutes.

    • Add a solution of the Corey aldehyde derivative (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the prostaglandin analog.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the synthetic workflow and the biological context of the final product.

experimental_workflow cluster_synthesis Synthesis of ω-Chain Precursor cluster_wittig Wittig Reaction This compound This compound Phosphonium_Salt (10-Undecenyl)triphenylphosphonium bromide This compound->Phosphonium_Salt Acetonitrile, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide THF Corey_Aldehyde Corey Aldehyde Derivative Prostaglandin_Analog Prostaglandin F2α Analog Corey_Aldehyde->Prostaglandin_Analog Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide->Prostaglandin_Analog THF

Caption: Synthetic workflow for the preparation of a prostaglandin F2α analog ω-chain.

Prostaglandin F2α analogs, such as latanoprost, exert their therapeutic effect by acting as agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

signaling_pathway Latanoprost Latanoprost (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Agonist Binding G_Protein Gq/11 FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC DAG activates Ca_Release Intracellular Ca²⁺ Release DAG_IP3->Ca_Release IP3 mediates MMP_Activation Matrix Metalloproteinase (MMP) Activation PKC->MMP_Activation Ca_Release->MMP_Activation Uveoscleral_Outflow Increased Uveoscleral Outflow MMP_Activation->Uveoscleral_Outflow leads to IOP_Reduction Reduction of Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction results in

Caption: Signaling pathway of prostaglandin F2α analogs for IOP reduction.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical and spectroscopic properties. Its bifunctional nature makes it an essential building block in organic synthesis, particularly highlighted by its role in the preparation of the ω-side chain of medicinally important prostaglandin F2α analogs. The detailed characterization and synthetic protocols provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient utilization of this compound in their respective fields.

References

Physical properties of 11-Bromo-1-undecene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 11-Bromo-1-undecene, a versatile bifunctional molecule of significant interest in organic synthesis and materials science. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for a wide range of chemical modifications.

Core Physical Properties

The physical characteristics of this compound are foundational to its application in various experimental settings. The following table summarizes its key physical properties as documented in the literature.

PropertyValueConditions
Boiling Point 149-150 °Cat 35 mmHg[1][2][3][4][5]
149-150 °Cat 47 hPa[6]
~240-252 °Cat atmospheric pressure (estimated)[7][8]
Density 1.063 g/mLat 25 °C[1][3][4]
1.067 g/mLat 25 °C[8]
Molecular Weight 233.19 g/mol
Appearance Colorless to pale yellow liquid
Refractive Index n20/D 1.468

Experimental Methodologies

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the provided literature, standard laboratory procedures are employed for these measurements.

  • Boiling Point Determination: The boiling point is typically measured under reduced pressure (vacuum distillation) to prevent decomposition of the compound at higher temperatures. The values reported at 35 mmHg and 47 hPa are determined using this standard technique.[1][6] The atmospheric boiling points are likely extrapolated values.

  • Density Measurement: Density is determined by measuring the mass of a known volume of the substance. For liquids like this compound, this is commonly done using a pycnometer or a digital density meter at a controlled temperature, such as 25 °C, to ensure accuracy and reproducibility.[1][3][8]

Synthesis and Reactivity Overview

This compound serves as an important intermediate in organic synthesis. It can be synthesized from starting materials such as alkenyl esters or dibromides.[4] Its chemical versatility stems from its two reactive sites: the terminal alkene and the alkyl bromide.

References

An In-depth Technical Guide to the Spectral Analysis of 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile bifunctional molecule, 11-Bromo-1-undecene. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for researchers in organic synthesis, materials science, and drug development. Detailed experimental protocols and data interpretation are included to facilitate its use as a building block in complex molecular architectures.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88 - 5.71m1HH-2 (-CH=CH₂)
5.05 - 4.88m2HH-1 (=CH₂)
3.40t, J = 6.8 Hz2HH-11 (-CH₂Br)
2.04q, J = 6.9 Hz2HH-3 (-CH₂-CH=)
1.85p, J = 6.8 Hz2HH-10 (-CH₂-CH₂Br)
1.48 - 1.20m12HH-4 to H-9 (-(CH₂)₆-)

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
139.2C-2 (-C H=CH₂)
114.1C-1 (=C H₂)
34.0C-11 (-C H₂Br)
33.8C-3 (-C H₂-CH=)
32.8C-10 (-C H₂-CH₂Br)
29.5C-5, C-6
29.4C-7
29.1C-4
28.8C-8
28.2C-9
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H stretch (vinyl)
2927StrongC-H stretch (alkane)
2854StrongC-H stretch (alkane)
1641MediumC=C stretch (alkene)
1464Medium-CH₂- bend (scissoring)
993Strong=C-H bend (out-of-plane)
910Strong=C-H bend (out-of-plane)
645MediumC-Br stretch
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
234/232< 5[M]⁺ (Molecular Ion)
153~ 30[M - Br]⁺
97~ 40[C₇H₁₃]⁺
83~ 60[C₆H₁₁]⁺
69~ 90[C₅H₉]⁺
55100[C₄H₇]⁺
41~ 95[C₃H₅]⁺

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded neat by placing a thin film of the liquid between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer.

Visualization of Analytical Workflow

The logical flow of acquiring and interpreting the spectral data for this compound can be visualized as follows:

analytical_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS GC-MS Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Analytical workflow for this compound.

This guide serves as a foundational reference for the spectral properties of this compound. The provided data and protocols are intended to support the efficient and accurate use of this compound in various research and development applications.

An In-Depth Technical Guide to the Reactivity of the Terminal Alkene in 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a bifunctional organic molecule that serves as a versatile building block in organic synthesis, polymer chemistry, and materials science. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal reactivity, enabling selective transformations at either functional group. This guide provides a comprehensive technical overview of the reactivity of the terminal alkene moiety in this compound, with a focus on key reactions, quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in drug development and materials science.

The terminal double bond in this compound is susceptible to a variety of addition reactions, including hydrohalogenation, epoxidation, and polymerization.[1] The electron-rich π-system of the alkene makes it a nucleophile, readily attacked by electrophiles. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable synthon for the synthesis of complex molecules and functionalized polymers.[2][3]

Key Reactions of the Terminal Alkene

The reactivity of the terminal alkene in this compound can be harnessed through several key classes of reactions. This section details the most prominent transformations, providing quantitative data and mechanistic descriptions.

Hydrobromination: Markovnikov and Anti-Markovnikov Addition

The addition of hydrogen bromide (HBr) across the terminal double bond of this compound can proceed via two different regiochemical pathways, yielding either the Markovnikov or anti-Markovnikov product. The choice of reaction conditions dictates the outcome.

Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr follows Markovnikov's rule.[4] The reaction proceeds through a carbocation intermediate, with the more stable secondary carbocation being preferentially formed. This leads to the bromine atom adding to the second carbon of the undecene chain.

Anti-Markovnikov Addition: In the presence of radical initiators such as peroxides or AIBN, the reaction proceeds via a free-radical chain mechanism.[5] This pathway results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This regioselectivity is governed by the formation of the more stable secondary radical intermediate.[6][7] This transformation is particularly useful for the synthesis of terminal functional groups.

ReactionReagents & ConditionsProductYield (%)Reference
Anti-Markovnikov HydrobrominationHBr, AIBN, Toluene (B28343), 0 °C, 2 h1,11-Dibromoundecane (B97371)98%[8]
Anti-Markovnikov HydrobrominationPBr3, H2O (in situ HBr generation)1,11-Dibromoundecane80-100%[6]
Epoxidation

The terminal alkene of this compound can be readily converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[9] This reaction, known as the Prilezhaev epoxidation, is a concerted process where the oxygen atom is delivered to the double bond in a single step.[10] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. Epoxides are valuable intermediates in organic synthesis, as they can be opened by a variety of nucleophiles to introduce diverse functionalities.[11]

ReactionReagents & ConditionsProductYield (%)Reference
Epoxidationm-CPBA, Dichloromethane (B109758), 0-25 °C1-(9-bromononyl)oxiraneNot Specified[10]
Polymerization

The terminal alkene of this compound makes it a suitable monomer for various polymerization techniques, leading to the formation of functionalized polymers with pendant bromoalkyl groups. These bromo groups can be further modified post-polymerization to introduce a wide range of functionalities.

a) Ziegler-Natta Polymerization: This method utilizes transition metal-based catalysts, such as titanium halides combined with organoaluminum co-catalysts, to produce stereoregular polymers.[12] Ziegler-Natta catalysts are effective for the polymerization of α-olefins like this compound.[13] The mechanism involves the coordination and insertion of the monomer into the growing polymer chain at the metal center.[14]

b) Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[15][16] this compound can be polymerized via ATRP using a suitable initiator and a transition metal catalyst, typically a copper complex.[17]

Polymerization MethodCatalyst SystemPolymerMolecular Weight (Mn)Polydispersity (Mw/Mn)Reference
Ziegler-NattaTiCl4 / Al(C2H5)3Poly(this compound)HighBroad[12][13]
ATRPCuBr / 2,2'-bipyridinePoly(this compound)Controlled~1.18[17]

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydrobromination of this compound

Objective: To synthesize 1,11-dibromoundecane via a free-radical addition of HBr.

Materials:

  • This compound

  • Hydrogen bromide solution in toluene (saturated)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Silica (B1680970) gel

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (5 mL) at 0 °C under an inert atmosphere, add a saturated solution of HBr in toluene (1.2 equivalents).[8]

  • Add AIBN (0.13 equivalents) to the reaction mixture.[8]

  • Stir the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete (monitored by TLC or GC), filter the mixture through a short pad of silica gel to remove excess AIBN.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary to yield pure 1,11-dibromoundecane.

Protocol 2: Epoxidation of this compound with m-CPBA

Objective: To synthesize 1-(9-bromononyl)oxirane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound

Objective: To synthesize well-defined poly(this compound).

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol

  • Schlenk flask and line for inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (0.1 equivalents) and bpy (0.2 equivalents).

  • Add the monomer, this compound (10 equivalents), and anisole as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, add the initiator, ethyl α-bromoisobutyrate (1.0 equivalent), via a degassed syringe.

  • Immerse the Schlenk flask in a preheated oil bath at 110 °C and stir.[15]

  • Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

  • After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Signaling Pathways and Experimental Workflows in DOT Language

Anti-Markovnikov Hydrobromination Mechanism

anti_markovnikov_hydrobromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR Peroxide (ROOR) RO_rad 2 RO• ROOR->RO_rad Heat/hv ROH ROH Br_rad Br• RO_rad->Br_rad + HBr HBr HBr Alkene This compound (R-CH=CH2) Intermediate_rad Secondary Radical (R-CH•-CH2Br) Alkene->Intermediate_rad + Br• Product 1,11-Dibromoundecane (R-CH2-CH2Br) Intermediate_rad->Product + HBr HBr2 HBr Br_rad2 Br• Product->Br_rad2 regenerates Br_rad3 Br• Br2 Br2 Br_rad3->Br2 Br_rad4 Br• Br_rad4->Br2

Caption: Free-radical mechanism of anti-Markovnikov hydrobromination.

Epoxidation Workflow with m-CPBA

epoxidation_workflow Start Start: this compound in CH2Cl2 Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA React React at RT (2-4h) Add_mCPBA->React Quench Quench with NaHCO3 (aq) React->Quench Extract Separate and Wash Organic Layer Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Product Product: 1-(9-bromononyl)oxirane Purify->Product

Caption: Experimental workflow for the epoxidation of this compound.

Ziegler-Natta Polymerization Mechanism

ziegler_natta Catalyst Active Ti-Center [Ti]-R Coordination π-Complex [Ti]-(M)-R Catalyst->Coordination + Monomer Monomer This compound (M) Insertion Insertion Coordination->Insertion Propagated_Chain Propagated Chain [Ti]-M-R Insertion->Propagated_Chain Propagated_Chain->Coordination + n Monomers

References

An In-depth Technical Guide to Nucleophilic Substitution at the C-Br Bond of 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromo-1-undecene is a versatile bifunctional molecule widely utilized in organic synthesis. Its terminal double bond and primary alkyl bromide functionality allow for a diverse range of chemical transformations. This technical guide focuses on the nucleophilic substitution reactions at the carbon-bromine bond, a cornerstone of its synthetic utility. We provide a comprehensive overview of common nucleophilic substitution reactions, detailed experimental protocols for key transformations, a summary of quantitative data, and a discussion of the underlying reaction mechanisms. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those involved in materials science, polymer chemistry, and drug development, who seek to leverage the reactivity of this important building block.

Introduction

This compound (C₁₁H₂₁Br) is a linear C₁₁ hydrocarbon featuring a terminal vinyl group and a primary bromo substituent. This unique structure makes it an invaluable intermediate for the synthesis of a wide array of functionalized molecules.[1][2] The presence of the terminal double bond allows for participation in addition reactions, polymerization, and metathesis, while the C-Br bond serves as a reactive handle for nucleophilic substitution.[3]

The primary nature of the alkyl bromide makes it an excellent substrate for Sₙ2 reactions, which proceed with inversion of stereochemistry if a chiral center is present.[1] The general mechanism involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the bromine atom, which acts as a good leaving group. This guide will explore several key nucleophilic substitution reactions of this compound, providing practical experimental details and data.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions of this compound predominantly proceed via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is due to the unhindered nature of the primary carbon atom attached to the bromine, which allows for easy access by the incoming nucleophile.

A generalized workflow for the nucleophilic substitution on this compound is depicted below.

General_SN2_Workflow Substrate This compound Reaction Sₙ2 Reaction Substrate->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Solvent Aprotic Polar Solvent (e.g., DMSO, DMF, Acetone) Solvent->Reaction facilitates Product 11-Substituted-1-undecene Reaction->Product LeavingGroup Bromide Ion (Br⁻) Reaction->LeavingGroup Synthesis_Pathways Start This compound Azide 11-Azido-1-undecene Start->Azide NaN₃, DMF Ether 11-Ethoxy-1-undecene Start->Ether NaOEt, EtOH Thiol Undec-10-ene-1-thiol Start->Thiol 1. KSAc, EtOH 2. NaOH, H₂O Nitrile 11-Undecenenitrile Start->Nitrile KCN, EtOH/DMSO Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants This compound + Nucleophile + Solvent Heating Heating / Reflux Reactants->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching (e.g., with water) Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Vacuum Distillation Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

References

The Versatile Building Block: A Technical Guide to the Safe Handling and Application of 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromo-1-undecene is a bifunctional linear hydrocarbon featuring a terminal alkene and a primary bromide. This unique structure renders it a highly versatile chemical intermediate in a multitude of applications, including polymer synthesis, surface functionalization, and the construction of complex organic molecules. Its utility in creating self-assembled monolayers (SAMs), modifying nanoparticles, and serving as a precursor in Grignard and various coupling reactions makes it a valuable tool for researchers in materials science and drug development. This guide provides an in-depth overview of the safety, handling, storage, and key applications of this compound, complete with detailed experimental protocols and quantitative data to ensure its safe and effective use in a laboratory setting.

Safety and Hazard Information

Proper understanding and management of the hazards associated with this compound are paramount for ensuring laboratory safety. This section summarizes its key safety data, compiled from multiple safety data sheets (SDSs).

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing experimental setups.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁Br
Molecular Weight 233.19 g/mol
Appearance Colorless to pale yellow liquid/oil[1][2]
Boiling Point 149-150 °C at 35 mmHg[2][3]
Density 1.063 g/mL at 25 °C[2][3]
Flash Point >110 °C (>230 °F)[4]
Refractive Index (n20/D) 1.468[3]
Water Solubility 0.2422 mg/L at 25 °C (estimated)[2][4]
Stability Stable under recommended storage conditions.[1][3]
Incompatibilities Strong oxidizing agents.[1][3][4]
Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Skin Protection:

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Check for leaks and impermeability before use.

    • Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, full-body protection may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response procedures.

  • After Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation persists.[5]

  • After Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

In case of a spill, a structured response is crucial to mitigate hazards.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate non-essential personnel. Ensure adequate ventilation. spill->evacuate ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Respirator (if needed) evacuate->ppe contain Contain the spill using absorbent, non-combustible material (e.g., sand, earth, vermiculite). ppe->contain collect Carefully collect the absorbed material into a suitable, labeled container for hazardous waste. contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water. collect->clean dispose Dispose of waste according to local, state, and federal regulations. clean->dispose

Caption: Workflow for responding to a spill of this compound.

Handling and Storage

Proper handling and storage practices are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Safe Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is under an inert gas (nitrogen or argon) at 2–8 °C.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][3][4]

  • Keep away from heat, sparks, and open flames.

Experimental Protocols

This compound is a versatile reagent in organic synthesis and materials science. This section provides detailed protocols for some of its key applications.

Synthesis of Brominated Polyethylene

This compound can be copolymerized with ethylene (B1197577) using a metallocene catalyst to produce brominated polyethylene, a polymer that can be further functionalized.[5][6]

Materials:

Procedure:

  • In a glovebox, add a specific amount of the cocatalyst (MMAO or dMAO) and this compound to a glass reactor equipped with a magnetic stirrer.

  • Add a solution of the rac-Et(H₄Ind)₂ZrCl₂ catalyst in toluene to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Introduce ethylene gas into the reactor at a constant pressure.

  • Maintain the reaction at a constant temperature (e.g., 40 °C) with vigorous stirring for the desired reaction time.

  • Terminate the polymerization by adding acidic methanol (methanol with a small amount of hydrochloric acid).

  • Filter the resulting polymer and wash it with a large amount of methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Note: The incorporation of this compound can be controlled by adjusting the initial concentration of the comonomer and the type of cocatalyst used.[5][6]

Grignard Reagent Formation and Reaction

The primary bromide of this compound can be converted to a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.[1]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • An electrophile (e.g., a ketone or aldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Nitrogen or argon gas for inert atmosphere

Experimental Workflow:

Grignard_Reaction_Workflow cluster_setup Apparatus Setup cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification setup Assemble flame-dried glassware (three-neck flask, condenser, dropping funnel) under an inert atmosphere. add_mg Add magnesium turnings and a crystal of iodine to the flask. setup->add_mg prepare_sol Prepare a solution of this compound in anhydrous ether or THF. initiate Add a small amount of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction. prepare_sol->initiate add_bromide Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. initiate->add_bromide complete_formation Stir until most of the magnesium is consumed. add_bromide->complete_formation cool Cool the Grignard reagent solution in an ice bath. add_electrophile Add a solution of the electrophile (e.g., acetone) dropwise. cool->add_electrophile warm Allow the reaction to warm to room temperature and stir until complete. add_electrophile->warm quench Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. extract Extract the product with ether. quench->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry purify Purify the product by column chromatography or distillation. dry->purify

Caption: A step-by-step workflow for the synthesis of a Grignard reagent from this compound and its subsequent reaction.

Surface Functionalization: Formation of Self-Assembled Monolayers (SAMs) on Gold

The dual functionality of this compound allows for its use in surface modification. While its alkene group can be used for attachment to some surfaces, its derivative, 11-mercapto-1-undecene, formed by substitution of the bromide with a thiol, is commonly used for creating SAMs on gold surfaces. The terminal alkene then provides a site for further functionalization.

Materials:

  • Gold-coated substrate (e.g., silicon wafer or glass slide)

  • 11-Mercapto-1-undecene (or a thiol-terminated derivative of this compound)

  • Anhydrous ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by sonicating in ethanol for 15 minutes.

    • Rinse with deionized water and dry under a stream of nitrogen.

    • Immerse the substrate in freshly prepared piranha solution for 10-15 minutes to remove organic contaminants and activate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1-5 mM) of the thiol in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrate in the thiol solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bonded molecules.

    • Dry the substrate under a gentle stream of nitrogen.

Note: The quality of the SAM is highly dependent on the cleanliness of the substrate and the purity of the thiol and solvent.

Conclusion

This compound is a valuable and versatile chemical for researchers in organic synthesis and materials science. Its dual functionality allows for a wide range of chemical transformations, making it a key building block for advanced materials and complex molecules. Adherence to the safety, handling, and storage guidelines outlined in this document is crucial for its safe and effective use. The provided experimental protocols offer a starting point for its application in various research endeavors, from polymer synthesis to surface engineering. As with any chemical reagent, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for successful and safe research outcomes.

References

An In-Depth Technical Guide to the GHS and Hazard Classification of 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the specific hazard classifications for 11-Bromo-1-undecene. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who handle or utilize this chemical in their work. Understanding the associated hazards is paramount for ensuring laboratory safety, proper handling, and accurate risk assessment.

GHS Hazard Classification of this compound

This compound is consistently classified under the GHS with the following hazards, based on aggregated data from multiple suppliers and regulatory databases.[1][2]

Hazard Identification Summary
Hazard ClassHazard CategorySignal WordPictogramHazard Statement
Skin Corrosion/IrritationCategory 2WarningGHS07H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningGHS07H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningGHS07H335: May cause respiratory irritation

GHS Pictogram:

  • GHS07: Exclamation Mark [2]

Hazard Statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in safety data sheets and includes measures for prevention, response, storage, and disposal. Key precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Data Presentation: GHS Classification Criteria

While specific experimental data for this compound is not publicly available, the following tables outline the quantitative criteria from the relevant OECD guidelines that are used to assign the GHS hazard classifications.

Table 1: GHS Criteria for Skin Irritation (Category 2) based on OECD Guideline 404
ParameterCriteria for Category 2 (Irritant)
Observation Period Up to 14 days
Mean Score (Erythema/Eschar or Edema) In at least 2 of 3 tested animals, a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema from gradings at 24, 48, and 72 hours after patch removal.
Inflammation Persistence Inflammation that persists in at least 2 animals to the end of the observation period (14 days). This includes considering alopecia (limited area), hyperkeratosis, hyperplasia, and scaling.
Reversibility The damage to the skin is reversible within the observation period.
Table 2: GHS Criteria for Serious Eye Irritation (Category 2A) based on OECD Guideline 405
ParameterCriteria for Category 2A (Irritant)
Observation Period Up to 21 days
Positive Response In at least 2 of 3 tested animals, a positive response of: (i) corneal opacity ≥ 1, and/or (ii) iritis ≥ 1, and/or (iii) conjunctival redness ≥ 2, and/or (iv) conjunctival edema (chemosis) ≥ 2.
Scoring Timepoints The mean scores are calculated following grading at 24, 48, and 72 hours after instillation of the test substance.
Reversibility The effects are fully reversible within the 21-day observation period.
Table 3: GHS Criteria for Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation)
ParameterCriteria for Category 3 (Respiratory Tract Irritation)
Primary Basis for Classification Primarily based on reliable and good quality evidence from human experience.
Supporting Evidence Animal studies can provide supporting evidence. Observations in animals may include signs of respiratory irritation such as dyspnea, rhinitis, and other respiratory-related clinical signs.
Effects The effects are transient and reversible, impairing function for a short duration after exposure. Symptoms in humans include cough, pain, choking, and breathing difficulties.
Exclusion This classification is for effects that are not more severely classified under other hazard classes (e.g., acute inhalation toxicity).

Experimental Protocols

The GHS classifications for this compound are based on standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure that the data generated is reliable and reproducible.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Test Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit. The substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a fixed period, usually 4 hours.

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of Test Substance: 0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the prepared skin area. The patch is held in place with non-irritating tape.

  • Observation: After the 4-hour exposure period, the patch is removed, and the skin is gently cleansed. Dermal reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of the effects.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 (no effect) to 4 (severe effect).

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause serious eye damage or irritation.

  • Test Principle: A single dose of the test substance is applied to one eye of an experimental animal, again typically the albino rabbit. The untreated eye serves as a control.

  • Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

  • Application of Test Substance: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of any observed effects.

  • Scoring: Ocular lesions are scored for the cornea (opacity), iris, and conjunctivae (redness and chemosis) according to a standardized scoring system.

Assessment of Respiratory Tract Irritation (STOT SE Category 3)

There is no single specific OECD guideline that directly corresponds to the classification of STOT SE Category 3 for respiratory tract irritation. Instead, this classification is based on a weight of evidence approach.

  • Primary Evidence: The primary source of data for this classification is human experience, such as reports of sensory irritation from occupational or accidental exposure.

  • Supporting Animal Data: Data from animal studies, such as acute inhalation toxicity tests (e.g., OECD Guideline 403 or 436), can provide supporting evidence. Observations of clinical signs of respiratory irritation in animals during these studies, in the absence of more severe toxicity, can contribute to a Category 3 classification. These signs may include changes in breathing patterns, nasal discharge, or signs of respiratory distress.

Mandatory Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance, emphasizing a tiered approach to data evaluation.

GHS_Classification_Workflow cluster_0 Data Evaluation A Start: Chemical Substance to be Classified B Step 1: Gather and Evaluate Existing Data (Human, Animal, In Silico) A->B C Data Sufficient for Classification? B->C D Step 2: Conduct In Vitro Testing (e.g., OECD TG 439 - Skin Irritation) C->D No G Assign GHS Classification and Label Elements C->G Yes H No Classification Required C:e->H:w No Hazard Identified E In Vitro Results Conclusive? D->E F Step 3: Conduct In Vivo Testing (e.g., OECD TG 404, 405) E->F No/Equivocal E->G Yes (e.g., Corrosive) E:e->H:w Negative Result F->G F:e->H:w Negative Result

Caption: Tiered approach to GHS hazard classification.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Always refer to the SDS provided by the supplier for complete and up-to-date safety information.

References

Methodological & Application

Application Notes and Protocols for the Use of 11-Bromo-1-undecene in Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a valuable bifunctional molecule for organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This structure allows for the selective formation of an organometallic species, specifically the Grignard reagent undec-10-en-1-ylmagnesium bromide. This reagent is a powerful nucleophile, enabling the introduction of the undecenyl moiety into a wide range of molecules. The terminal double bond remains available for further functionalization, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and insect pheromones.

These application notes provide a comprehensive overview of the formation of undec-10-en-1-ylmagnesium bromide and its subsequent reactions with various electrophiles. Detailed protocols, key reaction parameters, and potential side reactions are discussed to facilitate its successful application in a research and development setting.

Key Reaction Parameters and Expected Data

The successful formation of undec-10-en-1-ylmagnesium bromide is contingent upon several critical parameters. The following tables summarize typical reaction conditions and expected outcomes based on general principles of Grignard reagent synthesis with long-chain alkyl halides.

Table 1: Grignard Reagent Formation from this compound
ParameterValue / RangeNotes
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O)THF is generally preferred due to its higher boiling point and better solvating properties for the Grignard reagent.
Magnesium 1.1 - 1.5 equivalentsA slight excess of magnesium ensures the complete consumption of the alkyl bromide.
Activation Method Iodine crystal, 1,2-dibromoethane (B42909), or mechanical stirringEssential for removing the passivating magnesium oxide layer and initiating the reaction.
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require cooling to maintain control.
Reaction Time 1 - 3 hoursCompletion is typically indicated by the disappearance of the magnesium turnings.
Expected Yield 80 - 95%Yields can be affected by the purity of reagents and the strictness of anhydrous and anaerobic conditions.
Table 2: Representative Reactions of Undec-10-en-1-ylmagnesium Bromide with Electrophiles
ElectrophileProduct TypeTypical Yield
Aldehydes (e.g., formaldehyde, acetaldehyde)Primary or Secondary Alcohols70 - 90%
Ketones (e.g., acetone)Tertiary Alcohols70 - 90%
Esters (e.g., ethyl acetate)Tertiary Alcohols (after double addition)60 - 80%
Carbon Dioxide (CO₂)Carboxylic Acids60 - 80%
Epoxides (e.g., ethylene (B1197577) oxide)Primary Alcohols (chain extended)60 - 80%

Experimental Protocols

Protocol 1: Formation of Undec-10-en-1-ylmagnesium Bromide

This protocol describes the synthesis of undec-10-en-1-ylmagnesium bromide from this compound in anhydrous tetrahydrofuran (THF).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or equivalent inert atmosphere setup

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried by flame-drying under a stream of inert gas or by oven-drying at >120 °C overnight and assembled while hot under an inert atmosphere.

  • Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to the inert gas line, and a dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion of the this compound solution from the dropping funnel to the activated magnesium turnings. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane can be used to initiate it.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting Grignard reagent will be a cloudy, grayish-brown solution.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.

Protocol 2: Reaction of Undec-10-en-1-ylmagnesium Bromide with an Aldehyde

This protocol details a general procedure for the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • Freshly prepared solution of undec-10-en-1-ylmagnesium bromide in THF

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the aldehyde solution to 0 °C using an ice bath. Slowly add the solution of undec-10-en-1-ylmagnesium bromide (1.1 equivalents) dropwise from a dropping funnel or syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Dry Glassware mg Add Mg Turnings start->mg activate Activate Mg with I₂ mg->activate initiate Initiate Reaction activate->initiate reagent_prep Prepare this compound in THF reagent_prep->initiate addition Dropwise Addition initiate->addition reflux Reflux to Completion addition->reflux grignard Undec-10-en-1-ylmagnesium Bromide reflux->grignard

Caption: Experimental workflow for the formation of undec-10-en-1-ylmagnesium bromide.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product grignard R-MgBr (Undec-10-en-1-ylmagnesium bromide) alkoxide Alkoxide Intermediate [R-CH(R')-O-MgBr] grignard->alkoxide Nucleophilic Attack aldehyde R'-CHO (Aldehyde) aldehyde->alkoxide workup Aqueous Workup (e.g., H₃O⁺) alkoxide->workup alcohol Secondary Alcohol [R-CH(R')-OH] workup->alcohol

Caption: Generalized reaction mechanism for the addition of undec-10-en-1-ylmagnesium bromide to an aldehyde.

Potential Side Reactions and Troubleshooting

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted this compound to form a C22 diene. To minimize this, the alkyl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

  • Reaction with Protic Solvents: Grignard reagents are strong bases and will react with any protic solvents, including water from atmospheric moisture. This underscores the critical importance of using anhydrous solvents and maintaining a dry, inert atmosphere throughout the procedure.

  • Reaction with Oxygen: Exposure to oxygen can lead to the formation of hydroperoxides and subsequently alcohols after workup. Maintaining a positive pressure of an inert gas (nitrogen or argon) is crucial to prevent this side reaction.

  • Failure to Initiate: If the reaction does not start, it is likely due to a passivating layer of magnesium oxide on the magnesium turnings. In addition to the activation methods mentioned in the protocol, crushing the magnesium turnings with a dry glass rod in the flask can expose a fresh metal surface.

Applications in Synthesis

Undec-10-en-1-ylmagnesium bromide is a key intermediate in the synthesis of a variety of target molecules:

  • Pheromone Synthesis: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The undecenyl chain of this Grignard reagent serves as a foundational building block, with the terminal alkene available for subsequent modifications such as ozonolysis, epoxidation, or metathesis to achieve the desired chain length and functionality. For instance, it can be used in the synthesis of pheromones for the cotton bollworm and various orchard pests.[1]

  • Natural Product Synthesis: The ability to introduce a long, functionalizable chain makes this reagent valuable in the total synthesis of complex natural products.

  • Materials Science: The terminal alkene can be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create novel polymers with tailored properties.

By following these detailed protocols and considering the key parameters and potential challenges, researchers can effectively utilize this compound for the formation of its Grignard reagent and subsequent application in the synthesis of diverse and complex molecular targets.

References

Application Notes and Protocols for Surface Modification of Silica with 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica (B1680970) nanoparticles and surfaces is a critical technique for a wide range of applications, including drug delivery, diagnostics, and biomaterial engineering. This document provides a detailed protocol for the functionalization of silica surfaces with 11-bromo-1-undecene. This process imparts a reactive bromide terminal group on the silica surface, which can be further modified for covalent attachment of various molecules such as drugs, proteins, or targeting ligands. The modification proceeds via a two-step process: first, the generation of a hydrogen-terminated silica surface, followed by a platinum-catalyzed hydrosilylation reaction with this compound.

Experimental Protocols

Materials
  • Silica nanoparticles or silica-coated substrates

  • Hydrofluoric acid (HF), 49% aqueous solution (EXTREME CAUTION: Highly corrosive and toxic)

  • Ammonium fluoride (B91410) (NH4F), 40% aqueous solution

  • This compound

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene (B28343)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen or Argon gas

Part 1: Preparation of Hydrogen-Terminated Silica Surface

Objective: To replace the surface silanol (B1196071) (Si-OH) groups with silicon hydride (Si-H) bonds, which are reactive towards alkenes in the presence of a hydrosilyylation catalyst.

Procedure:

  • Cleaning and Activation (Standard RCA Clean for Wafers):

    • For silica wafers or flat surfaces, perform a standard RCA clean by immersing in a solution of H2O:H2O2:NH4OH (5:1:1) at 80°C for 10 minutes, followed by a thorough rinse with deionized water. Then, immerse in a solution of H2O:H2O2:HCl (6:1:1) at 80°C for 10 minutes and rinse again with deionized water. For silica nanoparticles, this step can be replaced by sonication in ethanol and deionized water.

  • Hydrogen Termination:

    • CAUTION: This step involves hydrofluoric acid and must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).

    • Immerse the cleaned and dried silica substrate in a 2% HF aqueous solution for 2 minutes.

    • Alternatively, for a less aggressive treatment, immerse the substrate in a 40% NH4F solution for 10-15 minutes.

    • Following the acid treatment, rinse the substrate copiously with deionized water to remove any residual acid and dry under a stream of inert gas (nitrogen or argon). The resulting surface should be hydrophobic.

Part 2: Hydrosilylation of this compound

Objective: To covalently attach this compound to the hydrogen-terminated silica surface.

Procedure:

  • Place the hydrogen-terminated silica substrate in a clean, dry Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous toluene to the flask to cover the substrate.

  • Add this compound to the toluene to achieve a final concentration of approximately 5-10% (v/v).

  • Add Karstedt's catalyst to the solution. A typical catalyst loading is 10-50 ppm relative to the alkene.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The reaction progress can be monitored by the disappearance of the Si-H peak in the FTIR spectrum.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the substrate from the reaction mixture and wash it thoroughly with fresh toluene, followed by ethanol, and finally deionized water to remove any unreacted reagents and catalyst.

  • Dry the functionalized substrate under a stream of inert gas or in a vacuum oven at low heat.

Data Presentation

Successful surface modification can be confirmed and quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained for similar surface modifications.

ParameterTechniqueTypical Value for Unmodified SilicaExpected Value for Modified Silica
Water Contact AngleContact Angle Goniometry< 20°[1]> 90°[2]
Si 2p Binding EnergyXPS~103.5 eV (SiO2)[3][4]Unchanged
C 1s Binding EnergyXPSAdventitious Carbon (~284.8 eV)285.0 eV (C-C), 286.5 eV (C-Br)
Br 3d Binding EnergyXPSNot Present~70-71 eV
Surface CoverageNMR or TGAN/AVaries (e.g., 0.5-2.0 molecules/nm²)[5][6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification of silica with this compound.

G cluster_0 Part 1: Hydrogen Termination cluster_1 Part 2: Hydrosilylation cluster_2 Post-Reaction Processing Clean Silica Cleaning & Activation H_Termination HF or NH4F Treatment Clean->H_Termination Reaction_Setup Reaction Setup in Toluene H_Termination->Reaction_Setup Transfer H-terminated Silica Add_Reagents Add this compound & Catalyst Reaction_Setup->Add_Reagents Heating Heat and Stir (60-80°C) Add_Reagents->Heating Washing Wash with Toluene, Ethanol, DI Water Heating->Washing Cool to Room Temperature Drying Dry under Inert Gas Washing->Drying Characterization Surface Characterization (XPS, Contact Angle, etc.) Drying->Characterization Proceed to Analysis G Initial_Surface Initial Silica Surface (Si-OH) H_Terminated Hydrogen-Terminated Surface (Si-H) Initial_Surface->H_Terminated HF or NH4F Final_Product This compound Modified Surface (Si-(CH2)11-Br) H_Terminated->Final_Product This compound + Pt Catalyst

References

Synthesis and Application of Functionalized Polymers Derived from 11-Bromo-1-undecene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a versatile bifunctional monomer that serves as a valuable building block in the synthesis of functionalized polymers. Its unique structure, featuring a terminal alkene for polymerization and a terminal bromine atom for post-polymerization modification, allows for the creation of a wide array of tailored macromolecular architectures.[1] This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using this compound, with a focus on applications in drug delivery.

The terminal double bond of this compound can be polymerized via various methods, including Ziegler-Natta catalysis, Atom Transfer Radical Polymerization (ATRP), and Ring-Opening Metathesis Polymerization (ROMP). The resultant polymer, poly(this compound), possesses a polyethylene (B3416737) backbone with pendant bromoalkyl side chains. These bromine an important role in the synthesis and modification of polymer materials.[2]

The true versatility of poly(this compound) lies in the reactivity of the pendant bromo groups, which serve as handles for a multitude of post-polymerization functionalization reactions. Through nucleophilic substitution, the bromine atoms can be replaced with a variety of functional moieties, including amines, azides, and other custom functionalities. This allows for the precise tuning of the polymer's physical, chemical, and biological properties. For instance, the introduction of amine groups can impart pH-responsiveness and facilitate drug conjugation, while azide (B81097) functionalities open the door to "click" chemistry for the attachment of targeting ligands or other biomolecules.[3][4]

Functionalized polyolefins derived from this compound are promising candidates for advanced drug delivery systems. Their tunable properties can be leveraged to create smart carriers that can respond to specific stimuli in the biological environment, target specific cells or tissues, and control the release of therapeutic agents.[5] One particularly relevant target in cancer therapy is the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells and plays a crucial role in cell proliferation, survival, and metabolism.[6][7] By functionalizing polymers with ligands that can interact with cancer cells and loading them with drugs that inhibit the PI3K/Akt pathway, it is possible to develop highly targeted and effective cancer therapies.

Data Presentation

Table 1: Ziegler-Natta Copolymerization of Ethylene and this compound
Catalyst SystemCocatalystThis compound in Feed (mol%)This compound in Polymer (mol%)Polymer Yield (g)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
rac-Et(Ind)₂ZrCl₂MAO5.01.82.55.4 x 10⁴2.1
rac-Et(Ind)₂ZrCl₂MAO10.03.22.14.8 x 10⁴2.3
rac-Et(Ind)₂ZrCl₂MAO20.04.51.94.2 x 10⁴2.5

Data is representative and compiled from typical Ziegler-Natta polymerization outcomes.

Table 2: Post-Polymerization Functionalization of Poly(this compound)
Functionalization ReactionReagentSolventTemperature (°C)Reaction Time (h)Conversion (%)
AminationAmmonia (B1221849) (in isopropanol)Toluene (B28343)10024>95
AzidationSodium AzideDMF6012>98
"Click" ChemistryAlkyne-PEGTHF/Water2524>90

Conversion percentages are typical estimates for these types of reactions.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Ziegler-Natta Polymerization

This protocol describes a representative procedure for the homopolymerization of this compound using a Ziegler-Natta catalyst system.

Materials:

  • This compound (purified by passing through activated alumina)

  • Toluene (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (AlEt₃)

  • Methanol (B129727)

  • Hydrochloric acid (10% v/v)

  • Nitrogen gas (high purity)

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity nitrogen atmosphere.

  • Anhydrous toluene (100 mL) is added to the flask via cannula.

  • The flask is cooled to 0 °C in an ice bath.

  • Triethylaluminum (1.0 M in hexanes, 10 mL, 10 mmol) is added dropwise to the stirred toluene.

  • Titanium tetrachloride (1.0 M in toluene, 1.0 mL, 1.0 mmol) is added dropwise to the solution, resulting in the formation of a brown precipitate. The mixture is aged for 30 minutes at 0 °C.

  • This compound (11.6 g, 50 mmol) is added to the catalyst slurry via syringe.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The polymerization is quenched by the slow addition of methanol (20 mL).

  • The polymer is precipitated by pouring the reaction mixture into an excess of methanol containing 10% v/v hydrochloric acid.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR (CDCl₃): δ 3.40 (t, 2H, -CH₂Br), 1.85 (m, 2H, -CH₂CH₂Br), 1.2-1.6 (br m, 16H, -(CH₂)₈-).

  • FTIR (thin film): ν 2920, 2850 (C-H stretch), 1465 (C-H bend), 645 (C-Br stretch) cm⁻¹.

Protocol 2: Post-Polymerization Amination of Poly(this compound)

This protocol details the conversion of the pendant bromo groups to primary amine groups.

Materials:

Procedure:

  • In a pressure vessel, dissolve poly(this compound) (2.33 g, 10 mmol of repeat units) in anhydrous toluene (50 mL).

  • Add a solution of ammonia in methanol (7 N, 20 mL, 140 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C for 24 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and vent the vessel in a fume hood.

  • Concentrate the solution under reduced pressure.

  • Redissolve the crude product in dichloromethane and precipitate into an excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum at 30 °C.

Characterization:

  • ¹H NMR (CDCl₃): The peak at δ 3.40 (-CH₂Br) will disappear, and a new broad signal will appear around δ 2.7-2.9 (-CH₂NH₂).

  • FTIR (thin film): Appearance of a broad N-H stretching band around 3300-3400 cm⁻¹ and an N-H bending vibration around 1600 cm⁻¹.[8]

Protocol 3: Synthesis of Poly(11-azido-1-undecene) for "Click" Chemistry

This protocol describes the conversion of the pendant bromo groups to azide groups, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[9]

Materials:

  • Poly(this compound) (from Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve poly(this compound) (2.33 g, 10 mmol of repeat units) in anhydrous DMF (50 mL) in a round-bottom flask.

  • Add sodium azide (1.30 g, 20 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol/water (1:1 v/v).

  • Collect the polymer by filtration, wash with water and then methanol, and dry under vacuum at 40 °C.

Characterization:

  • ¹H NMR (CDCl₃): The peak at δ 3.40 (-CH₂Br) will be replaced by a triplet at approximately δ 3.25 (-CH₂N₃).

  • FTIR (thin film): A strong, sharp characteristic azide (N₃) stretching vibration will appear around 2100 cm⁻¹.[1]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and functionalization of polymers from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Polymer_Drug Functionalized Polymer with PI3K Inhibitor Polymer_Drug->Inhibition Inhibition->PI3K

Caption: Targeted inhibition of the PI3K/Akt signaling pathway by a functionalized polymer drug delivery vehicle.

References

Application Notes and Protocols: Metallocene-Catalyzed Copolymerization of Ethylene and 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized polyethylene (B3416737) through the metallocene-catalyzed copolymerization of ethylene (B1197577) and 11-bromo-1-undecene. This method allows for the incorporation of bromine functionalities into the polyolefin backbone, creating a versatile platform for further chemical modifications, which is of significant interest in drug delivery, biomaterial engineering, and advanced materials development.

Introduction

The functionalization of polyolefins, such as polyethylene, is a challenging yet crucial endeavor to expand their applications. Direct copolymerization of ethylene with functionalized comonomers using metallocene catalysts offers a precise method to control the polymer architecture and the distribution of functional groups.[1][2] The copolymerization of ethylene with this compound results in a brominated polyethylene, where the bromine groups can serve as reactive sites for various post-polymerization modifications.[1] This protocol is based on the use of a rac-Et(H₄Ind)₂ZrCl₂ metallocene catalyst in conjunction with a methylaluminoxane (B55162) (MAO) cocatalyst.[1]

Experimental Data Summary

The following table summarizes the results of the copolymerization of ethylene and this compound (C'11-Br) using a rac-Et(H₄Ind)₂ZrCl₂ catalyst with two different types of methylaluminoxane (MAO) as cocatalysts: modified MAO (MMAO) and dried MAO (dMAO).[1]

RunCocatalystC'11-Br Feed (mol%)C'11-Br Incorporation (mol%)Catalyst Activity (kg-polymer/mol-Zr·h)
1MMAO002.8
2MMAO1.01.02.5
3MMAO2.02.12.2
4MMAO4.04.31.8
5dMAO4.025.20.5

Data sourced from "Synthesis of Brominated Polyethylene by Copolymerization of Ethylene with ω–bromoalkene Catalyzed by a Metallocene and Methylaluminoxane System".[1]

Experimental Workflow

The following diagram illustrates the general workflow for the metallocene-catalyzed copolymerization of ethylene and this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer & Solvent Purification Reactor_Setup Reactor Setup & Inert Atmosphere Purge Monomer_Purification->Reactor_Setup Catalyst_Prep Catalyst & Cocatalyst Solution Preparation Catalyst_Injection Catalyst Injection & Ethylene Feed Catalyst_Prep->Catalyst_Injection Solvent_Addition Solvent Addition Reactor_Setup->Solvent_Addition Comonomer_Addition This compound Addition Solvent_Addition->Comonomer_Addition Cocatalyst_Addition Cocatalyst (MAO) Addition Comonomer_Addition->Cocatalyst_Addition Cocatalyst_Addition->Catalyst_Injection Polymerization Polymerization Reaction Catalyst_Injection->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Polymer Precipitation & Washing Quenching->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization Drying->Characterization

Caption: Experimental workflow for the copolymerization of ethylene and this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for metallocene-catalyzed olefin polymerization.[1][3][4]

Materials
  • Catalyst: rac-Et(H₄Ind)₂ZrCl₂

  • Cocatalyst: Modified Methylaluminoxane (MMAO) or Dried Methylaluminoxane (dMAO) solution in toluene (B28343).

  • Monomers: Ethylene (polymerization grade), this compound.

  • Solvent: Toluene (anhydrous).

  • Quenching Agent: Acidified methanol (B129727) (e.g., 10% HCl in methanol).

  • Washing Agent: Methanol.

  • Inert Gas: High-purity nitrogen or argon.

Reagent and Solvent Purification

Caution: All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.

  • Toluene: Reflux over sodium/benzophenone ketyl and distill under a nitrogen atmosphere prior to use.

  • This compound: Stir over calcium hydride overnight and then vacuum distill. Store under an inert atmosphere.

  • Ethylene: Pass through columns of molecular sieves and activated copper catalyst to remove moisture and oxygen.

Polymerization Procedure
  • Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet is dried in an oven and assembled hot under a stream of inert gas.[3] The reactor is then subjected to several vacuum/inert gas cycles to ensure an inert atmosphere.

  • Solvent and Comonomer Addition: Add 100 mL of purified toluene to the reactor.[3] Inject the desired amount of purified this compound into the reactor.

  • Cocatalyst Addition: Introduce the specified amount of MAO solution (MMAO or dMAO) into the reactor and stir the mixture at the desired reaction temperature (e.g., 40-70°C).[3][4]

  • Initiation of Polymerization: Prepare a toluene solution of the rac-Et(H₄Ind)₂ZrCl₂ catalyst. Pressurize the reactor with ethylene to the desired pressure (e.g., 0.1 MPa).[1] Inject the catalyst solution to start the polymerization. Maintain a constant ethylene pressure throughout the reaction.[1]

  • Reaction Time: Allow the polymerization to proceed for the desired duration (e.g., 30-60 minutes).[3]

  • Quenching: Stop the ethylene flow and vent the reactor. Quench the reaction by adding 10 mL of acidified methanol.[3]

Polymer Isolation and Purification
  • Precipitation: Pour the reaction mixture into a beaker containing a large excess of methanol (e.g., 500 mL) to precipitate the copolymer.[3]

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any residual catalyst and unreacted monomers.[3]

  • Drying: Dry the resulting copolymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization of the Copolymer

The synthesized brominated polyethylene can be characterized by various analytical techniques to determine its composition, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the incorporation of this compound into the polyethylene chain and the copolymer composition.[3][5]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ and Mₙ) and molecular weight distribution (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the copolymer, such as melting temperature (Tₘ) and crystallinity.[5]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and outcomes in this copolymerization system.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Catalyst Metallocene Catalyst (rac-Et(H4Ind)2ZrCl2) Polymerization Copolymerization Catalyst->Polymerization Cocatalyst Cocatalyst (MAO) Cocatalyst->Polymerization Monomers Monomers (Ethylene, this compound) Monomers->Polymerization Copolymer Functionalized Copolymer (Brominated Polyethylene) Polymerization->Copolymer Properties Polymer Properties (Composition, MW, Thermal) Copolymer->Properties

Caption: Key components and outcomes of the copolymerization process.

References

Application Notes and Protocols for the Preparation of Anion Exchange Membranes (AEMs) using 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of anion exchange membranes (AEMs) utilizing 11-Bromo-1-undecene. This precursor enables the introduction of long, flexible alkyl side chains with terminal bromide groups to a polymer backbone, which can then be quaternized to create anion-exchange sites. This approach offers a versatile platform for developing high-performance AEMs for various applications, including fuel cells and water electrolysis.

Introduction

Anion exchange membranes are critical components in various electrochemical devices, facilitating the transport of anions while preventing the passage of cations and the mixing of reactants. The performance of an AEM is intrinsically linked to its material properties, including ion exchange capacity (IEC), ionic conductivity, water uptake, and mechanical and chemical stability.[1][2][3] The use of this compound as a functional comonomer allows for the synthesis of polyolefin-based AEMs with pendant quaternary ammonium (B1175870) groups tethered by long alkyl chains.[4] This molecular design can lead to well-defined phase separation and efficient ion conduction pathways, potentially enhancing the overall performance and durability of the membrane.[4]

The unique structure of this compound, with a terminal double bond and a primary alkyl bromide, makes it suitable for incorporation into polymer backbones via coordination polymerization methods like Ziegler-Natta polymerization.[4] The terminal bromine atom can then readily undergo a Menshutkin reaction with a tertiary amine, such as trimethylamine (B31210), to form the desired quaternary ammonium functional groups.[4]

Experimental Protocols

This section details the synthesis of AEMs through the copolymerization of an α-olefin with this compound, followed by quaternization and membrane casting. The following protocols are based on established methodologies.[4]

Materials
  • 4-(4-methylphenyl)-1-butene (or other suitable α-olefin)

  • This compound

  • Toluene (B28343) (anhydrous)

  • Titanium trichloride (B1173362) AA (TiCl₃·AA)

  • Diethylaluminum chloride (AlEt₂Cl) (1.0 M in heptane)

  • Trimethylamine (TMA) solution (aqueous or in a suitable solvent)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent for membrane casting

  • Methanol

  • Deionized water

Synthesis of Bromoalkyl-Functionalized Poly(olefin)

This protocol describes the copolymerization of 4-(4-methylphenyl)-1-butene and this compound using a Ziegler-Natta catalyst.

Procedure:

  • In a 100 mL glass reactor equipped with a magnetic stirrer, add 50 mL of anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Inject this compound (e.g., 2.0 g, 8.58 mmol) and 4-(4-methylphenyl)-1-butene (e.g., 6.4 g, 43.83 mmol) into the reactor.

  • Initiate the copolymerization by adding the Ziegler-Natta catalyst components: TiCl₃·AA (e.g., 0.05 g) and AlEt₂Cl (e.g., 1.0 mL of a 1.0 M solution in heptane).

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours) to achieve the desired molecular weight and composition.

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the resulting bromoalkyl-functionalized poly(olefin) by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Quaternization of the Bromoalkyl-Functionalized Polymer

This step introduces the anion exchange sites by reacting the pendant bromoalkyl groups with trimethylamine.

Procedure:

  • Dissolve the dried bromoalkyl-functionalized poly(olefin) in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) to create a polymer solution (e.g., 5-10 wt%).

  • Add an excess of trimethylamine solution to the polymer solution.

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a sufficient duration (e.g., 24-48 hours) to ensure complete quaternization.

  • The resulting quaternized polymer solution is now ready for membrane casting.

Membrane Casting

This protocol describes the formation of a thin, uniform AEM from the quaternized polymer solution.

Procedure:

  • Filter the quaternized polymer solution to remove any impurities or gels.

  • Cast the solution onto a clean, level glass plate using a doctor blade to control the thickness.

  • Dry the cast film in an oven at an elevated temperature (e.g., 80-100 °C) for several hours to remove the solvent.

  • After drying, carefully peel the membrane from the glass plate.

  • To exchange the counter-ion to hydroxide (B78521) (OH⁻), immerse the membrane in a 1 M KOH or NaOH solution for 24-48 hours at room temperature, followed by thorough rinsing with deionized water to remove any residual base.

Characterization of the Anion Exchange Membrane

Thorough characterization is essential to evaluate the properties and performance of the prepared AEMs.

Ion Exchange Capacity (IEC)

The IEC is a measure of the number of ion-exchangeable groups per unit mass of the dry polymer. A standard method for determining IEC is back-titration.[5]

Protocol for IEC Measurement:

  • Immerse a known mass of the AEM (in its hydroxide form) in a standard HCl solution of known concentration and volume for 24 hours to allow for complete ion exchange.

  • Remove the membrane from the HCl solution.

  • Titrate the remaining HCl in the solution with a standard NaOH solution of known concentration using a suitable indicator (e.g., phenolphthalein) or a pH meter.

  • Calculate the IEC using the following formula:

    IEC (mmol/g) = [(Initial moles of HCl) - (Moles of HCl titrated with NaOH)] / (Dry mass of the membrane in g)

Water Uptake and Swelling Ratio

Water uptake and swelling are critical parameters that affect the ionic conductivity and mechanical stability of the AEM.

Protocol for Water Uptake and Swelling Ratio Measurement:

  • Immerse a pre-weighed dry membrane sample (W_dry) in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours.

  • Remove the membrane, gently wipe off the surface water, and immediately weigh the wet membrane (W_wet).

  • Measure the dimensions (length and width) of the dry (L_dry) and wet (L_wet) membrane.

  • Calculate the water uptake and swelling ratio using the following formulas:

    Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100

    Swelling Ratio (%) = [(L_wet - L_dry) / L_dry] x 100

Ionic Conductivity

The hydroxide conductivity is a key performance indicator of an AEM. It is typically measured using electrochemical impedance spectroscopy (EIS).

Protocol for Ionic Conductivity Measurement:

  • Cut a rectangular strip of the AEM (in hydroxide form).

  • Place the membrane in a four-point probe conductivity cell immersed in deionized water.

  • Measure the impedance of the membrane over a range of frequencies at a controlled temperature.

  • The resistance of the membrane (R) is determined from the Nyquist plot.

  • Calculate the ionic conductivity (σ) using the following formula:

    σ (S/cm) = L / (R x A)

    where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.

Data Presentation

The following table summarizes typical properties of poly(olefin)-based AEMs prepared through the copolymerization of 4-(4-methylphenyl)-1-butene and this compound, followed by quaternization with trimethylamine.[4]

Membrane SampleIEC (mmol/g)Water Uptake (%) (at 80 °C)Swelling Ratio (%) (in-plane, at 80 °C)Hydroxide Conductivity (mS/cm) (at 80 °C)
Poly(olefin)-TMA-11.2351268
Poly(olefin)-TMA-21.5551895
Poly(olefin)-TMA-31.88025120

Data is representative and may vary based on specific synthesis conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of AEMs using this compound.

Caption: Workflow for AEM synthesis and characterization.

Chemical Synthesis Pathway

The diagram below outlines the key chemical transformations involved in the synthesis process.

G A CH2=CH-(CH2)8-CH3 (α-olefin) + CH2=CH-(CH2)8-CH2Br (this compound) C -[CH2-CH]n-[CH2-CH]m-        |    (CH2)8-CH3        |    (CH2)8-CH2Br Bromoalkyl-Functionalized Poly(olefin) A->C Polymerization B Ziegler-Natta Catalyst (TiCl3·AA / AlEt2Cl) E -[CH2-CH]n-[CH2-CH]m-        |    (CH2)8-CH3        |    (CH2)8-CH2N+(CH3)3 Br- Quaternized Poly(olefin) (AEM) C->E Quaternization D N(CH3)3 (Trimethylamine)

Caption: Chemical synthesis pathway for the AEM.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a versatile bifunctional molecule that serves as a key building block in the synthesis of functionalized conductive polymers. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for the introduction of long, flexible side chains onto conjugated polymer backbones. This functionalization is crucial for enhancing the solubility and processability of otherwise intractable conductive polymers, such as polythiophenes, without significantly compromising their desirable electronic properties. The terminal double bond on the undecenyl side chain also presents a reactive handle for further post-polymerization modifications, enabling the creation of advanced materials with tailored properties for a variety of applications, including organic electronics, sensors, and biomedical devices.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of a conductive polythiophene derivative, poly(3-(10-undecenyl)thiophene), utilizing this compound as a precursor for the monomer synthesis.

Data Presentation

The following table summarizes typical molecular weight and electrical property data for poly(3-alkylthiophene)s, including those with alkenyl side chains, synthesized via Grignard Metathesis (GRIM) polymerization.

PolymerNumber-Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm)Field-Effect Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)15 - 721.2 - 2.510⁻³ - 10¹10⁻⁴ - 0.1
Poly(3-undecenylthiophene)10 - 501.3 - 1.8Doping dependent, typically 10⁻⁶ - 10⁻³~10⁻⁵
Poly(3-hexylthiophene-ran-3-undecenylthiophene)12 - 451.4 - 1.9Not reported10⁻⁴ - 10⁻³

Note: Electrical conductivity of polythiophenes is highly dependent on the doping agent, doping level, and polymer film morphology.

Experimental Protocols

The synthesis of poly(3-(10-undecenyl)thiophene) from this compound is a two-stage process:

  • Monomer Synthesis: Synthesis of 2,5-dibromo-3-(10-undecenyl)thiophene.

  • Polymerization: Grignard Metathesis (GRIM) polymerization of the monomer.

Protocol 1: Synthesis of 2,5-dibromo-3-(10-undecenyl)thiophene

This protocol involves two steps: a) the formation of a Grignard reagent from this compound and its subsequent Kumada coupling with 3-bromothiophene (B43185) to yield 3-(10-undecenyl)thiophene, and b) the dibromination of the resulting substituted thiophene.

a) Synthesis of 3-(10-undecenyl)thiophene via Kumada Coupling

Materials:

  • This compound

  • Magnesium turnings

  • 3-Bromothiophene

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Kumada Coupling: In a separate flame-dried flask, dissolve 3-bromothiophene (1.1 eq) and Ni(dppp)Cl₂ (0.01 eq) in anhydrous THF. Cool this mixture to 0 °C.

  • Slowly add the prepared Grignard reagent to the 3-bromothiophene solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure 3-(10-undecenyl)thiophene.

b) Synthesis of 2,5-dibromo-3-(10-undecenyl)thiophene

Materials:

  • 3-(10-undecenyl)thiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flask protected from light, dissolve 3-(10-undecenyl)thiophene (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.1 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with hexane. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,5-dibromo-3-(10-undecenyl)thiophene monomer.

  • Purification: The crude monomer can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-(10-undecenyl)thiophene

Materials:

  • 2,5-dibromo-3-(10-undecenyl)thiophene monomer

  • tert-Butylmagnesium chloride (1.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂]

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (B129727)

  • Chloroform (B151607)

Procedure:

  • Monomer Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-(10-undecenyl)thiophene monomer in anhydrous THF.

  • Cool the solution to 0 °C and slowly add tert-butylmagnesium chloride (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Polymerization: In a separate flask, suspend Ni(dppp)Cl₂ (0.02 eq relative to the monomer) in a small amount of anhydrous THF.

  • Add the catalyst suspension to the activated monomer solution in one portion. The color of the solution should change, indicating the initiation of polymerization.

  • Stir the reaction at room temperature for 2 hours.

  • Precipitation and Purification: Pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and perform Soxhlet extraction sequentially with methanol, hexane, and chloroform.

  • The purified poly(3-(10-undecenyl)thiophene) is recovered from the chloroform fraction by evaporation of the solvent.

Visualizations

Synthesis_Workflow start This compound grignard 10-Undecenylmagnesium bromide start->grignard Mg, THF monomer_unbrominated 3-(10-Undecenyl)thiophene grignard->monomer_unbrominated Ni(dppp)Cl₂ thiophene 3-Bromothiophene thiophene->monomer_unbrominated monomer_brominated 2,5-Dibromo-3-(10-undecenyl)thiophene monomer_unbrominated->monomer_brominated NBS, DMF polymer Poly(3-(10-undecenyl)thiophene) monomer_brominated->polymer 1. t-BuMgCl, THF 2. Ni(dppp)Cl₂

Caption: Synthetic pathway for poly(3-(10-undecenyl)thiophene).

GRIM_Polymerization monomer Dibromo-monomer grignard_formation Grignard Metathesis (Monomer Activation) monomer->grignard_formation t-BuMgCl catalyst_addition Catalyst Addition (Initiation) grignard_formation->catalyst_addition Ni(dppp)Cl₂ propagation Chain Propagation catalyst_addition->propagation termination Precipitation in Methanol propagation->termination purification Soxhlet Extraction termination->purification final_product Purified Polymer purification->final_product

References

Application of 11-Bromo-1-undecene in Advanced Polymer Dielectrics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: APN-PD-20251216

Introduction

11-Bromo-1-undecene is a versatile bifunctional monomer that serves as a critical building block in the synthesis of advanced polymer dielectrics. Its unique structure, featuring a terminal double bond amenable to polymerization and a terminal bromine atom that can be used for post-polymerization modification, allows for the precise engineering of polymer architectures with tailored dielectric properties.[1][2][3] This application note details the use of this compound in the fabrication of functionalized polyolefins with enhanced dielectric performance, suitable for applications in high-frequency electronics and energy storage.

The primary strategy involves the copolymerization of this compound with a non-polar olefin, such as ethylene (B1197577), to create a brominated polyolefin backbone. This backbone then functions as a macroinitiator for subsequent graft polymerization of polar monomers via Atom Transfer Radical Polymerization (ATRP).[4] This "grafting from" approach enables the introduction of polar functional groups onto a non-polar polyolefin chain, thereby increasing the dielectric constant of the material while maintaining the desirable low dielectric loss and high breakdown strength of the polyolefin matrix.[5][6]

Logical Workflow for Synthesis and Characterization

The overall process for developing advanced polymer dielectrics using this compound can be broken down into several key stages, from initial monomer synthesis to final material characterization.

Caption: Workflow for advanced polymer dielectric synthesis.

Quantitative Data Summary

Table 1: Dielectric Properties of Graft-Modified Polypropylene (B1209903) (PP)

MaterialGraft MonomerDielectric Constant (ε') at 1 kHzDielectric Loss (tan δ) at 1 kHzDC Breakdown Strength (kV/mm)
Homopolymerized PP (PPH)-~2.2~0.0005~300
PPH-g-StyreneStyreneIncreasedSlightly IncreasedSignificantly Increased
Impact PP Copolymer (IPC)-~2.3~0.0006~280
IPC-g-StyreneStyreneModerately IncreasedSlightly IncreasedLimited Improvement
PP-g-Methyl Methacrylate (B99206) (MMA)Methyl MethacrylateSignificantly IncreasedIncreasedSignificantly Increased

Note: The data presented are qualitative trends based on the provided search results, as exact quantitative values for direct comparison were not consistently available across the sources. The dielectric properties of graft copolymers are highly dependent on the graft length, grafting density, and the specific measurement conditions.[7]

Experimental Protocols

Synthesis of Brominated Polyethylene (B3416737) Macroinitiator

This protocol describes a general procedure for the copolymerization of ethylene and this compound to form a brominated polyethylene macroinitiator.

Materials:

  • Ethylene (polymerization grade)

  • This compound (≥95%)

  • Toluene (B28343) (anhydrous)

  • Metallocene catalyst (e.g., zirconocene (B1252598) dichloride)

  • Methylaluminoxane (MAO) solution

  • Schlenk flask and line

  • High-pressure reactor

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a nitrogen atmosphere.

  • The high-pressure reactor is assembled and purged with nitrogen.

  • Anhydrous toluene is added to the reactor, followed by the desired amount of this compound.

  • The reactor is heated to the desired polymerization temperature (e.g., 80 °C).

  • The MAO solution is added to the reactor, followed by the metallocene catalyst.

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 10 atm) and the polymerization is allowed to proceed for a set time.

  • The polymerization is terminated by venting the ethylene and adding acidified methanol.

  • The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum.

  • The incorporation of this compound is determined by ¹H NMR spectroscopy.

"Grafting From" ATRP of Methyl Methacrylate (MMA)

This protocol outlines the "grafting from" atom transfer radical polymerization of methyl methacrylate from the brominated polyethylene macroinitiator.

Materials:

  • Brominated polyethylene macroinitiator

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Schlenk flask and line

Procedure:

  • The brominated polyethylene macroinitiator is added to a Schlenk flask and dried under vacuum.

  • Anhydrous anisole is added to dissolve the macroinitiator.

  • MMA and PMDETA are added to the flask.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • CuBr is added to the flask under a positive nitrogen pressure.

  • The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 90 °C).

  • The polymerization is allowed to proceed for a specified time.

  • The reaction is quenched by cooling and exposing the mixture to air.

  • The polymer solution is diluted with toluene and passed through a neutral alumina (B75360) column to remove the copper catalyst.

  • The graft copolymer is precipitated in methanol, filtered, and dried under vacuum.

G cluster_prep Sample Preparation cluster_measurement Dielectric Measurement cluster_breakdown Breakdown Test Polymer Graft Copolymer Dissolution Dissolve in Solvent Polymer->Dissolution FilmCasting Solution Cast Film Dissolution->FilmCasting Drying Dry under Vacuum FilmCasting->Drying Electrode Deposit Electrodes Drying->Electrode Sample Film Sample Drying->Sample BDS Broadband Dielectric Spectroscopy Electrode->BDS Data Obtain ε'(ω) and tan δ(ω) BDS->Data Electrodes Place between Electrodes Sample->Electrodes VoltageRamp Apply AC/DC Voltage Ramp Electrodes->VoltageRamp Breakdown Measure Breakdown Voltage VoltageRamp->Breakdown

Caption: Experimental workflow for dielectric characterization.

Broadband Dielectric Spectroscopy (BDS)

This protocol provides a general methodology for characterizing the dielectric properties of the synthesized polymer films.[8][9][10][11][12]

Apparatus:

  • Broadband dielectric spectrometer (e.g., Novocontrol)

  • Parallel plate capacitor sample cell

  • Temperature control system (e.g., cryostat)

  • Polymer film with sputtered gold electrodes

Procedure:

  • A thin film of the polymer is prepared by solution casting or hot pressing.

  • Circular gold electrodes are sputtered onto both sides of the film to ensure good electrical contact.

  • The sample is placed in the parallel plate capacitor of the dielectric spectrometer.

  • The sample chamber is evacuated and filled with an inert gas (e.g., nitrogen) to prevent moisture absorption.

  • Dielectric measurements are performed over a wide frequency range (e.g., 10⁻² Hz to 10⁷ Hz) at a constant temperature.

  • The temperature is varied, and the frequency sweep is repeated at each temperature to obtain the temperature-dependent dielectric spectra.

  • The real part of the permittivity (dielectric constant, ε') and the dielectric loss tangent (tan δ) are recorded as a function of frequency and temperature.

Dielectric Breakdown Strength Measurement

This protocol describes the measurement of the dielectric breakdown strength of the polymer films according to ASTM D149.

Apparatus:

  • High-voltage AC or DC power supply

  • Electrode assembly (e.g., two spherical electrodes)

  • Sample holder immersed in a dielectric fluid (e.g., silicone oil) to prevent flashover

  • Voltage and current monitoring equipment

Procedure:

  • The polymer film sample is placed between the electrodes in the sample holder.

  • The assembly is immersed in the dielectric fluid.

  • A voltage is applied to the electrodes and ramped up at a constant rate (e.g., 500 V/s) until the sample undergoes electrical breakdown.

  • The voltage at which breakdown occurs is recorded.

  • The procedure is repeated for multiple samples to obtain a statistical distribution of the breakdown strength.

  • The dielectric breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film.

Conclusion

This compound is a highly valuable monomer for the development of advanced polymer dielectrics. The ability to first create a polyolefin backbone and then graft polar side chains via ATRP provides a powerful tool for tuning the dielectric properties of the resulting materials. This approach allows for the enhancement of the dielectric constant while aiming to maintain the low dielectric loss and high breakdown strength inherent to polyolefins. The protocols outlined in this application note provide a framework for the synthesis and detailed characterization of these promising dielectric materials. Further research focusing on optimizing the grafting parameters and exploring a wider range of polar monomers will be crucial for the continued development of high-performance polymer dielectrics for next-generation electronic and energy storage applications.

References

Application Notes and Protocols for Thiol-Ene Click Reaction with 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the thiol-ene click reaction with 11-Bromo-1-undecene. This versatile reaction allows for the straightforward synthesis of bifunctional molecules containing both a stable thioether linkage and a reactive terminal bromide. Such molecules are valuable intermediates in drug development, materials science, and bioconjugation.

Introduction

The thiol-ene reaction is a powerful and efficient "click" chemistry transformation that involves the radical-mediated addition of a thiol (R-SH) to an alkene (ene). This reaction is characterized by its high yields, rapid reaction rates, tolerance to a wide range of functional groups, and stereoselectivity, proceeding via an anti-Markovnikov addition. When applied to this compound, the thiol-ene reaction provides a robust method for creating a bifunctional linker molecule, where one terminus features a thioether bond and the other a terminal alkyl bromide. The bromide can be subsequently used for nucleophilic substitution reactions, making it an excellent handle for attaching these linkers to various substrates.

The reaction can be initiated through two primary methods: photochemical initiation using UV light and a photoinitiator, or thermal initiation using a radical initiator like azobisisobutyronitrile (AIBN).[1] The choice of initiation method depends on the sensitivity of the substrates and the desired reaction conditions.

Applications in Drug Development

The bifunctional nature of the product from the thiol-ene reaction with this compound opens up numerous possibilities in drug development and bioconjugation. The thioether linkage provides a stable connection, while the terminal bromide serves as a reactive site for further functionalization.

  • Drug-Linker Conjugation: The terminal bromide can be used to attach the linker to a drug molecule, a targeting ligand, or a carrier molecule through nucleophilic substitution. This is a key step in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.

  • PROTAC Development: In the field of Proteolysis-Targeting Chimeras (PROTACs), these linkers can connect a protein-targeting ligand to an E3 ligase-recruiting ligand, inducing the degradation of a target protein.

  • Surface Modification and Immobilization: The bromide can be used to immobilize biomolecules or drug delivery systems onto surfaces functionalized with nucleophiles, which is useful for creating biosensors or drug-eluting medical devices.

  • Synthesis of Polymer-Drug Conjugates: The bifunctional linker can be used to attach drug molecules to polymers, enhancing their solubility, stability, and pharmacokinetic profiles.[2]

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Reaction

This protocol describes the reaction of a generic thiol with this compound using a photoinitiator and UV light.

Materials:

  • This compound

  • Thiol (e.g., 1-Thioglycerol, L-Cysteine methyl ester)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • UV lamp (e.g., 365 nm)

  • Stir plate and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation: In a clean, dry reaction vessel equipped with a stir bar, dissolve this compound (1.0 eq) and the chosen thiol (1.1 eq) in the selected anhydrous, degassed solvent.

  • Initiator Addition: Add the photoinitiator, DMPA (0.05 - 0.1 eq), to the reaction mixture and stir until it is completely dissolved.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen, which can quench the radical reaction. Seal the vessel.

  • Initiation: Place the reaction vessel under the UV lamp and begin irradiation while stirring vigorously. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the alkene protons of this compound.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure thioether product.

Protocol 2: Thermally Initiated Thiol-Ene Reaction

This protocol outlines the reaction using a thermal initiator.

Materials:

  • This compound

  • Thiol (e.g., 1-Thioglycerol, L-Cysteine methyl ester)

  • Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction flask with a condenser

  • Stir plate and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation: In a round-bottom flask equipped with a stir bar and condenser, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the selected anhydrous, degassed solvent.

  • Initiator Addition: Add the thermal initiator, AIBN (0.1 eq), to the reaction mixture.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes.

  • Initiation: Heat the reaction mixture to the appropriate temperature (typically 70-80 °C for AIBN) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purification: Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the thiol-ene reaction with this compound. Please note that these are representative values and optimal conditions may vary depending on the specific thiol and reaction scale.

Thiol ReactantInitiation MethodInitiator (eq)SolventReaction Time (h)Yield (%)
1-ThioglycerolPhotoinitiated (UV, 365 nm)DMPA (0.05)DCM1 - 2>90
L-Cysteine methyl esterPhotoinitiated (UV, 365 nm)DMPA (0.05)THF2 - 485-95
1-DodecanethiolPhotoinitiated (UV, 365 nm)DMPA (0.05)Acetonitrile1 - 2>95
1-ThioglycerolThermally Initiated (80 °C)AIBN (0.1)Toluene4 - 680-90
L-Cysteine methyl esterThermally Initiated (80 °C)AIBN (0.1)Dioxane6 - 875-85
1-DodecanethiolThermally Initiated (80 °C)AIBN (0.1)Toluene4 - 6>90

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) hv or Δ Thiyl Radical (RS.) Thiyl Radical (RS.) Radical (R.)->Thiyl Radical (RS.) + R'-SH Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS.)->Carbon-centered Radical + Alkene Disulfide (RSSR) Disulfide (RSSR) Thiyl Radical (RS.)->Disulfide (RSSR) + RS. Thioether Product Thioether Product Carbon-centered Radical->Thioether Product + R'-SH Dimer Dimer Carbon-centered Radical->Dimer + R. Thioether Product->Thiyl Radical (RS.)

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve this compound and Thiol in Solvent Initiator Add Initiator (Photo or Thermal) Reactants->Initiator Inert Purge with Inert Gas Initiator->Inert Initiation Initiate Reaction (UV Light or Heat) Inert->Initiation Monitoring Monitor Progress (TLC, NMR) Initiation->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Reaction Complete Purification Column Chromatography Solvent_Removal->Purification Product Pure Bifunctional Product Purification->Product

Caption: General experimental workflow for the thiol-ene reaction.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 11-Bromo-1-undecene as a key substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In the context of drug development and materials science, the ability to functionalize long-chain alkenes like this compound opens avenues for the synthesis of novel molecules with potential therapeutic or material properties.

Reaction Principle

The Heck-Mizoroki reaction involves the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the organohalide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the active Pd(0) catalyst.[2][3] When using this compound as the alkene component, the reaction allows for the introduction of an aryl or vinyl group at the terminal position of the undecenyl chain.

Key Parameters for Optimization

The success and efficiency of the Heck coupling reaction with this compound are contingent on several critical parameters:

  • Catalyst System: The choice of the palladium source and the associated ligand is crucial. Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bulkier, electron-rich phosphines, can enhance the stability and reactivity of the catalyst.[4]

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction.[5] Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (B52724) are frequently used.[6][7]

  • Reaction Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[2][7]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Heck coupling of an aryl bromide with this compound, highlighting the impact of different parameters on the product yield.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285
24-BromoacetophenonePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)DMA1201092
3Methyl 4-bromobenzoatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)Acetonitrile802478
41-Bromo-4-nitrobenzenePd(OAc)₂ (1)-Et₃N (2)DMF/H₂O (4:1)100895

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling of an Aryl Bromide with this compound

This protocol provides a general method for the palladium-catalyzed Heck coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol) and this compound (1.2 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 11-aryl-1-undecene derivative.[4]

Visualizations

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Alkene_Coordination Alkene Coordination ArPd(II)BrL2->Alkene_Coordination This compound Coordinated_Complex Alkene-Pd Complex Alkene_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Hydrido_Pd_Complex H-Pd(II)(Br)L₂ Beta_Hydride_Elimination->Hydrido_Pd_Complex Product: 11-Aryl-1-undecene Reductive_Elimination Reductive Elimination (with Base) Hydrido_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base-H⁺Br⁻

Caption: Catalytic cycle for the Heck coupling of an aryl bromide with this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Solvent_Reagent_Addition Add Anhydrous Solvent, Base, and this compound Inert_Atmosphere->Solvent_Reagent_Addition Heating Heat Reaction Mixture (e.g., 100 °C) Solvent_Reagent_Addition->Heating Monitoring Monitor Reaction Progress (TLC or GC-MS) Heating->Monitoring Workup Reaction Workup: Cool, Dilute, Wash Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Purified Product Characterization->End

Caption: General experimental workflow for the Heck coupling reaction.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Initiated from 11-Bromo-1-undecene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Atom Transfer Radical Polymerization (ATRP) initiated from surfaces functionalized with 11-bromo-1-undecene derivatives. This technique, known as surface-initiated ATRP (SI-ATRP), is a powerful method for grafting well-defined polymer brushes from various substrates, enabling precise control over surface properties. This is particularly relevant for applications in drug delivery, biosensing, and the development of advanced biomaterials.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] When initiated from a surface-immobilized initiator, ATRP enables the growth of dense polymer brushes, which are polymer chains tethered at one end to a substrate.

This compound and its derivatives are versatile bifunctional molecules ideal for surface functionalization. The terminal alkene or a derivatized silane (B1218182) group allows for covalent attachment to a variety of substrates (e.g., silicon wafers, gold), forming a self-assembled monolayer (SAM). The terminal bromine atom then serves as an excellent initiator for ATRP. This "grafting from" approach allows for the formation of dense and uniform polymer coatings.

Key Advantages of SI-ATRP with this compound Derivatives:

  • Precise Control: Enables control over polymer brush thickness, composition, and architecture.

  • High Grafting Density: The "grafting from" method allows for higher grafting densities compared to "grafting to" approaches.

  • Versatility: A wide range of vinyl monomers can be polymerized, allowing for the creation of surfaces with diverse functionalities.

  • Robustness: The covalent attachment of the initiator and the resulting polymer brush leads to stable and durable surface modifications.

Experimental Workflow and Reaction Mechanism

The overall process involves two main stages: immobilization of the initiator and the surface-initiated polymerization.

Workflow cluster_0 Stage 1: Initiator Immobilization cluster_1 Stage 2: Surface-Initiated ATRP cluster_2 Stage 3: Characterization A Substrate Preparation (e.g., Silicon Wafer Cleaning) B Self-Assembled Monolayer (SAM) Formation of this compound Derivative A->B C Rinsing and Curing B->C D Reaction Setup: Initiator-SAM Substrate, Monomer, Catalyst, Ligand, Solvent C->D E Deoxygenation (Freeze-Pump-Thaw Cycles) F Polymerization (Heating at Controlled Temperature) G Quenching and Rinsing H Surface Analysis: Ellipsometry, AFM, XPS, Contact Angle G->H I Cleaved Polymer Analysis: GPC/SEC (for Mn and PDI) G->I

Figure 1. General experimental workflow for SI-ATRP from this compound derivatives.

The mechanism of ATRP involves a reversible halogen atom transfer between a dormant species (the polymer chain with a terminal halogen) and an activator complex (a transition metal complex in a lower oxidation state). This establishes an equilibrium with a low concentration of active, propagating radicals, thus minimizing termination reactions.

ATRP_Mechanism cluster_legend Initiator R-X (Surface-Bound Initiator) Radical R• (Active Radical) Initiator->Radical ka Catalyst_act Cu(I) / Ligand (Activator) Active_Polymer Pn• (Propagating Radical) Catalyst_deact X-Cu(II) / Ligand (Deactivator) Radical->Catalyst_deact kd Dormant_Polymer Pn-X (Dormant Polymer Chain) Monomer Monomer (M) Monomer->Active_Polymer kp Dormant_Polymer->Active_Polymer ka Active_Polymer->Dormant_Polymer kd Termination Termination Products Active_Polymer->Termination kt ka ka = Activation Rate Constant kd kd = Deactivation Rate Constant kp kp = Propagation Rate Constant kt kt = Termination Rate Constant

References

Application Notes and Protocols for Modifying Material Surfaces with 11-Bromo-1-undecene to Enhance Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various materials using 11-Bromo-1-undecene. This bifunctional molecule, featuring a terminal alkene and a bromo-functionalized alkyl chain, is a versatile reagent for creating covalently attached, well-defined organic monolayers. Such modifications are crucial for enhancing adhesion, controlling surface energy, and introducing specific functionalities for applications ranging from advanced coatings and biocompatible materials to biosensors and drug delivery platforms.

Introduction

This compound (C₁₁H₂₁Br) is a valuable molecule for surface engineering due to its dual reactivity. The terminal double bond allows for attachment to silicon surfaces via hydrosilylation, while the terminal bromine atom can serve as a reactive site for subsequent nucleophilic substitution reactions. This enables the straightforward introduction of a wide range of chemical functionalities onto a surface. The long eleven-carbon chain contributes to the formation of densely packed and ordered self-assembled monolayers (SAMs), which can significantly alter the surface properties of the underlying substrate.[1]

The ability to tailor surface properties is critical in many scientific and industrial fields. For instance, in the development of medical implants, controlling cell adhesion is paramount. In the realm of biosensors, the specific immobilization of biomolecules is required. For advanced materials, enhancing the adhesion between different layers is essential for durability and performance.[2] Modification with this compound provides a robust platform to address these challenges.

Key Applications and Benefits

Surface modification with this compound offers several advantages:

  • Improved Adhesion: The formation of a covalent bond between the monolayer and the substrate, as well as the potential for further reactions at the bromine terminus, can significantly enhance the adhesion of subsequent layers, such as coatings or biological materials.

  • Controlled Wettability: The alkyl chain of the monolayer can render a hydrophilic surface more hydrophobic, providing control over wetting and surface energy.

  • Surface Functionalization: The terminal bromine is a versatile chemical handle for introducing a wide array of functional groups, including amines, thiols, azides, and more, enabling the covalent attachment of proteins, drugs, or other molecules.

  • Formation of Well-Defined Monolayers: The self-assembly process can lead to the formation of ordered and densely packed monolayers, providing a uniform and well-characterized surface.

Quantitative Data on Surface Modification

The effectiveness of surface modification can be quantified using various surface analysis techniques. Below is a summary of expected changes in surface properties after modification with this compound.

Surface Wettability and Energy

Contact angle goniometry is a common technique to assess the change in surface wettability. The formation of a hydrocarbon-terminated monolayer is expected to increase the water contact angle, indicating a more hydrophobic surface.

SubstrateTreatmentWater Contact Angle (θ)Surface Free Energy (SFE) (mN/m)
Silicon (Si) Unmodified (hydrophilic)< 20°> 60
Modified with this compound80° - 90°25 - 35
Gold (Au) Unmodified (clean)< 15°> 50
Modified with this compound (via thiol anchor)75° - 85°28 - 38
Polymer (e.g., Polypropylene) Unmodified~100°~30
Plasma-treated and grafted with this compound70° - 80°35 - 45

Note: These are representative values and can vary depending on the specific substrate, cleaning procedure, and monolayer quality.

Adhesion Force Measurements

Atomic Force Microscopy (AFM) can be used to directly measure the adhesion force between a probe tip and the modified surface. An increase in the pull-off force generally indicates stronger adhesion.

SurfaceMeasurement ConditionTypical Pull-off Force (nN)
Unmodified SiliconAmbient5 - 15
This compound on SiliconAmbient20 - 40
Unmodified GoldAmbient8 - 20
This compound SAM on GoldAmbient25 - 50

Note: These values are illustrative and depend heavily on the AFM tip chemistry, tip radius, and environmental conditions.

Experimental Protocols

Detailed methodologies for the surface modification of common substrates with this compound are provided below.

Protocol 1: Hydrosilylation of this compound on Silicon Surfaces

This protocol describes the formation of a covalently attached monolayer on a hydrogen-terminated silicon surface via thermal hydrosilylation.

Materials:

  • Silicon wafers (e.g., Si(111))

  • This compound (95% or higher purity)

  • Anhydrous toluene (B28343) or mesitylene (B46885)

  • Acetone (B3395972), methanol, and isopropanol (B130326) (semiconductor grade)

  • Hydrofluoric acid (HF), 49% (use with extreme caution)

  • Sulfuric acid (H₂SO₄), 98%

  • Hydrogen peroxide (H₂O₂), 30%

  • Ultrapure water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Schlenk flask and condenser

Procedure:

  • Silicon Wafer Cleaning:

    • Cut silicon wafers to the desired size.

    • Sonicate the wafers sequentially in acetone, isopropanol, and ultrapure water for 10 minutes each.

    • Prepare a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • Immerse the wafers in the Piranha solution at 120°C for 15 minutes to remove organic residues and grow a chemical oxide layer.

    • Rinse the wafers thoroughly with ultrapure water and dry under a stream of nitrogen.

  • Hydrogen Termination:

    • Immerse the cleaned wafers in a 2.5% HF solution for 90 seconds to remove the oxide layer and create a hydrogen-terminated surface. Caution: HF is highly toxic and corrosive. Use appropriate PPE and work in a well-ventilated fume hood.

    • Rinse the wafers with ultrapure water and dry thoroughly with nitrogen. The surface should be hydrophobic at this stage.

  • Hydrosilylation Reaction:

    • Place the hydrogen-terminated silicon substrate in a Schlenk flask.

    • Add a solution of this compound in anhydrous toluene or mesitylene (typically a 2% v/v solution).

    • Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.

    • Heat the reaction mixture to 110-120°C (for toluene) or 160-170°C (for mesitylene) under a nitrogen atmosphere and reflux for 2-4 hours.

    • Allow the solution to cool to room temperature.

  • Post-Reaction Cleaning:

    • Remove the substrate from the reaction solution.

    • Rinse the modified substrate with fresh toluene, followed by sonication in acetone and then ethanol (B145695) for 10 minutes each to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

  • Characterization:

    • The success of the monolayer formation can be confirmed by contact angle measurements, X-ray Photoelectron Spectroscopy (XPS) to detect the presence of Bromine, and ellipsometry to determine the monolayer thickness.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol details the formation of an this compound-terminated SAM on a gold surface using a thiol-based linker.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 11-Bromo-1-undecanethiol (synthesized from this compound)

  • Anhydrous ethanol (200 proof)

  • Acetone, isopropanol (semiconductor grade)

  • Ultrapure water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with caps

Procedure:

  • Substrate Preparation:

    • Clean the gold substrates by sonicating in acetone, isopropanol, and ultrapure water for 10 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • For optimal results, the gold surface can be further cleaned by UV-ozone treatment for 15-20 minutes immediately before use.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-Bromo-1-undecanethiol in anhydrous ethanol.

    • Place the cleaned gold substrates in a glass vial.

    • Immerse the substrates in the thiol solution.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Post-Deposition Rinsing:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen.

  • Characterization:

    • Characterize the SAM using contact angle measurements, XPS, and ellipsometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.

G cluster_silicon Hydrosilylation on Silicon Si_Substrate Silicon Substrate Cleaning Piranha Cleaning Si_Substrate->Cleaning H_Termination HF Etching (H-Termination) Cleaning->H_Termination Reaction Thermal Hydrosilylation (this compound in Toluene) H_Termination->Reaction Rinsing Solvent Rinsing & Sonication Reaction->Rinsing Modified_Si Modified Silicon Surface Rinsing->Modified_Si

Caption: Workflow for modifying silicon surfaces.

G cluster_gold SAM Formation on Gold Au_Substrate Gold Substrate Au_Cleaning Solvent Cleaning & UV-Ozone Au_Substrate->Au_Cleaning SAM_Formation Immersion in 11-Bromo-1-undecanethiol Solution Au_Cleaning->SAM_Formation Au_Rinsing Ethanol Rinsing SAM_Formation->Au_Rinsing Modified_Au Modified Gold Surface Au_Rinsing->Modified_Au

Caption: Workflow for SAM formation on gold.

G Start This compound (Br-(CH₂)₉-CH=CH₂) Si_Surface H-Terminated Silicon Surface Start->Si_Surface Hydrosilylation Thiol_Linker Thiolation (e.g., with H₂S/AIBN) Start->Thiol_Linker Polymer_Surface Activated Polymer Surface Start->Polymer_Surface Grafting Modified_Si Br-(CH₂)₁₁-Si Si_Surface->Modified_Si Bromo_Thiol 11-Bromo-1-undecanethiol (Br-(CH₂)₁₁-SH) Thiol_Linker->Bromo_Thiol Au_Surface Gold Surface Modified_Au Br-(CH₂)₁₁-S-Au Au_Surface->Modified_Au Modified_Polymer Br-(CH₂)₁₀-CH₂-Polymer Polymer_Surface->Modified_Polymer Further_Functionalization Further Functionalization (e.g., Nucleophilic Substitution at Bromine Terminus) Modified_Si->Further_Functionalization Bromo_Thiol->Au_Surface Self-Assembly Modified_Au->Further_Functionalization Modified_Polymer->Further_Functionalization

References

Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers from 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. They provide a powerful tool for tailoring the physicochemical properties of surfaces, with wide-ranging applications in biosensors, drug delivery, and biocompatible coatings. 11-Bromo-1-undecene is a versatile bifunctional molecule for the formation of SAMs, particularly on silicon substrates. Its terminal alkene group allows for covalent attachment to hydrogen-terminated silicon surfaces via a hydrosilylation reaction, while the terminal bromo group serves as a reactive handle for subsequent surface functionalization.[1][2] This allows for the covalent immobilization of a wide array of molecules, including peptides, proteins, and DNA.[3]

This document provides detailed protocols for the synthesis of self-assembled monolayers from this compound on silicon substrates, along with expected characterization data and potential applications.

Data Presentation

The successful formation of a dense and uniform SAM from this compound can be confirmed by various surface analysis techniques. The following table summarizes the expected quantitative data for a well-formed monolayer on a silicon substrate.

ParameterUnmodified H-Terminated SiliconThis compound SAM on Silicon
Static Water Contact Angle ~83°90-100°
Ellipsometric Thickness N/A12-15 Å
Surface Elemental Composition (XPS) Si, H, O, CSi, C, H, Br, O

Experimental Protocols

I. Preparation of Hydrogen-Terminated Silicon (111) Substrates

Objective: To create a reactive hydride surface on a silicon wafer for the subsequent hydrosilylation reaction.

Materials:

  • Silicon (111) wafers

  • Acetone (semiconductor grade)

  • Isopropanol (semiconductor grade)

  • Methanol (B129727) (semiconductor grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrofluoric acid (HF, 49%) or Ammonium Fluoride (NH₄F, 40%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Teflon or polypropylene (B1209903) wafer holders

Equipment:

  • Sonicator

  • Fume hood

  • Personal Protective Equipment (PPE): acid-resistant gloves, apron, face shield

  • Plastic beakers and containers (glass should not be used with HF)

Procedure:

  • Cleaning:

    • Dice the silicon wafer into appropriately sized pieces.

    • Place the silicon substrates in a Teflon holder.

    • Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 10-15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Piranha Etching (Standard Clean 1):

    • Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a dedicated fume hood with appropriate PPE.

    • Prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker (always add peroxide to acid). The solution will become very hot.

    • Immerse the cleaned silicon substrates in the Piranha solution for 10-15 minutes to grow a chemical oxide layer.

    • Carefully remove the substrates and rinse them copiously with DI water.

  • Hydrogen Termination:

    • Immerse the oxidized silicon substrates in a 2% HF solution or a 40% NH₄F solution for 1-2 minutes, or until the surface becomes hydrophobic (water will sheet off).

    • Rinse the now hydrogen-terminated silicon (H-Si) substrates with DI water and then with methanol.

    • Dry the H-Si substrates under a gentle stream of nitrogen.

    • Use the freshly prepared H-Si substrates immediately for the hydrosilylation reaction to minimize re-oxidation.

II. Synthesis of this compound Self-Assembled Monolayer

Objective: To form a covalent bond between the terminal alkene of this compound and the hydrogen-terminated silicon surface. This can be achieved through thermal, photochemical, or sonochemical activation.[4]

Materials:

  • Freshly prepared hydrogen-terminated silicon substrates

  • This compound (≥90% purity)[5]

  • Anhydrous toluene (B28343) or mesitylene (B46885) (degassed)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Heating mantle with temperature controller (for thermal method)

  • UV lamp (e.g., 254 nm) (for photochemical method)

  • Ultrasonic bath (for sonochemical method)[4]

  • Cannula or syringe for liquid transfer under inert atmosphere

Procedure (Thermal Hydrosilylation):

  • Place the freshly prepared H-Si substrates into a Schlenk flask.

  • Under a counterflow of nitrogen or argon, add enough anhydrous, degassed toluene or mesitylene to cover the substrates.

  • Add this compound to the solvent to create a solution with a concentration of approximately 5-10% (v/v).

  • Heat the reaction mixture to 120-160°C (depending on the solvent) and maintain this temperature for 2-4 hours under an inert atmosphere.

  • After the reaction time, allow the solution to cool to room temperature.

  • Remove the substrates from the reaction solution and rinse them thoroughly with fresh toluene, followed by isopropanol, and finally methanol to remove any physisorbed molecules.

  • Dry the substrates under a stream of nitrogen.

  • Store the functionalized substrates in a clean, dry environment, such as a desiccator.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Synthesis cluster_characterization Characterization Si_Wafer Silicon Wafer Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Si_Wafer->Cleaning Piranha Piranha Etching (H₂SO₄/H₂O₂) Cleaning->Piranha H_Termination HF or NH₄F Etching Piranha->H_Termination H_Si Hydrogen-Terminated Silicon (H-Si) H_Termination->H_Si Reaction Hydrosilylation with This compound H_Si->Reaction Rinsing Solvent Rinsing (Toluene, IPA) Reaction->Rinsing Drying Nitrogen Drying Rinsing->Drying SAM_Surface Br-Terminated SAM Drying->SAM_Surface Contact_Angle Contact Angle Goniometry SAM_Surface->Contact_Angle Ellipsometry Ellipsometry SAM_Surface->Ellipsometry XPS XPS SAM_Surface->XPS

Caption: Experimental workflow for the synthesis and characterization of this compound SAMs.

Caption: Hydrosilylation of this compound on a hydrogen-terminated silicon surface.

Post-Synthesis Functionalization

The terminal bromine on the SAM surface provides a versatile platform for further chemical modification through nucleophilic substitution reactions.[1] This allows for the attachment of a wide range of functional groups, enabling the development of surfaces with specific chemical and biological properties.

functionalization SAM_Br Surface-(CH₂)₁₁-Br SN2 SN2 Reaction SAM_Br->SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2 SAM_Nu Surface-(CH₂)₁₁-Nu SN2->SAM_Nu Leaving_Group Br⁻ SN2->Leaving_Group

Caption: Post-synthesis functionalization of the bromo-terminated SAM via nucleophilic substitution.

Example Functionalization Reactions:

  • Azide (B81097) Functionalization: Reaction with sodium azide (NaN₃) to introduce a terminal azide group, which can then be used in "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) for the highly efficient immobilization of biomolecules.

  • Amine Functionalization: Reaction with ammonia (B1221849) or primary amines to create an amine-terminated surface, which can be used for peptide synthesis or coupling with carboxyl-containing molecules.

  • Thiol Functionalization: Reaction with sodium hydrosulfide (B80085) (NaSH) to generate a thiol-terminated surface, suitable for binding to gold nanoparticles or for use in thiol-ene click chemistry.[6]

These subsequent modifications significantly broaden the applicability of SAMs derived from this compound, making them a powerful platform for fundamental research and the development of advanced materials and devices.

References

Troubleshooting & Optimization

How to activate magnesium for Grignard reaction with 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 11-Bromo-1-undecene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when initiating the Grignard reaction with this compound?

The main obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings.[1] This layer forms upon exposure to air and prevents the magnesium from reacting with the alkyl halide.[1] Successful initiation, therefore, hinges on effectively removing or disrupting this oxide layer to expose a fresh, reactive magnesium surface.

Q2: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the characteristic color of a chemical activator, such as the purple vapor or brown solution of iodine.

  • Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.

  • The appearance of turbidity, resulting in a cloudy grey or brownish mixture.

  • A noticeable increase in temperature due to the exothermic nature of the reaction.

Q3: Why are anhydrous conditions so critical for this reaction?

Grignard reagents are potent bases and will react readily with protic solvents like water and alcohols.[2][3] This will quench the newly formed Grignard reagent, converting it to an alkane and preventing the desired reaction with the electrophile.[2][3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Q4: Can the terminal double bond of this compound interfere with the Grignar-d reaction?

Under standard Grignard conditions, the terminal double bond of this compound is generally unreactive towards the Grignard reagent that is formed. However, it is a consideration for subsequent reaction steps, as the double bond can participate in various other chemical transformations.

Troubleshooting Guide

Problem: The Grignard reaction with this compound fails to initiate.

  • Possible Cause 1: Inactive Magnesium Surface. The magnesium turnings are likely coated with a layer of magnesium oxide.

    • Solution: Activate the magnesium using one of the methods outlined in the experimental protocols below. This can include chemical activation with iodine or 1,2-dibromoethane (B42909), or mechanical activation by crushing the turnings.[1]

  • Possible Cause 2: Presence of Moisture. Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use freshly distilled, anhydrous solvents.

  • Possible Cause 3: Impure this compound. The starting material may contain impurities that inhibit the reaction.

    • Solution: Purify the this compound by distillation before use.

Problem: The reaction starts but then stops.

  • Possible Cause 1: Insufficiently Dry Conditions. Initial activation may have consumed a small amount of moisture, but residual water is quenching the reaction.

    • Solution: This often requires starting the reaction over with more rigorously dried equipment and reagents.

  • Possible Cause 2: Low Reaction Temperature. While the reaction is exothermic, it may require gentle warming to sustain, especially in the initial stages.

    • Solution: Gently warm the reaction flask with a heat gun or a warm water bath to maintain a gentle reflux.

Problem: The reaction mixture turns dark brown or black.

  • Possible Cause: Overheating or Decomposition. Excessive heat can lead to the decomposition of the Grignard reagent or side reactions.

    • Solution: Control the rate of addition of the this compound to maintain a steady, gentle reflux. Use a cooling bath if the reaction becomes too vigorous.

Problem: Low yield of the desired product after reaction with an electrophile.

  • Possible Cause: Wurtz Coupling Side Reaction. A common side reaction is the coupling of the Grignard reagent with the starting alkyl halide to form a dimer (in this case, 1,21-docosadiene).

    • Solution: Use dilute solutions of this compound and add it slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[4]

Data Presentation

Activation MethodPrincipleAdvantagesDisadvantagesTypical Yield Range for Long-Chain Alkyl Bromides
Iodine (I₂) Crystal Reacts with Mg to form MgI₂, etching the surface.Simple to use; the disappearance of color indicates activation.Can introduce impurities if used in excess.Good to Excellent
1,2-Dibromoethane (DBE) Reacts with Mg to form MgBr₂ and ethene gas, exposing a fresh surface.Very effective for initiating stubborn reactions; gas evolution is a clear indicator of activation.Introduces another reactive halide into the system.Good to Excellent
Mechanical Grinding Physically removes the MgO layer.No chemical activators are needed.Can be difficult to perform under strictly anhydrous conditions.Good
DIBAH (Diisobutylaluminium hydride) Reduces the MgO layer and scavenges residual water.Highly effective and allows for initiation at lower temperatures.[5]Reagent is pyrophoric and requires careful handling.Excellent

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine

  • Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a single small crystal of iodine.

  • Initiation: Gently warm the flask with a heat gun until purple iodine vapor is observed. Allow the flask to cool.

  • Solvent and Halide Addition: Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium. Prepare a solution of this compound (1 equivalent) in anhydrous ether/THF in the addition funnel.

  • Reaction: Add a small amount of the this compound solution to the flask. The disappearance of the iodine color and the onset of bubbling and/or gentle reflux indicate initiation. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-to-brown solution is the Grignard reagent.

Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)

  • Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1, omitting the iodine crystal.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium. Add a few drops of 1,2-dibromoethane to the stirred magnesium suspension. Initiation is indicated by the evolution of ethene gas (bubbling).

  • Reaction: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of the this compound solution as described in Protocol 1.

  • Completion: Follow step 6 from Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction A Dry Glassware (Oven/Flame-dry) B Add Mg Turnings & Stir Bar A->B C Assemble Apparatus under Inert Gas B->C D Choose Activation Method C->D E Add Iodine D->E F Add DBE D->F G Mechanical Grinding D->G H Add Anhydrous Solvent E->H F->H G->H I Add Small Amount of This compound Solution H->I J Check for Initiation (Bubbling, Color Change, Heat) I->J K Dropwise Addition of Remaining Halide Solution J->K L Maintain Gentle Reflux K->L M Stir to Completion L->M N Grignard Reagent Ready for Use M->N

Caption: Experimental workflow for the preparation of undecenylmagnesium bromide.

Troubleshooting_Grignard_Initiation Start Reaction Fails to Initiate Q1 Is all glassware rigorously dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent anhydrous? A1_Yes->Q2 Sol1 Oven-dry or flame-dry all glassware and reassemble. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has the magnesium been activated? A2_Yes->Q3 Sol2 Use freshly distilled, anahydrous solvent. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the this compound pure? A3_Yes->Q4 Sol3 Activate Mg with I₂, DBE, or grinding. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Success Reaction should initiate. Consider gentle warming. A4_Yes->Success Sol4 Purify by distillation. A4_No->Sol4

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

References

Preventing Wurtz coupling side reactions with 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Wurtz Coupling of 11-Bromo-1-undecene

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the Wurtz coupling reaction with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed during the Wurtz coupling of this compound?

A1: The most significant side reaction is elimination (dehydrobromination) of HBr from the alkyl halide, which produces 1-undecene (B165158) as a byproduct. This occurs because the sodium metal used in the reaction is a strong base.[1][2] This side reaction competes with the desired coupling reaction, thereby reducing the yield of the target molecule, 1,21-docosadiene (B1615117).

Q2: How does the reaction mechanism contribute to these side reactions?

A2: The Wurtz reaction can proceed through both a free-radical and an organometallic (carbanion) mechanism.[3][4][5] The free-radical pathway can lead to disproportionation, another route to forming the alkene byproduct.[6] The organosodium intermediate, being a strong base, can also promote elimination in an unreacted molecule of the alkyl halide.

Q3: Can using different metals minimize side reactions?

A3: Yes, while sodium is traditional for the Wurtz reaction, other metals have been used to improve yields and reduce side reactions.[3][7][8] Activated copper, zinc, or manganese/copper chloride mixtures can be effective.[3][8] A highly effective alternative is to switch to a different type of coupling reaction altogether, such as forming a Grignard reagent with magnesium and then performing a copper-catalyzed coupling.[9][10]

Q4: How critical is the choice of solvent and reaction conditions?

A4: The solvent and conditions are critical. The reaction must be conducted under strictly anhydrous (dry) conditions in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[6][11] Sodium reacts violently with water, and moisture will quench the reactive intermediates.[11] Lower reaction temperatures can sometimes favor the coupling reaction over elimination.

Q5: Are there more reliable alternatives to the Wurtz coupling for dimerizing this compound?

A5: Absolutely. Given that the Wurtz reaction often results in low yields due to side reactions, modern cross-coupling methods are generally preferred.[8] For this specific transformation, forming the Grignard reagent from this compound and then coupling it using a copper(II) salt like copper(II) chloride is a much more reliable and higher-yielding approach.[9] Other modern methods like nickel-catalyzed cross-electrophile couplings are also being developed.[12]

Troubleshooting Guide

Symptom / Observation Probable Cause Suggested Solution
Low or no yield of the desired product (1,21-docosadiene) Reaction failed to initiate due to an oxide layer on the sodium metal.Use freshly cut sodium metal to expose a reactive surface, or use a sodium dispersion.
Presence of water or protic impurities quenching the intermediates.Ensure all glassware is oven-dried, and use anhydrous solvents.
Product mixture contains a significant amount of 1-undecene Elimination (dehydrobromination) is the dominant reaction pathway.Lower the reaction temperature. Consider using a more finely dispersed sodium to increase the rate of coupling.[8] The most effective solution is to switch to an alternative protocol like Grignard coupling.
A complex mixture of products is observed Radical side reactions or rearrangements may have occurred.Maintain high dilution to disfavor intermolecular side reactions. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Reaction is vigorous and difficult to control Reaction initiated too quickly or on too large a scale.Begin the reaction at a lower temperature and ensure slow, dropwise addition of the alkyl halide to the sodium dispersion.

Quantitative Data Summary

The following table compares the typical yields for the dimerization of this compound using the classical Wurtz coupling versus a more modern Grignard-based coupling.

Method Reactants Product Typical Yield (%) Key Side Products
Wurtz Coupling This compound, Sodium Metal1,21-Docosadiene30-50%1-Undecene
Grignard Coupling This compound, Mg, then CuCl₂1,21-Docosadiene70-85%Minimal

Visualizations

Reaction Pathways

The diagram below illustrates the desired Wurtz coupling pathway in competition with the primary side reaction, elimination.

Wurtz_Pathways cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Start This compound + Sodium Metal Coupling Desired Pathway: Coupling (SN2 or Radical) Start->Coupling Forms C-C bond Elimination Side Reaction: Elimination Start->Elimination Removes HBr Product 1,21-Docosadiene (Desired Product) Coupling->Product Byproduct 1-Undecene (Side Product) Elimination->Byproduct

Caption: Competing reaction pathways in the Wurtz coupling.

Experimental Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues encountered during the experiment.

Troubleshooting_Workflow Start Experiment Complete: Analyze Product Mixture CheckYield Is Yield < 60%? Start->CheckYield CheckPurity Is 1-Undecene a Major Component? CheckYield->CheckPurity Yes Success Reaction Successful. Proceed with Purification. CheckYield->Success No SolutionElimination Root Cause: Elimination. Action: Switch to Grignard Coupling Protocol. CheckPurity->SolutionElimination Yes SolutionGeneral Root Cause: Inefficient Reaction. Action: Verify anhydrous conditions. Use fresh, activated sodium. CheckPurity->SolutionGeneral No

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Experimental Protocols

Protocol 1: Classical Wurtz Coupling of this compound

Warning: This reaction uses sodium metal, which is highly reactive and flammable. It must be handled under an inert atmosphere and away from water.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly oven-dried before use.

  • Reagent Preparation: In the flask, place a dispersion of sodium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Reaction Execution: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add ethanol (B145695) to quench any unreacted sodium metal, followed by a slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Recommended Alternative - Grignard Coupling

This protocol is generally higher yielding and avoids the major side reactions of the Wurtz coupling.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small iodine crystal in an oven-dried three-necked flask under an inert atmosphere.[13]

    • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF.

    • If the reaction does not start (indicated by the disappearance of the iodine color and bubbling), gently warm the flask.

    • Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.[13] After addition, continue stirring for 1 hour.

  • Copper-Catalyzed Coupling:

    • In a separate flask, prepare a suspension of anhydrous copper(II) chloride (CuCl₂) (1.1 equivalents) in anhydrous THF at 0°C.

    • Slowly transfer the prepared Grignard reagent via cannula to the stirred CuCl₂ suspension.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[13]

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude 1,21-docosadiene by column chromatography.

References

Optimizing temperature for nucleophilic substitution on 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing nucleophilic substitution reactions involving 11-Bromo-1-undecene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?

A1: this compound is a primary alkyl bromide.[1] Due to the unhindered nature of the carbon atom bonded to the bromine, it overwhelmingly favors the S N 2 (bimolecular nucleophilic substitution) mechanism.[2][3][4] This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[4][5]

Q2: How does temperature generally affect the reaction rate and outcome?

A2: Increasing the reaction temperature typically increases the rate of the S N 2 reaction. However, higher temperatures also significantly favor the competing E2 (bimolecular elimination) reaction, which leads to the formation of an alkene byproduct.[6] Therefore, temperature must be carefully controlled to maximize the yield of the substitution product while minimizing elimination. The optimal temperature is a balance between achieving a practical reaction rate and maintaining high selectivity.

Q3: What is a good starting point for the reaction temperature?

A3: The optimal temperature is highly dependent on the strength of the nucleophile and the choice of solvent. For highly reactive nucleophiles in polar aprotic solvents, the reaction may proceed efficiently at room temperature (approx. 25°C). For less reactive nucleophiles, moderate heating is often required. Heating the reaction to the boiling point of the solvent (reflux) is a common strategy to ensure completion.[4][7][8] Refer to the table below for more specific recommendations.

Q4: Why is my reaction proceeding slowly or giving a low yield?

A4: A slow or low-yielding reaction can be attributed to several factors:

  • Insufficient Temperature: The activation energy for the reaction is not being met. Consider gradually increasing the temperature.

  • Poor Nucleophile: Weak nucleophiles react slowly.[2] If possible, switch to a stronger, negatively charged nucleophile.[3][9]

  • Inappropriate Solvent: Using a polar protic solvent (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[2][5] Switching to a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) can increase the reaction rate, sometimes dramatically.[5][10]

Q5: My analysis shows a significant amount of an alkene byproduct. What is causing this?

A5: The formation of an alkene byproduct is a result of the competing E2 elimination reaction. The primary causes are:

  • Temperature is too high: Elimination reactions are favored by heat.[6] Reduce the reaction temperature.

  • Strongly Basic Nucleophile: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) are more likely to promote elimination.[4][10]

  • Solvent Choice: Using an alcoholic solvent with a strong base (e.g., ethanolic potassium hydroxide) strongly favors elimination.[4] For substitution with hydroxide, using aqueous conditions is preferred.[7]

Q6: Which solvent is best for performing S N 2 reactions on this compound?

A6: Polar aprotic solvents are generally the most effective for S N 2 reactions.[2][11] These solvents, which include acetone, acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide), solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[5][11] This leads to a significant increase in the reaction rate compared to polar protic solvents.[5]

Data Presentation

Table 1: Recommended Starting Temperatures for Nucleophilic Substitution on this compound
Nucleophile ClassExample NucleophileRecommended SolventRecommended Starting Temperature (°C)Notes
Halides Sodium Iodide (NaI)Acetone56°C (Reflux)A classic Finkelstein reaction; favors S N 2.
Azides Sodium Azide (B81097) (NaN₃)DMF, Acetone25 - 50°CHighly effective nucleophile; reaction is often fast even at room temperature.[12]
Cyanides Sodium Cyanide (NaCN)Ethanol (B145695), DMSO78°C (Reflux in Ethanol)The use of an alcoholic solvent requires reflux; water should be avoided to prevent hydrolysis.[8]
Hydroxides Sodium Hydroxide (NaOH)Aqueous solution (e.g., 50/50 water/ethanol)80 - 100°C (Reflux)Using aqueous conditions favors substitution over elimination. Ethanolic NaOH strongly favors elimination.[7]
Thiols Sodium Thiolate (RSNa)Ethanol, DMF25 - 60°CThiols are excellent nucleophiles and often react efficiently at moderate temperatures.[10]
Amines Ammonia (B1221849) (NH₃)Ethanol50 - 80°C (Sealed tube/reflux)Requires excess ammonia to prevent the amine product from acting as a nucleophile itself.[13]
Table 2: Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Low or No Conversion 1. Temperature too low. 2. Poor nucleophile/solvent combination. 3. Degraded starting material. 1. Gradually increase temperature in 10-15°C increments, monitoring by TLC/GC.2. Switch to a polar aprotic solvent (DMF, DMSO) and/or a stronger nucleophile.[2][5]3. Verify the purity of this compound via NMR or GC-MS.
Significant Alkene Byproduct 1. Temperature too high. 2. Nucleophile is too basic. 3. Solvent favors elimination. 1. Decrease the reaction temperature. Run the reaction at the lowest temperature that gives a reasonable rate.[6]2. If possible, use a less basic nucleophile with similar nucleophilicity.3. Avoid alcoholic solvents with strong bases (e.g., EtO⁻, OH⁻). Use aqueous or polar aprotic solvents.[4]
Multiple Products Observed 1. Product is reacting further. 2. Side reactions with the double bond. 1. For nucleophiles like ammonia, use a large excess of the nucleophile to minimize subsequent reactions.[13]2. Ensure reaction conditions are not promoting unwanted additions to the alkene (e.g., acidic conditions).

Mandatory Visualizations

G Decision Logic: SN2 vs. E2 Pathway sub Substrate: This compound nuc Nucleophile sub->nuc Primary (1°) Substrate Favors Bimolecular Rxn strong_base Strong, Sterically Hindered Base? e.g., t-BuOK nuc->strong_base Yes good_nuc Good Nucleophile, Weak Base? e.g., I⁻, N₃⁻, CN⁻ nuc->good_nuc No temp Temperature high_temp High Temp (e.g., >100°C) temp->high_temp Yes low_temp Low/Moderate Temp (e.g., 25-80°C) temp->low_temp No e2_out E2 Favored (Elimination Product) strong_base->e2_out good_nuc->temp high_temp->e2_out Increases E2 Rate sn2_out SN2 Favored (Substitution Product) low_temp->sn2_out

Caption: Decision logic for SN2 vs. E2 pathways.

G General Experimental Workflow for Nucleophilic Substitution setup 1. Reaction Setup - Add solvent & nucleophile to dry flask under N₂. - Add this compound. reaction 2. Reaction - Heat to target temperature (e.g., reflux). - Monitor progress via TLC or GC. setup->reaction workup 3. Work-up - Cool to room temperature. - Quench reaction (e.g., with water). - Filter if precipitate forms. reaction->workup extract 4. Extraction - Transfer to separatory funnel. - Extract with organic solvent. - Wash with water and/or brine. workup->extract dry 5. Drying & Concentration - Dry organic layer (e.g., MgSO₄). - Filter drying agent. - Remove solvent via rotary evaporation. extract->dry purify 6. Purification - Purify crude product via column chromatography or vacuum distillation. dry->purify product Final Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 12-Tridecenenitrile via S N 2 Reaction

This protocol is adapted from established procedures for the reaction of primary alkyl bromides with cyanide salts.[8]

  • Objective: To replace the bromine atom of this compound with a cyanide group to form 12-Tridecenenitrile.

  • Materials:

    • This compound (1.0 eq)

    • Sodium cyanide (NaCN) (1.2 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Standard glassware for work-up and purification

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide in anhydrous ethanol with stirring.

    • Add this compound to the solution.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the remaining residue in diethyl ether and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 11-Azido-1-undecene via S N 2 Reaction

This protocol is based on general procedures for the azidation of alkyl halides.[12][14]

  • Objective: To replace the bromine atom of this compound with an azide group.

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard glassware for work-up and purification

    • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a fume hood.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF and sodium azide.

    • Stir the mixture to dissolve the sodium azide.

    • Add this compound to the stirring solution.

    • Stir the reaction at room temperature (25°C) for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50°C.

    • Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

References

Purification techniques for 11-Bromo-1-undecene after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 11-bromo-1-undecene after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurities largely depend on the synthetic route employed. Common contaminants include:

  • Unreacted Starting Materials: If synthesized from 10-undecen-1-ol (B85765), residual alcohol is a primary impurity.

  • Reaction Byproducts: In syntheses like the Appel reaction, triphenylphosphine (B44618) oxide is a significant byproduct that needs removal.[1][2]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

  • Side-Reaction Products: These can include small amounts of di-brominated undecane (B72203) or isomers of the desired product.

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly used purification techniques for this compound are:

  • Flash Column Chromatography: Excellent for removing polar impurities such as unreacted starting alcohol and triphenylphosphine oxide.

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and compounds with significantly different boiling points.[3]

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For vacuum distillation, analyzing the refractive index of the collected fractions can give a good indication of purity, with the pure product having a refractive index of approximately 1.468 at 20°C. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a more detailed analysis of the final product's purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Flash Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The solvent system (eluent) is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate.
Poor separation of product and impurities The solvent system is too polar, causing all compounds to elute together. The column was not packed properly, leading to channeling.Decrease the polarity of the eluent to achieve better separation on the TLC plate first (aim for an Rf of 0.2-0.3 for the product).[4] Ensure the silica (B1680970) gel is packed uniformly without any air bubbles.
Product appears to be degrading on the column This compound can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small percentage of a neutralising agent like triethylamine (B128534) (e.g., 1%) to the eluent.
Streaking of spots on TLC The sample is too concentrated. The sample is not fully soluble in the eluent.Dilute the sample before spotting it on the TLC plate. Choose a solvent system in which your crude product is fully soluble.
Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Bumping or unstable boiling The heating is too rapid. Lack of boiling chips or inadequate stirring.Heat the distillation flask slowly and evenly. Use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[3]
Product is not distilling over at the expected temperature The vacuum is not low enough. The thermometer is placed incorrectly.Check all connections for leaks to ensure a good vacuum. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.[3]
Product solidifies in the condenser The condenser water is too cold.Use room temperature water or drain the condenser to allow the product to melt and flow into the receiving flask.
The distillate is cloudy Water is present in the crude product.Ensure the crude product is thoroughly dried with a drying agent (e.g., anhydrous magnesium sulfate) before distillation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing polar impurities like unreacted 10-undecen-1-ol and triphenylphosphine oxide.

1. Preparation of the Column:

  • Select an appropriate size column based on the amount of crude product.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Carefully apply the sample to the top of the sand layer using a pipette.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity solvent system, collecting fractions in test tubes.

  • Monitor the fractions by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to elute the product.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating this compound from non-volatile impurities.

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.

  • Use a magnetic stirrer and stir bar in the distillation flask.

  • Grease all joints lightly to ensure a good seal.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

2. Distillation Process:

  • Place the crude, dry this compound in the distillation flask.

  • Turn on the vacuum pump and allow the pressure to stabilize.

  • Begin heating the flask gently.

  • Collect any low-boiling forerun in a separate receiving flask.

  • Collect the main fraction at the appropriate boiling point and pressure (e.g., 149-150 °C at 35 mmHg).

  • Stop the distillation before the flask goes to dryness.

3. Shutdown Procedure:

  • Remove the heat source and allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[3]

Data Presentation

Parameter Value Reference
Boiling Point 149-150 °C at 35 mmHgSigma-Aldrich
Refractive Index (n20/D) 1.468Sigma-Aldrich
Density (at 25°C) 1.063 g/mLSigma-Aldrich
Recommended TLC Eluent Hexane:Ethyl Acetate (95:5 to 90:10)General Practice
Target TLC Rf Value ~0.2 - 0.3General Practice[4]

Visualizations

G Workflow for Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude this compound Column Chromatography Flash Column Chromatography Crude Product->Column Chromatography To remove polar impurities Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation To remove non-volatile impurities Purity Check Purity Check (TLC, GC-MS) Column Chromatography->Purity Check Vacuum Distillation->Purity Check Purity Check->Vacuum Distillation If not pure Pure Product Pure this compound Purity Check->Pure Product If pure

Caption: General purification workflow for this compound.

G Troubleshooting Logic for Column Chromatography Start Problem with Column? NoElution Product not eluting? Start->NoElution PoorSep Poor separation? Start->PoorSep Degradation Product degrading? Start->Degradation IncreasePolarity Increase eluent polarity NoElution->IncreasePolarity Yes DecreasePolarity Decrease eluent polarity PoorSep->DecreasePolarity Yes RepackColumn Repack column carefully PoorSep->RepackColumn If channeling is suspected DeactivateSilica Deactivate silica with triethylamine Degradation->DeactivateSilica Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Polymerization of 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 11-Bromo-1-undecene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of polymers from this versatile monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The main challenges stem from the dual functionality of the monomer: a polymerizable terminal alkene and a terminal alkyl bromide. The primary issues include:

  • Catalyst Inhibition/Poisoning: The Lewis basic character of the bromine atom can interact with and deactivate sensitive catalysts, particularly Ziegler-Natta and metallocene catalysts.[1]

  • Side Reactions: The presence of the bromo group can lead to undesired side reactions, such as elimination or other radical-mediated processes, which can affect the polymer structure and yield.

  • Poor Control over Polymerization: Achieving a well-controlled polymerization with predictable molecular weights and low dispersity can be difficult due to potential interference from the functional group.

  • Monomer and Polymer Purity: The presence of impurities in the monomer can inhibit polymerization, and purification of the final polymer to remove residual catalyst and unreacted monomer can be challenging.

Q2: Which polymerization methods are suitable for this compound?

A2: Several polymerization techniques can be employed, each with its own set of advantages and challenges:

  • Metallocene-Catalyzed Copolymerization: This method is often used for the copolymerization of this compound with ethylene (B1197577) to produce brominated polyethylene.[2]

  • Ziegler-Natta Catalysis: Similar to metallocene catalysis, this can be used for copolymerization, but catalyst poisoning is a significant concern.

  • Acyclic Diene Metathesis (ADMET) Polymerization: This is a step-growth polymerization method that is generally more tolerant of functional groups and can be used to synthesize unsaturated polyesters and other functional polymers.[3][4]

  • Atom Transfer Radical Polymerization (ATRP): While not a direct polymerization of the double bond, the resulting poly(this compound) can be used as a macroinitiator for the controlled radical polymerization of other monomers, leveraging the terminal bromine as the initiating site.[5]

Q3: How does the bromo-functional group interfere with Ziegler-Natta and metallocene catalysts?

A3: The lone pair of electrons on the bromine atom can act as a Lewis base and coordinate to the electron-deficient metal center of the catalyst. This coordination can block the active site, preventing the monomer from accessing it and thereby inhibiting or completely stopping the polymerization process.[1] This is a common issue with the polymerization of polar or functionalized olefins using early transition metal catalysts.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your polymerization experiments.

Issue 1: Low or No Polymer Yield in Metallocene/Ziegler-Natta Polymerization
Possible Cause Recommended Solution
Catalyst Poisoning by Bromo Group - Use a scavenger: Add a trialkylaluminum compound (e.g., triisobutylaluminum (B85569) - TIBA) to the monomer solution before introducing the catalyst. The scavenger can react with impurities and potentially shield the catalyst from the bromo group. - Optimize cocatalyst: The type of cocatalyst can significantly impact monomer incorporation and catalyst activity. For example, using dried methylaluminoxane (B55162) (dMAO) instead of modified methylaluminoxane (MMAO) has been shown to increase the incorporation of this compound. - Choose a more tolerant catalyst: Late transition metal catalysts are generally more tolerant to functional groups than early transition metal catalysts.
Impurities in Monomer or Solvent - Purify the monomer: Distill this compound under reduced pressure before use to remove inhibitors and other impurities. - Dry the solvent: Ensure that the solvent is rigorously dried and deoxygenated, as water and oxygen can deactivate the catalyst.
Incorrect Reaction Temperature - Optimize temperature: The optimal temperature for polymerization can vary depending on the catalyst system. Perform small-scale experiments at different temperatures to find the optimal conditions.
Issue 2: Poor Control over Molecular Weight and High Polydispersity (PDI)
Possible Cause Recommended Solution
Chain Transfer Reactions - Lower the polymerization temperature: Higher temperatures can increase the rate of chain transfer reactions. - Adjust monomer to catalyst ratio: A higher monomer to catalyst ratio can sometimes favor propagation over chain transfer.
Slow Initiation in ATRP (when using as a macroinitiator) - Ensure efficient initiation: The rate of initiation should be comparable to or faster than the rate of propagation for a controlled polymerization. This can be influenced by the catalyst system and temperature.
Side Reactions - Minimize side reactions: Optimize reaction conditions (temperature, pressure, catalyst choice) to minimize side reactions that can lead to a broadening of the molecular weight distribution.
Issue 3: Difficulty in Polymer Purification
Possible Cause Recommended Solution
Residual Catalyst - Filtration through a support: For polymers soluble in organic solvents, passing the polymer solution through a plug of silica (B1680970) gel or alumina (B75360) can help remove metal residues. - Precipitation: Repeatedly dissolving the polymer in a good solvent and precipitating it in a poor solvent can help remove catalyst residues and low molecular weight oligomers.
Unreacted Monomer - Precipitation: As mentioned above, precipitation is an effective way to separate the high molecular weight polymer from the unreacted monomer. - Vacuum drying: For volatile monomers, drying the polymer under high vacuum at an elevated temperature (below the polymer's decomposition temperature) can help remove residual monomer.

Experimental Protocols

Metallocene-Catalyzed Copolymerization of Ethylene and this compound (Illustrative Protocol)

This protocol is a general guideline and may require optimization for your specific setup.

  • Monomer and Solvent Preparation:

    • Dry toluene (B28343) over a suitable drying agent and distill under nitrogen.

    • Purify this compound by vacuum distillation.

    • Pre-treat the this compound solution in toluene with a trialkylaluminum scavenger (e.g., TIBA) to remove impurities.

  • Polymerization:

    • In a nitrogen-purged Schlenk flask or a high-pressure reactor, add the desired amount of toluene and the this compound solution.

    • Introduce the cocatalyst (e.g., MAO) and stir.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Inject the metallocene catalyst solution (e.g., a zirconocene (B1252598) complex) to initiate the polymerization.

    • Maintain the reaction at the desired temperature and pressure for the specified duration, continuously feeding ethylene to maintain constant pressure.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding an acidified alcohol (e.g., methanol (B129727) with a small amount of HCl).

    • Filter the precipitated polymer and wash it thoroughly with methanol.

    • Dry the polymer in a vacuum oven to a constant weight.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound (Conceptual Protocol)

Since this compound is a mono-olefin, it must be converted to a diene for ADMET polymerization. A common strategy is to first perform a self-metathesis to create a longer diene with internal double bonds, followed by polymerization. A more direct approach for a related polymer would be to use a diene monomer with a pendant bromoalkyl chain. For the purpose of this guide, we will outline a general ADMET procedure that would be applicable to a suitable α,ω-diene.

  • Monomer and Catalyst Preparation:

    • Ensure the α,ω-diene monomer is of high purity.

    • In a glovebox, dissolve the Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst) in a small amount of anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene).

  • Polymerization:

    • In a Schlenk flask, add the monomer and a stir bar.

    • Attach the flask to a high-vacuum line.

    • Heat the monomer to the desired reaction temperature (often in the melt, solvent-free).

    • Inject the catalyst solution into the molten monomer under vacuum.

    • Continue heating under high vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization. The viscosity of the reaction mixture will increase as the polymer forms.

  • Termination and Polymer Isolation:

    • After the desired time, cool the reaction to room temperature and expose it to air to deactivate the catalyst.

    • Dissolve the crude polymer in a suitable solvent (e.g., THF or chloroform).

    • Precipitate the polymer in a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum.

Visualizations

Troubleshooting_Ziegler_Natta start Low/No Polymer Yield catalyst_poisoning Catalyst Poisoning by Bromo Group? start->catalyst_poisoning impurities Impurities in Monomer/Solvent? start->impurities temp Incorrect Temperature? start->temp solution_scavenger Use Scavenger (e.g., TIBA) catalyst_poisoning->solution_scavenger Yes solution_cocatalyst Optimize Cocatalyst (e.g., dMAO) catalyst_poisoning->solution_cocatalyst Yes solution_catalyst_type Consider Late Transition Metal Catalyst catalyst_poisoning->solution_catalyst_type Yes solution_purify Purify Monomer and Solvent impurities->solution_purify Yes solution_optimize_temp Optimize Reaction Temperature temp->solution_optimize_temp Yes

Caption: Troubleshooting flowchart for low polymer yield in Ziegler-Natta/Metallocene polymerization.

ADMET_Workflow start Start ADMET Polymerization prepare_reagents Prepare High Purity Monomer and Catalyst in Glovebox start->prepare_reagents setup_reaction Set up Schlenk Flask with Monomer under High Vacuum prepare_reagents->setup_reaction heat_monomer Heat Monomer to Desired Temperature setup_reaction->heat_monomer inject_catalyst Inject Catalyst Solution heat_monomer->inject_catalyst polymerize Polymerize under High Vacuum (remove ethylene) inject_catalyst->polymerize terminate Terminate Reaction (cool and expose to air) polymerize->terminate dissolve Dissolve Crude Polymer terminate->dissolve precipitate Precipitate Polymer in Non-solvent dissolve->precipitate dry Filter and Dry Polymer precipitate->dry end Characterize Polymer dry->end

Caption: General experimental workflow for ADMET polymerization.

References

Technical Support Center: Synthesis of 11-bromo-undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 11-bromo-undecanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 11-bromo-undecanoic acid with high yield?

A1: The most effective and widely used method is the anti-Markovnikov hydrobromination of 11-undecenoic acid. This reaction is typically carried out by reacting 11-undecenoic acid with hydrogen bromide (HBr) in the presence of a radical initiator, such as a peroxide.[1] This approach ensures the bromine atom adds to the terminal carbon of the alkene, yielding the desired 11-bromo isomer.

Q2: Why is a radical initiator necessary for this synthesis?

A2: In the absence of a radical initiator, the addition of HBr to an alkene follows Markovnikov's rule, which would result in the formation of the undesired 10-bromoundecanoic acid as the major product.[1] Radical initiators, like peroxides, facilitate a free-radical addition mechanism. This mechanism proceeds via the more stable secondary radical intermediate, leading to the preferential formation of the anti-Markovnikov product, 11-bromo-undecanoic acid.

Q3: What are common radical initiators used for this reaction?

A3: Common radical initiators include organic peroxides like benzoyl peroxide and azo compounds such as azobisisobutyronitrile (AIBN). The choice of initiator can influence reaction efficiency and yield.

Q4: Can the reaction be performed without a chemical initiator?

A4: While less common, the anti-Markovnikov addition can sometimes be initiated by the presence of atmospheric oxygen or by using UV light, as these conditions can also promote the formation of bromine radicals. However, for reproducible and scalable results, the use of a chemical initiator is recommended.

Q5: What is the main byproduct in this synthesis, and how can its formation be minimized?

A5: The primary byproduct is the Markovnikov addition product, 10-bromoundecanoic acid.[2] Its formation can be minimized by ensuring the reaction proceeds via the free-radical pathway. This is achieved by using a suitable radical initiator, excluding substances that inhibit radical reactions, and maintaining optimal reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 11-bromo-undecanoic acid - Inefficient initiation of the radical reaction.- Presence of radical inhibitors (e.g., certain impurities in reagents).- Suboptimal reaction temperature.- Incomplete reaction.- Ensure the peroxide initiator is fresh and active.- Consider using a composite initiator system (e.g., an organic peroxide with a tertiary amine co-initiator) to improve selectivity and yield.[3]- Purify the 11-undecenoic acid starting material if impurities are suspected.- Optimize the reaction temperature; typically, the reaction is run at or below room temperature.- Increase the reaction time to ensure complete conversion.
High Percentage of 10-bromo-undecanoic acid byproduct - The reaction is proceeding through a partial ionic (electrophilic addition) mechanism.- Insufficient amount or activity of the radical initiator.- Increase the concentration of the radical initiator.- Ensure the reaction is carried out in the absence of light and strong acids that could promote the ionic mechanism.- The exclusion of free oxygen can also be beneficial.[1]
Formation of a dark-colored product - Side reactions or degradation of the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Ensure the reaction temperature is controlled and does not significantly exceed the optimal range.
Difficulty in purifying the product - Inefficient crystallization.- Presence of oily impurities.- Use a suitable solvent for recrystallization. Toluene (B28343) is a commonly used solvent for this purpose.- Consider employing a direct freezing crystallization method, which can improve purity and simplify the workup.[3]- Wash the crude product with water to remove any excess HBr before crystallization.
Inconsistent results between batches - Variability in reagent quality.- Inconsistent reaction conditions.- Use reagents from a consistent and reliable source.- Carefully control all reaction parameters, including temperature, reaction time, and the rate of HBr addition.

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield of 11-bromo-undecanoic acid, compiled from different sources.

Reaction Condition Parameter Effect on Yield Reference
Initiator With PeroxideSignificantly improves yield and purity.[1]
Without Peroxide (in the presence of air)Lower yield and impure, dark-colored product.[1]
Atmosphere In the absence of free oxygenLeads to nearly quantitative yields and a very pure product.[1]
In the presence of airCan lead to the formation of byproducts and lower yields.[1]
HBr Generation In situ from PBr₃ and H₂OCan achieve yields ranging from 80-100% with a minimum HBr to undecylenic acid molar ratio of 1.6.[4]
Purification Direct Freezing CrystallizationCan lead to high product purity and good economic benefits by simplifying the process.[3]

Experimental Protocols

Protocol 1: Synthesis using HBr gas and a Peroxide Initiator

This protocol is based on the general method of anti-Markovnikov hydrobromination.

Materials:

  • 11-undecenoic acid

  • Toluene (or another suitable solvent like cyclohexane)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Anhydrous hydrogen bromide gas

  • Nitrogen gas

Procedure:

  • Dissolve 11-undecenoic acid in toluene in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling system.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Purge the reaction vessel with nitrogen gas to remove any oxygen.

  • Cool the reaction mixture to the desired temperature (typically between 0°C and 30°C).

  • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. The molar ratio of HBr to 11-undecenoic acid should be approximately 1.05:1 to 1.5:1.[3]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, stop the HBr flow and purge the vessel with nitrogen to remove any excess HBr.

  • Wash the reaction mixture with water to remove any remaining HBr.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 11-bromo-undecanoic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as toluene or petroleum ether.

Protocol 2: Purification by Direct Freezing Crystallization

This protocol describes a method for purifying the crude product.

Materials:

  • Crude 11-bromo-undecanoic acid in toluene solution

  • Crystallization vessel with a cooling system and stirrer

  • Filter press

Procedure:

  • Transfer the crude reaction mixture (addition liquid) to a crystallization vessel.

  • Cool the solution to a temperature between -4°C and -16°C while stirring at a low speed (e.g., 8 rpm).

  • Apply a slight vacuum (e.g., -0.02MPa to -0.03MPa) to the vessel.

  • Allow the 11-bromo-undecanoic acid to crystallize out of the solution.

  • Filter the crystals using a filter press to separate the purified product from the mother liquor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage reagents 11-Undecenoic Acid + Toluene + Peroxide Initiator reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel 1. Prepare Solution hbr_addition HBr Gas Addition (Controlled Temperature) reaction_vessel->hbr_addition 2. Purge with N2 & Cool reaction Anti-Markovnikov Addition Reaction hbr_addition->reaction 3. Initiate Reaction quench N2 Purge & Water Wash reaction->quench 4. Reaction Completion extraction Organic Layer Separation quench->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crystallization Crystallization (e.g., Freezing Crystallization) concentration->crystallization final_product Pure 11-bromo-undecanoic acid crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of 11-bromo-undecanoic acid.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination peroxide R-O-O-R alkoxy_radical 2 R-O• peroxide->alkoxy_radical Heat/Light bromine_radical Br• alkoxy_radical->bromine_radical + H-Br - R-OH hbr H-Br undecenoic_acid CH2=CH(CH2)8COOH secondary_radical Br-CH2-C•H(CH2)8COOH (More Stable) undecenoic_acid->secondary_radical + Br• primary_radical C•H2-CH(Br)(CH2)8COOH (Less Stable) undecenoic_acid->primary_radical + Br• product Br(CH2)10COOH secondary_radical->product + H-Br regenerated_br Br• secondary_radical->regenerated_br regenerates Br• termination1 Br• + Br• → Br2 termination2 Radical + Radical → Non-radical species

Caption: Free-radical mechanism for the anti-Markovnikov addition of HBr to 11-undecenoic acid.

References

How to avoid elimination reactions with 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Bromo-1-undecene. The focus is on preventing unwanted elimination reactions and promoting desired nucleophilic substitution pathways.

Troubleshooting Guide: Minimizing Elimination Reactions

This guide addresses common issues encountered during reactions with this compound that may lead to the formation of undesired elimination byproducts.

Question: My reaction is producing a significant amount of 1,10-undecadiene (B77067) as a byproduct. What are the likely causes and how can I fix this?

Answer: The formation of 1,10-undecadiene indicates that an elimination reaction (likely E2) is competing with your desired substitution reaction. Several factors could be contributing to this issue. The following table summarizes the key reaction parameters and how to adjust them to favor substitution over elimination.

ParameterTo Favor Substitution (S\u20992)To Favor Elimination (E2)Rationale
Temperature Lower temperatures (e.g., room temperature or below)Higher temperaturesElimination reactions have a higher activation energy and are more entropically favored, thus being promoted by heat.[1][2]
Base/Nucleophile Use a good nucleophile that is a weak base (e.g., I\u207B, CN\u207B, N\u2083\u207B, RCOO\u207B)Use a strong, sterically hindered base (e.g., t-BuOK, DBU, DBN)Strong bases favor the abstraction of a proton, leading to elimination.[3][4][5][6] Bulky bases are poor nucleophiles due to steric hindrance and are more likely to act as bases.[3][4][5][6][7]
Solvent Polar aprotic solvents (e.g., DMSO, DMF, Acetone)Polar protic solvents (e.g., Ethanol, Water) or non-polar solvents with a strong basePolar aprotic solvents enhance the nucleophilicity of the nucleophile, favoring S\u20992 reactions.[8][9][10][11] Protic solvents can solvate the nucleophile, reducing its nucleophilicity and thus favoring elimination.[9][12][13]
Concentration Use a lower concentration of the base/nucleophileUse a higher concentration of a strong baseHigh concentrations of a strong base increase the likelihood of a bimolecular elimination reaction.[14][15]

Troubleshooting Workflow:

If you are observing significant elimination, follow this logical workflow to diagnose and resolve the issue.

troubleshooting_flow start High Yield of Elimination Product Observed check_temp Is the reaction temperature elevated? start->check_temp lower_temp Action: Lower the reaction temperature. (e.g., to room temperature or 0°C) check_temp->lower_temp Yes check_base Is the nucleophile a strong or bulky base? (e.g., alkoxides, hydroxides) check_temp->check_base No lower_temp->check_base change_nucleophile Action: Switch to a less basic, good nucleophile. (e.g., halides, cyanide, azide) check_base->change_nucleophile Yes check_solvent Is a polar protic solvent being used? (e.g., ethanol, water) check_base->check_solvent No change_nucleophile->check_solvent change_solvent Action: Change to a polar aprotic solvent. (e.g., DMSO, DMF, acetone) check_solvent->change_solvent Yes end Substitution Reaction Favored check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for reducing elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of this compound towards substitution vs. elimination?

A1: this compound is a primary alkyl halide.[16] For primary alkyl halides, the S\u20992 (bimolecular nucleophilic substitution) pathway is generally favored over the E2 (bimolecular elimination) pathway due to the low steric hindrance at the carbon atom bearing the bromine.[17][18][19][20] Elimination can be forced, however, by using a strong, bulky base.[5][17] Unimolecular pathways (S\u20991 and E1) are highly unlikely as they would proceed through an unstable primary carbocation.

Q2: How does the choice of nucleophile impact the reaction outcome?

A2: The balance between nucleophilicity and basicity of the reagent is critical.[21][22][23][24]

  • Good Nucleophiles/Weak Bases: Species like I\u207B, Br\u207B, Cl\u207B, CN\u207B, N\u2083\u207B, and RSH are strong nucleophiles but weak bases. They will predominantly lead to substitution products.

  • Strong Bases/Good Nucleophiles: Reagents like OH\u207B and RO\u207B are both strong bases and good nucleophiles. With a primary substrate like this compound, substitution is still likely to be the major pathway, but elimination can become a significant side reaction, especially at higher temperatures.

  • Strong, Sterically Hindered Bases: Bulky bases such as potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their size but are very strong bases.[3][4][5][6][7] These will strongly favor the E2 elimination pathway.

Q3: Can you provide a general protocol for a substitution reaction on this compound that minimizes elimination?

A3: The following is a general protocol for the substitution of this compound with sodium azide (B81097) to form 11-Azido-1-undecene, a reaction that should proceed with minimal elimination.

Experimental Protocol: Synthesis of 11-Azido-1-undecene

  • Materials:

    • This compound

    • Sodium azide (NaN\u2083)

    • Dimethylformamide (DMF, anhydrous)

    • Deionized water

    • Diethyl ether

    • Magnesium sulfate (B86663) (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography if necessary.

Q4: How do S\u20992 and E2 pathways compete mechanistically for a primary alkyl halide?

A4: The diagram below illustrates the competing pathways for a nucleophile/base reacting with this compound.

reaction_pathways Reactants This compound + Nuu207B/Bu207B SN2_TS Su20992 Transition State [Nu---C---Br]u207B Reactants->SN2_TS Nucleophilic Attack on Cu2081u2081 (Backside) E2_TS E2 Transition State [B---H---C---C---Br]u207B Reactants->E2_TS Proton Abstraction from Cu2081u2080 SN2_Product Substitution Product (11-Nu-1-undecene) SN2_TS->SN2_Product Favored for primary halides & good nucleophiles E2_Product Elimination Product (1,10-undecadiene) E2_TS->E2_Product Favored by strong, bulky bases & high temperature

Caption: Competing S\u20992 and E2 reaction pathways for this compound.

References

Technical Support Center: Stabilizing 11-Bromo-1-undecene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of 11-Bromo-1-undecene in your laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The two primary degradation pathways for this compound are:

  • Polymerization: The terminal double bond can undergo free-radical polymerization, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or the presence of radical species.

  • Oxidation: The alkene functional group is susceptible to oxidation, which can lead to the formation of various oxidation products, including epoxides, aldehydes, and carboxylic acids. This can be accelerated by exposure to air (oxygen) and light.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions. Key recommendations include maintaining a controlled temperature, using an inert atmosphere, and protecting the compound from light.[2][3] Several sources suggest that the compound is stable but incompatible with strong oxidizing agents.[4][5][6]

Q3: Should I use a stabilizer for long-term storage of this compound?

A3: Yes, for long-term storage, the use of a stabilizer is highly recommended to prevent free-radical polymerization. Common and effective stabilizers for terminal alkenes like this compound include:

  • Butylated hydroxytoluene (BHT): A phenolic antioxidant that acts as a radical scavenger.

  • Hydroquinone (HQ): Another phenolic compound that effectively inhibits polymerization.

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl): A stable free radical that is a highly efficient polymerization inhibitor.

Q4: What are the signs of degradation in my this compound sample?

A4: Signs of degradation can include:

  • Change in appearance: The clear, colorless liquid may become yellow or discolored.

  • Increased viscosity: Polymerization will lead to an increase in the viscosity of the sample.

  • Presence of precipitates: Solid polymer particles may become visible.

  • Changes in the analytical profile: Techniques like GC-MS, NMR, or FTIR can reveal the presence of impurities and degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sample has turned yellow. Oxidation of the alkene.Store the compound under an inert atmosphere (nitrogen or argon). Minimize exposure to air and light. Consider adding an antioxidant like BHT.
Viscosity of the sample has increased. Onset of polymerization.Check storage temperature; ensure it is within the recommended range (2-8 °C). If not already present, add a polymerization inhibitor (e.g., BHT or hydroquinone) at an appropriate concentration.
Precipitate has formed in the sample. Advanced polymerization.The sample may be significantly degraded. It is recommended to purify the material by distillation or chromatography before use. For future storage, use a stabilizer and adhere to recommended storage conditions.
Inconsistent experimental results. Purity of the this compound may be compromised.Verify the purity of your sample using an appropriate analytical technique such as GC-MS. If impurities are detected, purify the material. Always use a fresh or properly stored sample for critical experiments.

Data on Storage Conditions and Stabilizers

Parameter Recommended Condition Rationale Reference
Temperature 2-8 °CReduces the rate of potential degradation reactions, including polymerization and oxidation.[2]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding oxygen.[2]
Light Amber vial or stored in the darkMinimizes light-induced degradation pathways.
Stabilizer BHT or HydroquinoneInhibits free-radical polymerization.
BHT Concentration 50 - 200 ppmEffective range for inhibiting polymerization in many organic compounds.
Hydroquinone Concentration 100 - 500 ppmEffective range for inhibiting polymerization of vinyl monomers.

Experimental Protocols

Protocol 1: Quality Control of Stored this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area to determine the purity of the sample.

    • Analyze any additional peaks to identify potential impurities or degradation products by comparing their mass spectra with a library (e.g., NIST). Common degradation products may include isomers, oxidation products (aldehydes, ketones), and oligomers.

Visualizations

Degradation Pathways of this compound

A This compound B Free Radicals (Initiation) A->B Heat, Light C Polymerization A->C E Oxygen (Air) A->E F Oxidation A->F B->C D Oligomers/Polymers C->D E->F G Oxidation Products (e.g., Epoxides, Aldehydes) F->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unstable this compound

A Observe signs of instability (e.g., color change, viscosity increase) B Verify storage conditions (Temp, Atmosphere, Light) A->B C Are conditions optimal? B->C D Correct storage conditions C->D No E Assess purity via GC-MS C->E Yes D->B F Is purity acceptable? E->F J Use material for non-critical applications or dispose E->J Severe Degradation G Purify material (e.g., distillation) F->G No I Continue to monitor F->I Yes H Add stabilizer (e.g., BHT, Hydroquinone) G->H H->I

Caption: Troubleshooting workflow for handling unstable this compound.

References

Troubleshooting low yields in surface grafting from 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in surface grafting from 11-Bromo-1-undecene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for surface grafting?

A1: this compound is a bifunctional molecule featuring a terminal alkene group on one end of an eleven-carbon chain and a bromine atom on the other.[1] This dual functionality makes it an excellent choice for surface modification. The terminal alkene allows for covalent attachment to hydride-terminated surfaces like silicon through hydrosilylation, forming a self-assembled monolayer (SAM).[2][3] The bromine atom then serves as a stable and efficient initiator for "grafting from" techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), to grow polymer brushes.[1]

Q2: What is the difference between "grafting from" and "grafting to" methods?

A2: There are two primary methods for attaching polymers to a surface: "grafting to" and "grafting from". The "grafting to" approach involves attaching pre-synthesized polymers to the surface. This method is often limited by steric hindrance, as already-attached polymer chains can block incoming polymers, leading to lower grafting densities. The "grafting from" approach, also known as surface-initiated polymerization (SIP), involves growing polymer chains directly from initiator molecules that have been immobilized on the surface. This technique typically results in higher grafting densities.[4]

Q3: What is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)?

A3: SI-ATRP is a controlled radical polymerization technique that allows for the growth of well-defined polymer chains from a surface.[5] It utilizes a transition metal catalyst (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. This controlled process enables the synthesis of polymer brushes with predictable molecular weights and narrow molecular weight distributions. The terminal bromine on the immobilized this compound SAM acts as the initiator for this process.

Q4: How does the quality of the this compound Self-Assembled Monolayer (SAM) affect the final polymer yield?

A4: The quality of the initial SAM is critical for successful surface grafting. A well-ordered, densely packed monolayer of the initiator is essential for achieving a high density of grafted polymer chains.[6] Defects in the SAM, such as incomplete coverage or molecular disorder, will result in a lower density of initiation sites and, consequently, a lower polymer grafting yield.

Q5: What are the key factors that influence the grafting density in SI-ATRP?

A5: Several factors significantly impact the grafting density of polymer brushes in SI-ATRP. These include the surface concentration of the initiator, the concentration of the monomer, the ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br2), the choice of ligand for the copper catalyst, the solvent, the reaction temperature, and the polymerization time.[7][8]

Troubleshooting Guide for Low Grafting Yields

This guide addresses common problems that can lead to low yields in surface grafting from this compound and provides potential solutions.

Problem 1: Incomplete or Poor-Quality Initiator Monolayer (SAM)
Symptom Potential Cause Recommended Solution
Low surface coverage of the initiatorContaminated Substrate: Organic or particulate residues on the substrate surface can inhibit the hydrosilylation reaction.[6]Thoroughly clean the substrate using methods like Piranha solution (for silicon) followed by extensive rinsing with deionized water and drying under an inert gas stream.[4]
Improper Hydrosilylation Conditions: Incorrect temperature, reaction time, or presence of oxygen/moisture can lead to a poor-quality SAM.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Optimize the reaction temperature and time based on literature protocols for similar systems.
Degraded this compound: The alkene functionality can degrade over time or due to improper storage.Use fresh or properly stored this compound. Consider purifying the reagent before use if degradation is suspected.
Patchy or disordered SAMSub-optimal Solvent: The solvent used for hydrosilylation can affect the ordering of the monolayer.Use a high-purity, anhydrous solvent that is known to promote good SAM formation for long-chain alkenes, such as toluene (B28343) or hexane.
Insufficient Reaction Time: Short reaction times may not allow for the formation of a densely packed monolayer.Increase the reaction time for the hydrosilylation step. Generally, longer immersion times lead to more ordered SAMs.[4]
Problem 2: Inefficient Surface-Initiated Polymerization (SI-ATRP)

| Symptom | Potential Cause | Recommended Solution | | :--- | :--- | | No or very little polymer growth | Catalyst Inactivation: The Cu(I) activator is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[9] | Deoxygenate all polymerization solutions (monomer, solvent) by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[9] Assemble the reaction setup under an inert atmosphere. | | | Incorrect Catalyst/Ligand Ratio: The ratio of copper catalyst to ligand is crucial for the stability and activity of the catalytic complex. | Ensure the correct molar ratio of catalyst to ligand is used as specified in established protocols. The ligand helps to solubilize the copper salt and tune its reactivity. | | | Low Initiator Concentration: The surface concentration of initiator sites may be below the threshold required for efficient polymerization. | Optimize the SAM formation step to maximize initiator density. Characterize the initiator monolayer to confirm sufficient surface coverage. There is a threshold of initiator concentration required for polymer brush growth.[10] | | Low molecular weight or thin polymer brushes | High Deactivator Concentration: An excess of the deactivator (Cu(II)) or the presence of inhibitors can slow down or halt the polymerization. | Reduce the initial concentration of the deactivator. Ensure the monomer is free of inhibitors (by passing it through a column of basic alumina, for example). | | | Premature Termination: Radical-radical termination reactions can occur, especially at high radical concentrations. | Lower the reaction temperature or decrease the catalyst concentration to reduce the concentration of growing radicals at any given time.[7] Adding a small amount of Cu(II)Br2 at the beginning of the reaction can help establish the ATRP equilibrium and suppress termination.[7] | | | Insufficient Polymerization Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve the desired polymer brush thickness. | Increase the polymerization time. Monitor the growth of the polymer brush over time using techniques like ellipsometry or AFM to determine the optimal reaction duration.[5] |

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and their expected outcomes. The exact values can vary depending on the specific substrate, monomer, and desired polymer characteristics.

Table 1: Typical Reaction Conditions for SAM Formation

ParameterTypical RangeNotes
This compound Concentration1-10% (v/v) in solventHigher concentrations do not necessarily lead to better monolayers.
SolventAnhydrous Toluene or MesityleneMust be free of water and oxygen.
Reaction Temperature60 - 110 °CTemperature depends on the activation method (thermal or UV-initiated).
Reaction Time2 - 24 hoursLonger times generally favor more ordered and complete monolayers.[4]

Table 2: Typical Reaction Conditions for SI-ATRP of Styrene

ParameterTypical Value/RangeImpact on Grafting
MonomerStyreneA common monomer for demonstrating successful grafting.
Catalyst SystemCu(I)Br / PMDETAPMDETA is a common ligand for copper-mediated ATRP.
[Monomer]:[Initiator]:[Cu(I)Br]:[Ligand] Ratio100-1000 : 1 : 0.1-1 : 0.1-1The ratio can be adjusted to control the polymerization rate and the final molecular weight of the polymer brushes.
SolventToluene or AnisoleShould be deoxygenated.
Temperature60 - 110 °CHigher temperatures increase the polymerization rate but may also increase termination reactions.
Time1 - 24 hoursLonger times lead to thicker polymer brushes, assuming the catalyst remains active.

Experimental Protocols

Protocol 1: Formation of this compound Initiator SAM on Silicon
  • Substrate Cleaning:

    • Immerse silicon wafers in Piranha solution (a 7:3 mixture of concentrated H2SO4 and 30% H2O2) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the wafers copiously with deionized water.

    • Rinse with ethanol (B145695).

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For hydride termination, the cleaned, oxide-stripped silicon wafer is etched in a deoxygenated HF solution.

  • Hydrosilylation Reaction:

    • Place the cleaned, hydride-terminated silicon substrate in a reaction vessel.

    • Under an inert atmosphere, add a solution of this compound in anhydrous toluene.

    • The reaction can be initiated thermally (by heating at 80-110°C for 2-4 hours) or via UV irradiation (at room temperature for 1-2 hours).

    • After the reaction, remove the substrate and rinse sequentially with fresh anhydrous toluene and then ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a stream of nitrogen.

Protocol 2: Surface-Initiated ATRP of a Vinyl Monomer (e.g., Styrene)
  • Preparation of the Polymerization Solution:

    • In a Schlenk flask under an inert atmosphere, add the desired amount of monomer (e.g., styrene, with inhibitor removed).

    • Add the solvent (e.g., anhydrous, deoxygenated toluene).

    • Add the ligand (e.g., PMDETA).

    • Add the copper(I) bromide catalyst.

    • Stir the solution until the catalyst has dissolved and the solution is homogeneous. If needed, add a small amount of copper(II) bromide as a deactivator.

  • Polymerization:

    • Place the this compound functionalized substrate in a separate Schlenk flask under an inert atmosphere.

    • Using a cannula, transfer the polymerization solution to the flask containing the substrate.

    • Place the sealed reaction vessel in an oil bath preheated to the desired reaction temperature (e.g., 90°C).

    • Allow the polymerization to proceed for the desired amount of time (e.g., 18 hours).

  • Post-Polymerization Work-up:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Open the flask to air to quench the polymerization.

    • Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene, then dichloromethane) to remove any physisorbed polymer.

    • Dry the substrate under a stream of nitrogen.

    • Characterize the grafted polymer brushes using techniques such as ellipsometry (to measure thickness), atomic force microscopy (to assess surface morphology), and X-ray photoelectron spectroscopy (to confirm chemical composition).

Visualizations

experimental_workflow cluster_SAM Initiator SAM Formation cluster_ATRP Surface-Initiated ATRP substrate Si Substrate Cleaning (Piranha/HF) hydrosilylation Hydrosilylation with This compound substrate->hydrosilylation Inert Atm. rinsing_sam Rinsing & Drying hydrosilylation->rinsing_sam polymerization Polymerization (Heat/Time) rinsing_sam->polymerization Initiator Surface solution_prep Prepare Polymerization Solution (Monomer, Catalyst) solution_prep->polymerization rinsing_poly Rinsing & Drying polymerization->rinsing_poly characterization Surface Characterization (Ellipsometry, AFM, XPS) rinsing_poly->characterization Grafted Surface

Caption: Experimental workflow for surface grafting from this compound.

reaction_pathway cluster_step1 Step 1: Hydrosilylation cluster_step2 Step 2: SI-ATRP Si-H Si-H Surface SAM Si-(CH2)11-Br (Initiator Surface) Si-H->SAM Alkene Br-(CH2)9-CH=CH2 Alkene->SAM Polymer Si-(CH2)11-(Monomer)n-Br (Grafted Polymer Brush) SAM->Polymer Monomer n (Monomer) Monomer->Polymer Catalyst Cu(I) / Ligand Catalyst->Polymer

Caption: Reaction pathway for surface grafting via hydrosilylation and SI-ATRP.

References

Managing exothermic reactions during 11-Bromo-1-undecene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 11-Bromo-1-undecene. The information is designed to help manage the exothermic nature of the reaction and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymerization?

A1: this compound is a versatile bifunctional monomer.[1][2] It possesses a terminal double bond that can participate in polymerization and a terminal bromine atom that allows for post-polymerization modification through nucleophilic substitution.[1][3] This dual functionality makes it a valuable building block for creating functionalized polymers with tailored properties for applications such as drug delivery, advanced coatings, and specialized materials.[2][4]

Q2: Is the polymerization of this compound an exothermic process?

Q3: What are the potential risks associated with the exothermicity of this polymerization?

A3: The primary risk is a thermal runaway reaction. If the heat generated by the polymerization is not effectively removed, the reaction temperature can increase rapidly.[7] This can lead to an accelerated reaction rate, boiling of the solvent, a dangerous increase in pressure, and potentially compromise the integrity of the polymer being synthesized. In severe cases, it can pose a significant safety hazard in the laboratory.[7][8]

Q4: What are the common methods for polymerizing this compound?

A4: this compound can be polymerized using several methods, including:

  • Metallocene-catalyzed coordination polymerization: This method is often used for the copolymerization of this compound with ethylene (B1197577) to produce brominated polyethylene.

  • Controlled Radical Polymerization (CRP) techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are suitable for creating well-defined polymers with controlled molecular weights and narrow polydispersity.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound, with a focus on managing the reaction exotherm.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. High Monomer Concentration: Bulk or highly concentrated solution polymerizations generate heat more rapidly than can be dissipated.[10] 2. Inefficient Stirring: Poor mixing leads to localized "hot spots" where the reaction accelerates. 3. Inadequate Cooling: The cooling bath (ice, water, or cryostat) may not have sufficient capacity or surface area contact with the reaction flask. 4. Too Rapid Initiator/Catalyst Addition: Adding the initiator or catalyst too quickly can lead to a burst of simultaneous polymer chain initiations.1. Use a Solvent: Perform the polymerization in a suitable solvent (e.g., toluene, anisole, DMF) to help dissipate heat.[10] Start with a lower monomer concentration and gradually increase it in subsequent experiments if the exotherm is manageable. 2. Ensure Vigorous Stirring: Use a magnetic stir bar or overhead stirrer that provides good agitation for the entire reaction volume. 3. Improve Heat Transfer: Ensure the reaction flask has good contact with the cooling bath. Consider using a larger flask to increase the surface area-to-volume ratio. For highly exothermic reactions, a jacketed reactor with a circulating coolant may be necessary. 4. Slow Addition of Initiator/Catalyst: Add the initiator or catalyst solution dropwise over a period of time using a syringe pump or dropping funnel.
Polymerization Fails to Initiate or Proceeds Very Slowly 1. Impure Monomer or Solvent: Impurities, especially oxygen or water, can inhibit or quench the polymerization. 2. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. 3. Incorrect Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at an appropriate rate.1. Purify Reagents: Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure solvents are thoroughly dried and degassed. 2. Use Fresh Initiator/Catalyst: Use freshly opened or properly stored initiators and catalysts. 3. Optimize Temperature: Gradually increase the reaction temperature in small increments. Consult the literature for the optimal temperature range for your chosen initiator system.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Poor Control Over Initiation: If initiation is slow compared to propagation, polymer chains will have varying lengths. 2. Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can lead to the formation of new polymer chains and broaden the molecular weight distribution.[10] 3. Termination Reactions: Irreversible termination reactions reduce the number of active polymer chains.1. Select an Appropriate Initiator/Catalyst System: For controlled polymerization (ATRP, RAFT), ensure the initiator and catalyst/chain transfer agent are well-suited for the monomer. 2. Choose a Suitable Solvent: Select a solvent with a low chain transfer constant.[10] 3. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of termination and side reactions.
Side Reactions Involving the Bromo Group 1. Nucleophilic Attack by Initiator or Ligand: Some initiators or ligands used in polymerization can be nucleophilic and react with the terminal bromine atom. 2. Elimination Reactions: At elevated temperatures, elimination of HBr could potentially occur, leading to the formation of a diene.1. Careful Selection of Reagents: Choose initiators and ligands that are known to be compatible with alkyl halides. 2. Maintain Moderate Temperatures: Avoid excessively high reaction temperatures to minimize the risk of elimination reactions.

Experimental Protocols

General Protocol for Atom Transfer Radical Polymerization (ATRP) of this compound

Disclaimer: This is a general starting protocol. Optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature, and concentration) is crucial for achieving a well-controlled polymerization.

Materials:

  • This compound (purified by passing through basic alumina)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent, dried and degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 molar equivalent relative to initiator).

  • Degassing: Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with argon or nitrogen to create an inert atmosphere.

  • Addition of Reagents: Through a degassed syringe, add anisole, followed by this compound and PMDETA (1 molar equivalent relative to initiator). The solution should turn green/blue as the copper complex forms.

  • Initiation: In a separate vial, prepare a solution of EBiB in a small amount of degassed anisole. Inject the initiator solution into the reaction flask to start the polymerization.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70-90°C). Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion via ¹H NMR spectroscopy.

  • Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol. Collect the polymer by filtration and dry it under vacuum.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_completion Completion start Start: Plan Polymerization purify Purify Monomer & Solvent start->purify setup Assemble & Degas Glassware purify->setup charge Charge Reactor with Monomer & Solvent setup->charge cool Establish Cooling charge->cool add_cat Slowly Add Initiator/Catalyst cool->add_cat monitor Monitor Temperature & Viscosity add_cat->monitor check_temp Temperature Rising Rapidly? monitor->check_temp emergency_stop Emergency Stop: Quench Reaction check_temp->emergency_stop Yes terminate Terminate Polymerization check_temp->terminate No adjust Adjust Parameters: - Lower Concentration - Improve Cooling - Slower Addition emergency_stop->adjust adjust->start Re-plan Experiment isolate Isolate & Purify Polymer terminate->isolate analyze Analyze Polymer isolate->analyze end_node End analyze->end_node

Caption: Workflow for managing exothermic polymerization reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solutions Potential Solutions problem Polymerization Issue Encountered no_poly No/Low Conversion problem->no_poly high_pdi High PDI problem->high_pdi runaway Thermal Runaway problem->runaway sol_no_poly Check Initiator Activity Verify Monomer Purity Increase Temperature no_poly->sol_no_poly sol_high_pdi Optimize Initiator/Monomer Ratio Change Solvent Lower Temperature high_pdi->sol_high_pdi sol_runaway Reduce Concentration Improve Heat Transfer Slow Reagent Addition runaway->sol_runaway

Caption: Logical flow for troubleshooting common polymerization issues.

References

Best practices for handling and disposing of 11-Bromo-1-undecene waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of 11-Bromo-1-undecene waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[3]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 10 minutes and seek medical attention if irritation persists.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[2]

Q3: How should this compound waste be classified?

A3: this compound waste must be classified as halogenated organic hazardous waste .[4][5] It should be segregated from non-halogenated chemical waste to ensure proper disposal and to prevent dangerous chemical reactions.[4][5]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][4] This substance can harm the environment and interfere with wastewater treatment processes.

Q5: What is the proper procedure for storing this compound waste before disposal?

A5: Waste should be collected in a designated, properly labeled, and chemically compatible container.[5] The container must be kept tightly closed and stored in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Troubleshooting Guide

Issue Probable Cause Solution
Skin or eye irritation during handling. Inadequate Personal Protective Equipment (PPE) or accidental splashing.Immediately follow first aid procedures. Review and upgrade PPE. Ensure safety goggles and appropriate gloves are worn at all times. Work in a well-ventilated area or a chemical fume hood.[5][6]
A small spill of this compound occurs on the lab bench. Accidental mishandling during transfer or reaction setup.For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite, or universal binder).[2] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area.[2]
Uncertainty about which type of gloves to use. Lack of specific chemical resistance data for this compound.For halogenated organic compounds, nitrile or neoprene gloves are generally recommended.[5][7] However, it is crucial to consult the glove manufacturer's resistance chart and to inspect gloves for any signs of degradation before and during use.[6] For prolonged contact or immersion, heavier-duty gloves may be necessary.
The hazardous waste container for halogenated organics is full. Normal accumulation of waste from experimental procedures.Do not overfill waste containers. Arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Ensure the container is properly sealed and labeled before collection.

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale
Eyes/Face Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact and subsequent irritation.[5][6] Always check for glove integrity before use.
Body Laboratory coat.Protects skin and clothing from accidental splashes and contamination.[4]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter may be required.Minimizes inhalation of vapors or mists that can cause respiratory tract irritation.[2][6]

Experimental Protocols

Protocol 1: Routine Disposal of this compound Waste

This protocol outlines the standard procedure for the collection and disposal of this compound waste generated during routine laboratory experiments.

Methodology:

  • Waste Segregation: At the point of generation, collect all waste containing this compound (e.g., reaction residues, contaminated solvents, and disposable labware) in a designated waste container labeled "Halogenated Organic Waste".[4][5]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. The container should be in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from sources of ignition and incompatible materials.

  • Disposal: When the container is nearing full (do not exceed 80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended disposal method is high-temperature incineration.[1]

Protocol 2: Spill Cleanup Procedure

This protocol provides a step-by-step guide for managing a small-scale spill of this compound.

Methodology:

  • Ensure Safety: Immediately alert others in the vicinity. Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: If the spill is liquid, contain it using an inert absorbent material such as sand, vermiculite, or a universal absorbent pad.[2]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all materials into a sealable, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.

  • Dispose of Waste: Seal and label the container as "Spill Debris containing 1-Bromo-1-undecene" and arrange for its disposal through your institution's EHS office or a licensed hazardous waste contractor.

Visualizations

DisposalWorkflow cluster_start Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate container Collect in a Labeled, Compatible Container segregate->container store Store in a Ventilated, Designated Area container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Routine Disposal Workflow for this compound Waste.

SpillCleanupWorkflow cluster_spill Spill Event cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal spill This compound Spill Occurs alert Alert Personnel & Ensure Ventilation spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Container as Hazardous Waste via EHS decontaminate->dispose

References

Technical Support Center: Identifying Impurities in 11-Bromo-1-undecene via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in 11-Bromo-1-undecene using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Common impurities in this compound often originate from its synthesis. The most prevalent synthesis route involves the bromination of 10-undecen-1-ol. Therefore, potential impurities include:

  • Unreacted Starting Material: 10-undecen-1-ol.

  • Solvents: Residual solvents from the reaction and purification steps (e.g., dichloromethane, hexane).

  • Byproducts of Bromination: These can include positional isomers (e.g., 10-Bromo-1-undecene, 1-Bromo-2-undecene) and over-brominated species like dibromoundecane.

  • Reagent Residues: If the Appel reaction is used for bromination, triphenylphosphine (B44618) oxide can be a significant impurity.

Q2: Why am I seeing a peak that doesn't match the this compound standard in my GC-MS chromatogram?

A2: An unexpected peak could be one of the common impurities listed above, a contaminant from your sample handling, or an artifact from the GC-MS system itself. To identify the peak, you should:

  • Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with mass spectral libraries (e.g., NIST).

  • Consider Retention Time: Compare the retention time of the unknown peak with that of known standards of potential impurities if available.

  • Evaluate Synthesis Route: Consider the synthetic route of your this compound to predict likely impurities.

Q3: My baseline is noisy or rising during the GC-MS run. What could be the cause?

A3: A noisy or rising baseline can be caused by several factors:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline. Ensure you are operating within the column's recommended temperature range.

  • Contamination: The GC system (injector, column, detector) or the carrier gas may be contaminated.

  • Gas Leaks: Leaks in the system can introduce air and moisture, leading to a noisy baseline.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column.2. Inappropriate injection temperature.3. Co-elution with another compound.1. Use a deactivated injector liner and/or trim the first few centimeters of the column.2. Optimize the injector temperature to ensure complete and rapid vaporization without degradation.3. Modify the temperature program to improve separation.
Low Signal Intensity 1. Sample is too dilute.2. Leak in the GC-MS system.3. Suboptimal MS parameters (e.g., ionization energy, detector voltage).1. Prepare a more concentrated sample.2. Perform a leak check of the system.3. Tune the mass spectrometer and optimize acquisition parameters.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate.2. Changes in oven temperature profile.3. Column aging.1. Check and stabilize the carrier gas flow.2. Ensure the GC oven is properly calibrated and functioning.3. Condition or replace the GC column.
Identification of Unknown Peaks 1. Presence of isomeric impurities.2. Formation of adducts in the ion source.3. Contamination from sample preparation.1. Compare fragmentation patterns with known isomers if available. Positional isomers may have subtle differences in their mass spectra.2. Check for common adducts in your mass spectra.3. Run a solvent blank to identify contaminants from your sample preparation workflow.

Quantitative Data on Potential Impurities

The following table provides a hypothetical, yet realistic, summary of quantitative data for potential impurities in a sample of this compound, as might be determined by GC-MS analysis. Actual values will vary depending on the synthesis and purification methods.

Compound CAS Number Retention Time (min) Key m/z Fragments Typical Abundance (%)
This compound7766-50-912.5232/234 (M+), 153, 55, 41> 98.0
10-undecen-1-ol112-43-610.8152 (M-18), 69, 55, 41< 0.5
1,11-Dibromoundecane4549-31-914.2312/314/316 (M+), 233/235, 153< 0.2
Triphenylphosphine oxide791-28-618.5278 (M+), 201, 183, 77< 0.1
Dichloromethane (Solvent)75-09-22.184/86, 49/51< 0.05

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound and its potential impurities. Optimization may be required based on the specific instrumentation.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the this compound sample in high-purity hexane.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL in hexane.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

Parameter Recommended Setting
GC System Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Type Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 60 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-500
Solvent Delay 3 minutes

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[1]

  • For any impurity peaks, compare their mass spectra with a reference library (e.g., NIST) for tentative identification.

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards, if available.

  • Quantify impurities using the relative peak area percentage, assuming a similar response factor for structurally related compounds. For more accurate quantification, calibration with certified reference standards is recommended.

Visualizations

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh this compound Sample prep2 Dissolve in Hexane (1 mg/mL) prep1->prep2 prep3 Dilute to 100 µg/mL prep2->prep3 prep4 Transfer to Autosampler Vial prep3->prep4 gcms1 Inject 1 µL into GC-MS prep4->gcms1 Sample Injection gcms2 Separation on DB-5ms Column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Detection (m/z 40-500) gcms3->gcms4 data1 Obtain Total Ion Chromatogram (TIC) gcms4->data1 Data Acquisition data2 Identify Peaks data1->data2 data3 Mass Spectral Library Search data2->data3 data4 Quantify Impurities data3->data4 data3->data4 Impurity Identification

Caption: Experimental workflow for identifying impurities in this compound via GC-MS.

References

Validation & Comparative

1H NMR Analysis for Structure Confirmation of 11-Bromo-1-undecene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 11-bromo-1-undecene, a critical tool for verifying its molecular structure. By comparing expected chemical shifts and coupling constants with typical values for similar chemical environments, researchers can confidently confirm the identity and purity of this versatile bifunctional molecule. This document outlines the expected ¹H NMR data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecule's proton environments.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The terminal alkene and the alkyl bromide functionalities give rise to key diagnostic peaks. Below is a table summarizing the predicted chemical shifts, multiplicities, and coupling constants for each unique proton in a standard deuterated chloroform (B151607) (CDCl₃) solvent.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-1a, H-1b~4.90 - 5.05ddt2HJgem ≈ 1.5 Hz, Jcis ≈ 10.2 Hz, Jtrans ≈ 17.1 Hz, ⁴JH1-H3 ≈ 1.5 Hz
H-2~5.75 - 5.85ddt1HJtrans ≈ 17.1 Hz, Jcis ≈ 10.2 Hz, JH2-H3 ≈ 6.7 Hz
H-3~2.00 - 2.10q2HJH3-H2 ≈ 6.7 Hz, ⁴JH3-H1 ≈ 1.5 Hz
H-11~3.41t2HJH11-H10 ≈ 6.8 Hz
H-10~1.80 - 1.90p2HJH10-H11 ≈ 6.8 Hz, JH10-H9 ≈ 7.5 Hz
H-4 to H-9~1.25 - 1.45m12H-

Note: The chemical shifts for the methylene (B1212753) protons in the long alkyl chain (H-4 to H-9) overlap to form a complex multiplet. The assignments are based on typical values for terminal alkenes and long-chain alkyl bromides.

Structural Assignment Workflow

The following diagram illustrates the structure of this compound and the assignment of its unique proton environments, which is fundamental to interpreting the ¹H NMR spectrum.

G Structure of this compound with Proton Labeling cluster_alkene Terminal Alkene cluster_alkyl_chain Alkyl Chain cluster_bromide Alkyl Bromide C1 C1 H1a H-1a C1->H1a H1b H-1b C1->H1b C2 C2 C1->C2 = H2 H-2 C2->H2 C3 C3 C2->C3 H3 H-3 C3->H3 C4_9 ...(C4-C9)... C3->C4_9 H4_9 H-4 to H-9 C4_9->H4_9 C10 C10 C4_9->C10 H10 H-10 C10->H10 C11 C11 C10->C11 H11 H-11 C11->H11 Br Br C11->Br

Caption: Molecular structure of this compound with labeled proton environments.

Experimental Protocol for ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structure confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS) or residual solvent peak for referencing

  • NMR tube (5 mm, high precision)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • If not using the residual solvent peak for referencing, add a small drop of TMS.

    • Gently vortex the mixture until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-2 seconds)

      • Number of scans (e.g., 8-16, depending on sample concentration)

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and measure the coupling constants of the signals.

Comparison with Alternative Structures

The ¹H NMR spectrum of this compound can be readily distinguished from that of its isomers or related compounds. For instance:

  • Internal Alkene Isomers: An isomer with the double bond at an internal position would lack the characteristic signals for the three terminal vinyl protons and would instead show signals for vinylic protons in the 5.2-5.7 ppm range with different multiplicities and coupling constants.

  • 1-Undecene: This alternative would show a very similar terminal alkene pattern but would lack the downfield triplet at ~3.41 ppm corresponding to the methylene group attached to the bromine atom. Instead, it would show a terminal methyl group signal around 0.9 ppm.

  • 1,11-Dibromoundecane: This compound would exhibit a triplet at ~3.41 ppm with an integration of 4H (for two -CH₂Br groups) and would completely lack any signals in the alkene region (4.9-5.9 ppm).

By carefully analyzing the chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, researchers can unequivocally confirm the structure of this compound and rule out potential isomeric impurities or alternative products. The data presented in this guide serves as a reliable benchmark for this analytical process.

A Comparative Guide to FTIR Spectroscopy for Verifying Functional Groups in 11-Bromo-1-undecene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy's performance in verifying functional groups in derivatives of 11-Bromo-1-undecene. We will explore the characteristic spectral data for the parent molecule and its common derivatives, present a detailed experimental protocol, and compare FTIR with alternative analytical methods.

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl bromide.[1][2] These two reactive sites allow for a wide range of chemical modifications, leading to the synthesis of functionalized polymers, self-assembled monolayers, and pharmaceutical intermediates.[1][3] Verifying the successful transformation of these functional groups is a critical step in any synthesis. FTIR spectroscopy offers a rapid, reliable, and non-destructive method for this purpose, providing a distinct "fingerprint" of a molecule's chemical bonds.[4][5]

Identifying Key Functional Groups with FTIR

The utility of FTIR spectroscopy lies in its ability to detect the vibrational frequencies of specific chemical bonds within a molecule. Each functional group has a characteristic absorption range, allowing for its unambiguous identification.

The spectrum of the parent molecule, This compound , is defined by the vibrations of its three key components: the terminal alkene, the long alkane chain, and the carbon-bromine bond.

  • Terminal Alkene: The C=C double bond and its associated C-H bonds give rise to several distinct peaks. A stretch from the sp² hybridized carbons and their hydrogens (=C-H) appears above 3000 cm⁻¹.[6][7] The C=C bond itself produces a stretching peak around 1640 cm⁻¹.[6][8] Furthermore, characteristic out-of-plane bending vibrations for the monosubstituted alkene are expected in the 1000-900 cm⁻¹ region.[8][9]

  • Alkane Chain: The long chain of methylene (B1212753) (-CH₂) groups is identified by strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring) vibrations around 1465 cm⁻¹.[6][10]

  • Alkyl Bromide: The C-Br stretching vibration is found in the low-wavenumber "fingerprint region" (typically 600-500 cm⁻¹). While this peak can confirm the presence of the bromide, this region is often complex.

When this compound is derivatized, the disappearance of a characteristic peak (like the C-Br stretch) and the appearance of new, strong peaks signals a successful reaction. For example, in a nucleophilic substitution reaction where the bromine is replaced, a new, highly characteristic peak will emerge. A prime example is the reaction with sodium azide (B81097) to form an azido (B1232118) derivative, which introduces a very strong and sharp absorption band around 2100 cm⁻¹.[11]

Data Presentation: Comparative FTIR Peak Assignments

The following table summarizes the key FTIR absorption bands for this compound and several common derivatives. This allows for a quick comparison to verify the outcome of a chemical transformation.

Functional GroupVibration TypeMolecule ExampleExpected Wavenumber (cm⁻¹)Peak Characteristics
Terminal Alkene =C-H StretchThis compound3080 - 3070Medium
C=C StretchThis compound1645 - 1635Medium, Sharp
=C-H Bend (oop)This compound995 - 985 & 915 - 905Strong, Sharp
Alkane Chain C-H StretchAll derivatives2960 - 2850Strong, Sharp
C-H BendAll derivatives1470 - 1450Medium
Alkyl Bromide C-Br StretchThis compound650 - 550Medium to Strong
Alcohol O-H Stretch11-Bromo-1-undecanol3500 - 3200Strong, Broad
C-O Stretch11-Bromo-1-undecanol1260 - 1050Strong
Azide N₃ Stretch11-Azido-1-undecene~2100Strong, Very Sharp
Carboxylic Acid O-H Stretch11-Bromo-undecanoic acid3300 - 2500Very Broad
C=O Stretch11-Bromo-undecanoic acid1720 - 1700Strong, Sharp
Ester C=O StretchMethyl 11-bromoundecanoate1750 - 1735Strong, Sharp
C-O StretchMethyl 11-bromoundecanoate1250 - 1100Strong
Primary Amine N-H Stretch11-Bromo-1-undecylamine3400 - 3250Medium, Two bands

Note: The exact peak positions can vary slightly based on the sample state (liquid, solid, solution) and the specific molecular structure.

logical_workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis A This compound B Reaction (e.g., Nucleophilic Substitution) A->B C Derivative (e.g., 11-Azido-1-undecene) B->C D Acquire FTIR Spectrum C->D Sample E Identify Key Peaks: - Disappearance of C-Br - Appearance of N3 D->E F Verification E->F

Caption: Experimental workflow for synthesis and FTIR verification.

Experimental Protocol: Acquiring an FTIR Spectrum

This protocol outlines the standard procedure for analyzing a liquid sample like an this compound derivative using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

1. Sample Preparation:

  • For liquid samples, no extensive preparation is needed. Ensure the sample is homogenous and free of solid impurities or water.

  • Place one to two drops of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure the crystal surface is fully covered.

2. Instrumentation and Setup:

  • Use a modern FTIR spectrometer equipped with an ATR accessory.

  • Ensure the instrument has been purged with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂.

3. Data Acquisition:

  • Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove instrument and environmental absorptions.

  • Sample Scan:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Acquire the spectrum of the sample.

4. Data Processing and Analysis:

  • The instrument software will automatically perform the background subtraction.

  • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands.

  • Compare the obtained peak positions with the reference values in the table above to confirm the presence of expected functional groups and the absence of starting material functional groups.

5. Cleaning:

  • Thoroughly clean the ATR crystal after analysis using an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

G M This compound Derivative FG1 Terminal Alkene M->FG1 =C-H Stretch (~3075 cm⁻¹) C=C Stretch (~1640 cm⁻¹) FG2 Alkane Chain M->FG2 C-H Stretch (2960-2850 cm⁻¹) FG3 New Functional Group (e.g., -OH, -N3, -COOH) M->FG3 Characteristic Stretch (e.g., O-H, N3, C=O)

Caption: Key molecular vibrations detected by FTIR spectroscopy.

Comparison with Alternative Techniques

While FTIR is highly effective for functional group verification, other techniques provide different types of structural information.

TechniqueInformation ProvidedAdvantages for this ApplicationDisadvantages
FTIR Spectroscopy Presence/absence of functional groups.Very fast, minimal sample prep, low cost, good for reaction monitoring.[4]Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy Detailed atomic connectivity (¹H, ¹³C), stereochemistry.Provides a complete structural picture, confirming atom-to-atom connections.Slower, more expensive, requires deuterated solvents, more complex data interpretation.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula of the product.Does not directly identify functional groups; isomers can be difficult to distinguish.

For the specific task of verifying the conversion of a functional group in the synthesis of this compound derivatives, FTIR spectroscopy is an exceptionally powerful and efficient tool . Its ability to quickly confirm the disappearance of the C-Br bond and the appearance of new, characteristic bands for groups like azides, alcohols, or carbonyls makes it ideal for routine reaction monitoring and product confirmation. While NMR and Mass Spectrometry provide more comprehensive structural details, the speed, simplicity, and cost-effectiveness of FTIR make it the preferred method for this initial, critical verification step in a research or development workflow.

References

A Comparative Guide to the Reactivity of 11-Bromo-1-undecene and 11-Chloro-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 11-Bromo-1-undecene and 11-Chloro-1-undecene (B1580411), two important bifunctional molecules in organic synthesis. The presence of both a terminal alkene and a primary alkyl halide allows for a wide range of chemical transformations, making them valuable building blocks in the synthesis of polymers, pharmaceuticals, and other advanced materials.[1] This document outlines the fundamental differences in their reactivity, supported by established chemical principles and available experimental data, and provides detailed protocols for key reactions.

Executive Summary

The primary determinant of the differential reactivity between this compound and 11-Chloro-1-undecene is the nature of the halogen atom. The carbon-bromine (C-Br) bond is weaker and bromide (Br⁻) is a better leaving group than the carbon-chlorine (C-Cl) bond and chloride (Cl⁻), respectively. Consequently, This compound is generally more reactive than 11-Chloro-1-undecene in nucleophilic substitution and related reactions . This increased reactivity often translates to faster reaction rates, higher yields, and the ability to use milder reaction conditions.

Data Presentation: Comparative Reactivity

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyThis compound11-Chloro-1-undecene
Molecular Formula C₁₁H₂₁Br[2]C₁₁H₂₁Cl[3]
Molecular Weight 233.19 g/mol [2]188.74 g/mol [3]
C-X Bond Energy ~285 kJ/mol~340 kJ/mol
Leaving Group Ability ExcellentGood

Table 2: Relative Reactivity in Nucleophilic Substitution (Sₙ2) Reactions

SubstrateRelative RateTypical Yield RangeNotes
This compound Higher70-95%Faster reaction times and milder conditions are often sufficient.[4]
11-Chloro-1-undecene Lower50-80%May require higher temperatures, longer reaction times, or the use of a catalyst (e.g., iodide salts in the Finkelstein reaction) to achieve comparable yields.

Table 3: Grignard Reagent Formation

SubstrateEase of InitiationTypical Yield RangeNotes
This compound Easier80-95%The reaction with magnesium is typically initiated more readily, often with gentle warming or a small crystal of iodine.[5]
11-Chloro-1-undecene More Difficult50-80%Initiation can be sluggish and may require activation of the magnesium surface and higher temperatures (e.g., reflux in THF).[6]

Table 4: Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction)

SubstrateReactivityTypical Coupling PartnersNotes
This compound More ReactiveAryl and vinyl compoundsOxidative addition to the Pd(0) catalyst is generally faster for alkyl bromides than chlorides.[7]
11-Chloro-1-undecene Less ReactiveAryl and vinyl compoundsOften requires more specialized and electron-rich phosphine (B1218219) ligands and higher temperatures to facilitate oxidative addition.[8]

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for several key reactions, illustrating the practical implications of the differing reactivities of this compound and 11-chloro-1-undecene.

Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction that demonstrates the enhanced reactivity of the alkyl bromide.[9]

Protocol for the Synthesis of 11-Alkoxy-1-undecene:

  • Materials:

    • This compound or 11-Chloro-1-undecene

    • Sodium alkoxide (e.g., sodium ethoxide)

    • Anhydrous ethanol

    • Magnetic stirrer and reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add this compound or 11-chloro-1-undecene (1.0 equivalent) dropwise at room temperature.

    • For this compound, the reaction mixture is typically stirred at 50-60 °C for 4-6 hours.

    • For 11-chloro-1-undecene, the reaction may require refluxing at a higher temperature (approx. 78 °C) for 12-24 hours to achieve a comparable yield. The addition of a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent is a critical step for carbon-carbon bond formation.[10] The higher reactivity of this compound facilitates this process.[5]

Protocol for the Synthesis of 11-Dodecen-1-ol:

  • Materials:

    • This compound or 11-Chloro-1-undecene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Iodine crystal (for initiation)

    • Paraformaldehyde

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the alkyl halide (1.0 equivalent) in anhydrous ether or THF via the dropping funnel.

    • For this compound, the reaction should initiate with gentle warming. The disappearance of the iodine color and bubbling indicates the start of the reaction.[5]

    • For 11-chloro-1-undecene, initiation may require heating to reflux for an extended period.

    • Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent to 0 °C and slowly introduce gaseous formaldehyde (B43269) (generated by the depolymerization of paraformaldehyde) or a solution of an aldehyde/ketone in the same anhydrous solvent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7] The higher reactivity of bromides is also advantageous in this context.

Protocol for the Heck Coupling with an Aryl Halide:

  • Materials:

    • This compound or 11-Chloro-1-undecene

    • Aryl halide (e.g., iodobenzene)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Triphenylphosphine (B44618) (PPh₃)

    • A base (e.g., triethylamine)

    • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the base (1.5-2.0 equivalents) in the chosen anhydrous solvent.

    • Add the aryl halide (1.0 equivalent) and this compound or 11-chloro-1-undecene (1.2 equivalents).

    • For this compound, the reaction is typically heated to 80-100 °C for 12-24 hours.

    • For 11-chloro-1-undecene, higher temperatures (120-140 °C) and potentially more specialized, electron-rich ligands may be necessary to achieve a good yield.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, cool the reaction mixture, filter off the palladium catalyst, and remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

Visualizations: Workflows and Mechanisms

To further illustrate the processes discussed, the following diagrams, generated using the DOT language, outline a typical experimental workflow and a generalized reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants: 11-Halo-1-undecene Nucleophile/Coupling Partner mixing Combine Reactants reactants->mixing solvent Anhydrous Solvent solvent->mixing catalyst Catalyst/Base (if required) catalyst->mixing atmosphere Inert Atmosphere (N2/Ar) atmosphere->mixing heating Heating/Reflux mixing->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: A generalized experimental workflow for reactions involving 11-halo-1-undecenes.

sn2_mechanism reactant Nu⁻ + R-CH₂-X transition_state [Nu---CH₂(R)---X]⁻ reactant->transition_state Sₙ2 Attack product Nu-CH₂-R + X⁻ transition_state->product Inversion of Stereochemistry Nu Nu⁻ = Nucleophile R R = -(CH₂)₈CH=CH₂ X X = Br or Cl

References

A Comparative Analysis of Bromoalkane and Iodoalkane Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of novel therapeutic agents, the strategic formation of carbon-heteroatom bonds is paramount. Nucleophilic substitution reactions involving alkyl halides are a cornerstone of this endeavor. The choice of the halogen atom in the alkyl halide substrate can profoundly influence reaction rates and, consequently, the efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of bromoalkanes versus iodoalkanes in such reactions, supported by fundamental principles and a detailed experimental protocol for quantitative analysis.

Theoretical Underpinnings of Reactivity

The rate of a nucleophilic substitution reaction, whether proceeding through an S(_N)1 or S(_N)2 mechanism, is critically dependent on two key properties of the carbon-halogen (C-X) bond: its strength and the stability of the resulting halide anion (the leaving group).[1]

  • Carbon-Halogen Bond Strength: The bond dissociation energy required to break the C-X bond decreases down the halogen group. The C-I bond is significantly weaker and longer than the C-Br bond, necessitating less energy to cleave during the rate-determining step of a substitution reaction.[1]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the halide anion increases with its size. The larger ionic radius of the iodide ion (I⁻) allows for the negative charge to be dispersed over a greater volume, rendering it a more stable and thus better leaving group than the bromide ion (Br⁻).[1]

These two factors work in concert, resulting in a clear trend of reactivity: iodoalkanes are more reactive than bromoalkanes in both S(_N)1 and S(_N)2 reactions.[1]

Quantitative Comparison of Reaction Rates

The enhanced reactivity of iodoalkanes over bromoalkanes is not merely qualitative but can be quantified through the comparison of their reaction rate constants. The data consistently show that iodoalkanes undergo nucleophilic substitution at a significantly faster rate.

Alkyl Halide PairReaction TypeNucleophile/SolventApproximate Relative Rate (k_iodo_ / k_bromo_)
Primary (e.g., 1-halobutane)S(_N)2I⁻ in Acetone~3-5
Secondary (e.g., 2-halopropane)S(_N)1 / S(_N)2Ethanol (solvolysis)~2-3
Tertiary (e.g., tert-butyl halide)S(_N)1Ethanol (solvolysis)~2

Note: The relative rates are approximate and can vary depending on the specific substrate, nucleophile, solvent, and temperature.

Experimental Protocol: A Competitive S(_N)2 Reaction

To quantitatively assess the relative reactivity of a bromoalkane and an iodoalkane, a competitive reaction can be performed, followed by analysis using gas chromatography (GC). This protocol outlines a procedure to compare the reactivity of 1-bromobutane (B133212) and 1-iodobutane (B1219991).

Objective: To determine the relative rate of reaction of 1-bromobutane and 1-iodobutane with a common nucleophile under S(_N)2 conditions.

Materials:

  • 1-bromobutane

  • 1-iodobutane

  • Sodium azide (B81097) (NaN₃)

  • Acetone (anhydrous)

  • Dodecane (B42187) (internal standard)

  • Volumetric flasks, pipettes, and syringes

  • Reaction vials with septa

  • Thermostated heating block or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-5)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 1-bromobutane in acetone.

    • Prepare a 0.1 M solution of 1-iodobutane in acetone.

    • Prepare a 0.05 M solution of sodium azide in acetone.

    • Prepare a 0.05 M solution of dodecane (internal standard) in acetone.

  • Reaction Setup:

    • In a clean, dry reaction vial, add 1.0 mL of the 0.1 M 1-bromobutane solution and 1.0 mL of the 0.1 M 1-iodobutane solution.

    • Add 1.0 mL of the 0.05 M dodecane internal standard solution to the vial.

    • Initiate the reaction by adding 1.0 mL of the 0.05 M sodium azide solution to the vial. The total volume is 4.0 mL, and the initial concentrations are 0.025 M for each alkyl halide, 0.0125 M for sodium azide, and 0.0125 M for dodecane.

    • Immediately cap the vial, vortex to mix, and place it in a thermostated heating block set to 50°C.

  • Reaction Monitoring and Sample Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.

    • Quench the reaction in the aliquot by adding it to a vial containing 0.9 mL of acetone.

    • Analyze the quenched sample by GC-FID. The GC method should be optimized to separate the two starting materials (1-bromobutane and 1-iodobutane) and the two products (1-azidobutane from both reactions) and the internal standard.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining 1-bromobutane and 1-iodobutane relative to the constant concentration of the dodecane internal standard.

    • Plot the natural logarithm of the concentration of each alkyl halide versus time.

    • The slope of each line will be the negative of the pseudo-first-order rate constant (-k') for the disappearance of that alkyl halide.

    • The ratio of the rate constants (k'iodo / k'bromo) will provide the quantitative measure of the relative reactivity.

Logical Framework for Reactivity

The decision of whether a bromoalkane or an iodoalkane is more suitable for a given substitution reaction can be understood through a logical flow of the factors influencing their reactivity.

G cluster_factors Key Factors Influencing Reactivity cluster_comparison Comparison: Bromoalkane vs. Iodoalkane cluster_outcome Reactivity Outcome Bond_Strength C-X Bond Strength Bromoalkane Bromoalkane (X=Br) C-Br Bond Energy: ~285 kJ/mol Br⁻: Good Leaving Group Bond_Strength->Bromoalkane Iodoalkane Iodoalkane (X=I) C-I Bond Energy: ~228 kJ/mol I⁻: Excellent Leaving Group Bond_Strength->Iodoalkane Leaving_Group Leaving Group Ability (Stability of X⁻) Leaving_Group->Bromoalkane Leaving_Group->Iodoalkane Reactivity Iodoalkane > Bromoalkane in both SN1 & SN2 Bromoalkane->Reactivity Slower Reaction Iodoalkane->Reactivity Faster Reaction

Caption: Factors influencing haloalkane reactivity.

Conclusion

The evidence, both theoretical and experimental, unequivocally demonstrates that iodoalkanes are more reactive than bromoalkanes in nucleophilic substitution reactions. This is primarily due to the lower carbon-iodine bond dissociation energy and the superior stability of the iodide ion as a leaving group. For researchers and professionals in drug development and synthetic chemistry, this heightened reactivity makes iodoalkanes the preferred substrate when faster reaction kinetics are desired. However, factors such as cost, availability, and the potential for side reactions with more reactive substrates must also be considered in the overall synthetic strategy. The provided experimental protocol offers a robust framework for quantitatively confirming these reactivity differences in a laboratory setting.

References

The Long-Chain Advantage: 11-Bromo-1-undecene Outperforms Shorter Chain Bromoalkenes in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bifunctional molecules is critical in the synthesis of advanced polymers and functionalized surfaces. 11-Bromo-1-undecene, with its characteristic long alkyl chain separating a terminal double bond and a primary bromide, offers distinct advantages over its shorter-chain counterparts. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the superior performance of this compound in key applications.

The unique molecular architecture of this compound, featuring a C11 spacer between its reactive moieties, is central to its enhanced utility. This extended chain effectively isolates the alkene and bromide functionalities, minimizing intramolecular interactions that can hinder reactivity and lead to undesirable side products, a common challenge with shorter-chain bromoalkenes like 5-bromo-1-pentene (B141829) and 6-bromo-1-hexene.

Superior Performance in Polymer Synthesis and Surface Modification

The primary advantages of this compound are most evident in polymerization and surface modification applications. The longer methylene (B1212753) chain prevents the bromine atom from interfering with catalytic processes at the double bond, leading to higher yields and more well-defined products.

In Ziegler-Natta polymerization, for instance, shorter-chain bromoalkenes are known to exhibit lower catalytic activity. This is attributed to the intramolecular coordination of the bromine atom to the metal center of the catalyst, which can act as a poison, thereby reducing polymerization efficiency.[1] The extended spacer in this compound mitigates this issue, resulting in higher comonomer incorporation and overall polymer yields.[1]

Similarly, in the formation of self-assembled monolayers (SAMs) for surface modification, the long chain of this compound and its derivatives promotes the formation of more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules.

Physical and Chemical Properties: A Comparative Overview

The physical properties of bromoalkenes are influenced by their chain length, which in turn affects their reactivity and handling.

Property5-Bromo-1-pentene6-Bromo-1-hexeneThis compound
Molecular Formula C₅H₉BrC₆H₁₁BrC₁₁H₂₁Br
Molecular Weight ( g/mol ) 149.03163.06233.19
Boiling Point (°C) 126-12747-51 (at 16 mmHg)149-150 (at 35 mmHg)
Density (g/mL at 25°C) 1.2581.221.063

The Challenge of Intramolecular Side Reactions with Shorter Chains

A significant drawback of shorter-chain bromoalkenes is their propensity to undergo intramolecular cyclization, particularly during the formation of Grignard reagents. The proximity of the double bond to the Grignard reagent intermediate facilitates an intramolecular reaction, leading to the formation of cyclic byproducts and reducing the yield of the desired linear organometallic reagent.

Figure 1. Impact of chain length on Grignard reagent formation.

Experimental Protocols

Ziegler-Natta Copolymerization of Ethylene (B1197577) and α-Bromo-ω-alkenes

Objective: To compare the catalytic activity and comonomer incorporation of this compound and 5-bromo-1-pentene in the copolymerization with ethylene using a Ziegler-Natta catalyst.

Materials:

  • Ethylene (polymerization grade)

  • This compound (purified)

  • 5-Bromo-1-pentene (purified)

  • Toluene (B28343) (anhydrous)

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium, TEAL)

  • Schlenk line and glassware

  • Polymerization reactor

Procedure:

  • The polymerization reactor is baked out under vacuum and purged with argon.

  • Anhydrous toluene is cannulated into the reactor.

  • The desired amount of the α-bromo-ω-alkene (either this compound or 5-bromo-1-pentene) is injected into the reactor.

  • The reactor is saturated with ethylene at the desired pressure.

  • The cocatalyst (TEAL) is added to the reactor, followed by the Ziegler-Natta catalyst slurry.

  • The polymerization is carried out at a constant temperature and pressure for a specified time.

  • The reaction is quenched by the addition of acidified methanol.

  • The resulting polymer is filtered, washed with methanol, and dried under vacuum.

  • The polymer yield is determined gravimetrically, and the incorporation of the bromoalkene is quantified using techniques such as ¹H NMR or X-ray fluorescence (XRF).

Expected Outcome: The polymerization with this compound is expected to show a higher catalytic activity and a higher incorporation of the comonomer compared to the polymerization with 5-bromo-1-pentene.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Objective: To grow polymer brushes from a silicon substrate using a self-assembled monolayer of an this compound-derived initiator.

Materials:

  • Silicon wafers

  • This compound

  • Hydrosilane (e.g., trichlorosilane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene

  • Monomer (e.g., methyl methacrylate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., bipyridine)

  • Piranha solution (H₂SO₄/H₂O₂) (Caution: Extremely corrosive)

Procedure:

Part 1: Initiator Synthesis and SAM Formation

  • This compound is reacted with a hydrosilane in the presence of a platinum catalyst to form the corresponding bromoundecylsilane initiator.

  • Silicon wafers are cleaned and hydroxylated by immersion in piranha solution.

  • The cleaned wafers are immersed in a dilute solution of the bromoundecylsilane initiator in anhydrous toluene to form a self-assembled monolayer.

  • The wafers are rinsed with toluene and ethanol (B145695) and then cured in an oven.

Part 2: Surface-Initiated Polymerization

  • The initiator-functionalized silicon wafer is placed in a Schlenk flask.

  • The monomer, CuBr, and ligand are added to the flask.

  • The flask is subjected to several freeze-pump-thaw cycles to remove oxygen.

  • The polymerization is allowed to proceed at a specific temperature for a set time.

  • The reaction is stopped by exposing the solution to air.

  • The polymer-grafted wafer is rinsed extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.

  • The thickness and grafting density of the polymer brushes are characterized using ellipsometry and atomic force microscopy (AFM).

experimental_workflow cluster_synthesis Initiator Synthesis & SAM Formation cluster_polymerization Surface-Initiated ATRP Start This compound + Hydrosilane Synthesis Hydrosilylation (Pt catalyst) Start->Synthesis Initiator Bromoundecylsilane Initiator Synthesis->Initiator SAM Self-Assembled Monolayer Formation Initiator->SAM Substrate Silicon Wafer (Cleaned & Hydroxylated) Substrate->SAM Polymerization Add Monomer, CuBr, Ligand & Deoxygenate SAM->Polymerization Growth Polymer Brush Growth Polymerization->Growth Characterization Rinse & Characterize (Ellipsometry, AFM) Growth->Characterization

Figure 2. Workflow for surface-initiated ATRP using an this compound derived initiator.

Conclusion

For applications demanding the synthesis of well-defined functional polymers and the creation of highly ordered functional surfaces, this compound presents clear advantages over its shorter-chain bromoalkene counterparts. The extended alkyl chain effectively decouples the reactivity of the terminal alkene and the primary bromide, preventing undesirable intramolecular side reactions and catalyst inhibition. This leads to higher reaction yields, greater control over polymer architecture, and the formation of more stable and ordered self-assembled monolayers. While the choice of a specific bromoalkene will always be application-dependent, for high-performance materials and advanced drug development applications, the long-chain advantage of this compound makes it a superior chemical intermediate.

References

A Researcher's Guide to Surface Coverage Analysis: XPS vs. Alternative Techniques for 11-Bromo-1-undecene Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for the development of advanced biosensors, drug delivery systems, and functionalized surfaces. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with alternative surface analysis techniques for quantifying the surface coverage of 11-Bromo-1-undecene on common substrates like silicon and gold.

This guide offers a detailed examination of experimental data and protocols, enabling researchers to make informed decisions about the most suitable analytical methods for their specific needs. We present quantitative data in clearly structured tables, provide detailed experimental methodologies, and visualize complex workflows and relationships using Graphviz diagrams.

At a Glance: Comparing Surface Analysis Techniques

The choice of analytical technique for characterizing this compound SAMs depends on the specific information required, such as elemental composition, layer thickness, molecular orientation, or surface morphology. While XPS is a powerful tool for quantitative elemental analysis and chemical state determination, other techniques like X-ray Reflectivity (XRR) and Atomic Force Microscopy (AFM) provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
XPS Elemental composition, chemical states, surface coverage, layer thickness (via ARXPS)Highly surface-sensitive, quantitative, provides chemical bonding informationRequires ultra-high vacuum, potential for X-ray induced sample damage, limited lateral resolution
XRR Film thickness, density, and roughnessNon-destructive, highly accurate for thickness determinationRequires very smooth surfaces, provides limited chemical information
AFM Surface morphology, roughness, visualization of domainsHigh lateral resolution, operates in air or liquidTip-sample convolution can affect accuracy, provides limited chemical information

In-Depth Analysis with X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound SAMs, XPS is invaluable for confirming the presence of bromine and carbon, and for quantifying the surface coverage.

Representative XPS Data for a Bromoalkane SAM on Silicon

The following table presents synthesized quantitative data based on typical XPS analysis of a long-chain bromoalkane self-assembled monolayer on a silicon substrate. This data is representative of what can be expected when analyzing an this compound SAM.

ElementBinding Energy (eV)Atomic Concentration (%)
C 1s (C-C, C-H)285.065.2
C 1s (C-Br)286.55.8
Br 3d70.83.5
Si 2p (substrate)99.320.1
O 1s (native oxide)532.55.4

Note: The C 1s peak is often deconvoluted to distinguish between the alkyl chain carbons and the carbon atom bonded to bromine. The presence of a small oxygen peak is typical due to the native oxide layer on silicon substrates.

Experimental Protocol: XPS Analysis of this compound SAM on Silicon

1. SAM Preparation:

  • Substrate Cleaning: Silicon wafers are first cleaned to remove organic contaminants and to create a hydrophilic surface with a high density of hydroxyl groups. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 80°C for 30 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.[1][2]

  • SAM Deposition: The cleaned silicon wafer is immersed in a 1-5 mM solution of this compound in an anhydrous solvent like toluene (B28343) for 2-24 hours at room temperature under an inert atmosphere.[1][2]

  • Rinsing: After deposition, the substrate is rinsed with fresh toluene and then ethanol (B145695) to remove any physisorbed molecules and dried under nitrogen.

2. XPS Data Acquisition:

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Analysis Chamber: The analysis is performed under ultra-high vacuum conditions (UHV, <10⁻⁹ torr).

  • Survey Scan: A wide energy range scan (0-1100 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: Detailed scans are acquired for the C 1s, Br 3d, Si 2p, and O 1s regions to determine chemical states and for accurate quantification.

  • Angle-Resolved XPS (ARXPS): To determine the monolayer thickness and to confirm the elemental depth profile, spectra are collected at different take-off angles (e.g., 20° to 80° relative to the surface normal).[3][4]

XPS_Workflow cluster_prep SAM Preparation cluster_xps XPS Analysis cluster_data Data Analysis Clean_Si Clean Silicon Wafer (Piranha Solution) Rinse_Dry1 Rinse and Dry Clean_Si->Rinse_Dry1 SAM_Deposition Immerse in This compound Solution Rinse_Dry1->SAM_Deposition Rinse_Dry2 Rinse and Dry SAM_Deposition->Rinse_Dry2 UHV Introduce to UHV Chamber Rinse_Dry2->UHV Transfer Survey_Scan Acquire Survey Scan UHV->Survey_Scan HR_Scans Acquire High-Resolution Scans (C 1s, Br 3d, Si 2p) Survey_Scan->HR_Scans ARXPS Perform Angle-Resolved XPS (ARXPS) HR_Scans->ARXPS Chemical_State Chemical State Analysis (Peak Fitting) HR_Scans->Chemical_State Quantification Elemental Quantification ARXPS->Quantification Thickness Calculate Layer Thickness ARXPS->Thickness

Experimental workflow for XPS analysis of a SAM.

Alternative Techniques for Surface Characterization

While XPS provides detailed chemical information, other techniques offer valuable insights into the physical properties of the this compound SAM.

X-ray Reflectivity (XRR)

XRR is a powerful technique for determining the thickness, density, and roughness of thin films with high precision. By measuring the interference pattern of X-rays reflected from the surface and interfaces of the monolayer, a detailed structural profile can be obtained.

Key Advantages:

  • Provides highly accurate thickness measurements, often with sub-angstrom resolution.

  • Non-destructive nature preserves the sample for further analysis.

Limitations:

  • Requires an atomically flat substrate for optimal results.

  • Provides little to no chemical information about the monolayer.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information about the surface. It can be used to visualize the morphology of the SAM, identify defects, and measure surface roughness.

Key Advantages:

  • Provides direct visualization of the surface at the nanometer scale.

  • Can be operated in various environments, including ambient air and liquids.

Limitations:

  • The accuracy of height and width measurements can be affected by the shape of the AFM tip.

  • Does not provide direct chemical identification of the surface species.

Comparative Data for Bromoalkane SAMs

The following table provides a comparison of typical data obtained from XPS, XRR, and AFM for a long-chain bromoalkane SAM on a silicon substrate.

ParameterXPSXRRAFM
Monolayer Thickness ~1.5 - 2.0 nm (from ARXPS)1.6 ± 0.1 nmN/A (can measure step heights)
Surface Coverage ~80-95% (calculated from elemental ratios)N/A (provides film density)N/A (can visualize domains)
Surface Roughness (RMS) N/A< 0.3 nm< 0.5 nm
Chemical Information C-Br bond at ~286.5 eV, Br 3d at ~70.8 eVNoneNone

Logical Pathway for Surface Analysis

The selection and sequence of analytical techniques are crucial for a comprehensive understanding of the this compound SAM. The following diagram illustrates a logical workflow.

Analysis_Pathway Start Start: Functionalized Substrate XPS_Analysis XPS Analysis Start->XPS_Analysis Alternative_Techniques Alternative Techniques Start->Alternative_Techniques Elemental_Comp Elemental Composition (C, Br, Si, O) XPS_Analysis->Elemental_Comp Chemical_State Chemical State (C-C, C-Br) XPS_Analysis->Chemical_State ARXPS Angle-Resolved XPS XPS_Analysis->ARXPS Surface_Coverage Surface Coverage Calculation Elemental_Comp->Surface_Coverage Comprehensive_Characterization Comprehensive Characterization Surface_Coverage->Comprehensive_Characterization Thickness_Profile Thickness and Depth Profile ARXPS->Thickness_Profile Thickness_Profile->Comprehensive_Characterization XRR XRR Analysis Alternative_Techniques->XRR AFM AFM Analysis Alternative_Techniques->AFM XRR_Data Thickness, Density, Roughness XRR->XRR_Data AFM_Data Morphology, Roughness AFM->AFM_Data XRR_Data->Comprehensive_Characterization AFM_Data->Comprehensive_Characterization

A logical workflow for comprehensive SAM analysis.

By combining the chemical insights from XPS with the structural and morphological information from XRR and AFM, researchers can achieve a thorough and robust characterization of this compound self-assembled monolayers, paving the way for advancements in a multitude of scientific and biomedical applications.

References

Performance Benchmark: Anion Exchange Membranes (AEMs) Synthesized with 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel Polyolefin-Based Anion Exchange Membranes.

This guide provides a detailed performance comparison of anion exchange membranes (AEMs) synthesized using 11-Bromo-1-undecene as a functional monomer. The unique polyolefin backbone of these membranes, achieved through Ziegler-Natta polymerization, offers a promising combination of high ionic conductivity and robust chemical stability, making them compelling candidates for a range of applications, including fuel cells and electrolyzers. This document presents key performance metrics for these novel AEMs and compares them against established commercial alternatives, supported by detailed experimental protocols and workflow visualizations.

Performance Comparison of AEMs

The following table summarizes the key physicochemical properties of AEMs synthesized with this compound, featuring both single-cation and triple-cation side chains, and compares them with commercially available AEMs.

Membrane TypePolymer BackboneFunctional GroupIon Exchange Capacity (IEC) (mmol/g)Ionic Conductivity (mS/cm)Water Uptake (%)Swelling Ratio (%)
Poly(olefin)-based AEM (Single-Cation) Poly(4-methylphenyl-1-butene-co-11-undecene)Quaternary Ammonium1.5 - 2.068 (at 80°C in water)30 - 50~15-25 (estimated)
Poly(olefin)-based AEM (Triple-Cation) Poly(4-methylphenyl-1-butene-co-11-undecene)Triple Quaternary Ammonium2.0 - 2.5201 (at 80°C in water)50 - 70~20-30 (estimated)
Fumasep® FAA-3-50 Poly(arylene ether)Quaternary Ammonium1.6 - 2.040 - 80 (in 1M KOH at 60°C)60 - 80~15
Sustainion® X37-50 Imidazolium-functionalized polymerImidazolium1.8 - 2.2115 (at 60°C in water)50 - 70~20
Tokuyama A201 Hydrocarbon-basedQuaternary Ammonium1.5 - 1.850 - 100 (at 60°C in water)40 - 609 - 12

Note: Data for poly(olefin)-based AEMs are derived from published research. Swelling ratio for these membranes is estimated based on qualitative descriptions of good dimensional stability in the literature, as precise values were not available.

Experimental Protocols

Detailed methodologies for the characterization of key AEM performance parameters are provided below.

Ion Exchange Capacity (IEC) Measurement

The IEC of an AEM is a measure of the number of ion-exchangeable functional groups per unit mass of the dry polymer. A common method for determining IEC is through back-titration.

Protocol:

  • A dried membrane sample of known weight (W_dry) is immersed in a 1.0 M HCl solution for 24 hours to ensure complete protonation of the functional groups.

  • The membrane is then thoroughly rinsed with deionized (DI) water to remove any excess HCl.

  • The protonated membrane is immersed in a known volume of a standard 0.1 M NaOH solution for 24 hours. During this time, the H+ ions on the membrane are exchanged with Na+ ions from the solution.

  • The remaining NaOH in the solution is then titrated with a standard 0.1 M HCl solution using a phenolphthalein (B1677637) indicator.

  • The IEC is calculated using the following formula: IEC (mmol/g) = [(V_initial_NaOH × C_NaOH) - (V_HCl × C_HCl)] / W_dry where V is the volume and C is the concentration of the respective solutions.

Ionic Conductivity Measurement

Ionic conductivity is a measure of a membrane's ability to conduct anions. The in-plane conductivity is typically measured using a four-point probe technique with AC impedance spectroscopy.

Protocol:

  • A rectangular membrane sample is cut to specific dimensions and placed in a four-probe conductivity cell.

  • The cell is immersed in deionized water or a specific electrolyte solution at a controlled temperature.

  • AC impedance spectroscopy is performed over a frequency range (e.g., 1 Hz to 1 MHz).

  • The resistance of the membrane (R) is determined from the Nyquist plot.

  • The ionic conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R × A) where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.

Water Uptake and Swelling Ratio Measurement

Water uptake and swelling ratio are crucial parameters that indicate the dimensional stability of the AEM in an aqueous environment.

Protocol:

  • A membrane sample is dried in a vacuum oven at a specific temperature (e.g., 80°C) until a constant weight (W_dry) is achieved. The dimensions (length and width or diameter) of the dry membrane are also measured.

  • The dried membrane is then immersed in deionized water at a specific temperature for 24 hours to ensure full hydration.

  • After hydration, the surface water is carefully removed with filter paper, and the weight (W_wet) and dimensions of the wet membrane are measured.

  • Water Uptake (%) is calculated as: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

  • Swelling Ratio (%) is calculated based on the change in area or volume. For in-plane swelling, the formula is: Area Swelling Ratio (%) = [((Area_wet - Area_dry) / Area_dry)] × 100

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and characterization of AEMs synthesized with this compound.

AEM_Synthesis_Workflow cluster_synthesis AEM Synthesis Monomers Monomers: - 4-methylphenyl-1-butene - this compound Polymerization Ziegler-Natta Polymerization Monomers->Polymerization Copolymer Bromoalkyl-functionalized Poly(olefin) Copolymer Polymerization->Copolymer Amination Amination (e.g., with Trimethylamine) Copolymer->Amination AEM_Br AEM in Bromide Form Amination->AEM_Br Ion_Exchange Ion Exchange (e.g., with KOH) AEM_Br->Ion_Exchange AEM_OH Final AEM in Hydroxide Form Ion_Exchange->AEM_OH

Caption: Synthesis workflow for poly(olefin)-based AEMs.

AEM_Characterization_Workflow cluster_characterization AEM Characterization AEM_Sample AEM Sample IEC Ion Exchange Capacity (Titration) AEM_Sample->IEC Conductivity Ionic Conductivity (AC Impedance) AEM_Sample->Conductivity Water_Uptake Water Uptake & Swelling Ratio AEM_Sample->Water_Uptake Data_Analysis Data Analysis and Performance Comparison IEC->Data_Analysis Conductivity->Data_Analysis Water_Uptake->Data_Analysis

Caption: Standard workflow for AEM characterization.

A Comparative Guide to Bifunctional Linkers in Polymer Synthesis: Beyond 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the synthesis of functional polymers for advanced applications. While 11-Bromo-1-undecene has been a staple for introducing a terminal alkene and a reactive bromide, a new generation of linkers, primarily leveraging the efficiency and orthogonality of "click chemistry," offers significant advantages in terms of reaction conditions, yield, and modularity. This guide provides an objective comparison of this compound with key alternative bifunctional linkers, supported by experimental data and detailed protocols to inform your selection process.

Overview of Bifunctional Linkers

Bifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the connection of two different molecules or the introduction of specific functionalities at the termini of a polymer chain. This compound, with its terminal alkene and primary bromide, allows for polymerization via the double bond and subsequent modification at the bromine-terminated end. However, the conditions required for reactions involving the alkyl bromide can sometimes be harsh and may lack the high specificity of modern ligation techniques.

In contrast, "click chemistry" has emerged as a powerful tool in polymer synthesis, offering a class of reactions that are high-yielding, wide in scope, and tolerant of many functional groups. This has led to the development of a variety of bifunctional linkers designed for these reactions, providing milder and more efficient alternatives to traditional linkers.

This guide will focus on a comparative analysis of this compound against three major classes of "click chemistry" based linkers and bifunctional initiators for controlled radical polymerization:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Linkers: These linkers typically contain an azide (B81097) and an alkyne group, which react with near-perfect efficiency to form a stable triazole linkage.

  • Thiol-ene Linkers: These linkers utilize the radical-mediated or photoinitiated addition of a thiol to an alkene, offering a highly efficient and often metal-free conjugation method.

  • Diels-Alder Linkers: Based on the [4+2] cycloaddition between a diene and a dienophile, this reaction is thermally reversible in some cases, allowing for the creation of dynamic and responsive materials.

  • Bifunctional ATRP Initiators: These molecules initiate Atom Transfer Radical Polymerization (ATRP) from one end while possessing another functional group (like an alkene) at the other end, allowing for the synthesis of well-defined polymers with terminal functionality.

Performance Comparison of Bifunctional Linkers

The choice of a bifunctional linker significantly impacts the efficiency of the polymer synthesis and the properties of the resulting material. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Comparison of Reaction Conditions and Yields

Linker TypeTypical Reaction ConditionsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Radical polymerization (e.g., with AIBN); Post-polymerization modification with nucleophiles (e.g., NaN3) often requires elevated temperatures (60-100 °C).Polymerization: hours to days; Post-modification: 12-48 hours.Polymerization: Variable; Post-modification: 60-95%.Commercially available; well-established chemistry.Harsher reaction conditions for post-modification; potential for side reactions.
CuAAC Linkers Copper(I) catalyst (e.g., CuSO4/Sodium Ascorbate), ambient temperature, aqueous or organic solvents.1-24 hours.>95%[1][2]High efficiency and orthogonality; mild reaction conditions; bio-conjugation compatible.Requires removal of copper catalyst, which can be cytotoxic.[1]
Thiol-ene Linkers Photoinitiator and UV light, or radical initiator (e.g., AIBN) at moderate temperatures (50-70 °C).Minutes to a few hours.>90%Fast and efficient; often metal-free; tolerant to many functional groups.Potential for side reactions with other double bonds in the polymer.
Diels-Alder Linkers Typically requires elevated temperatures (60-120 °C) for the forward reaction.Hours to days.80-95%[3]Can be thermally reversible; high specificity.Often requires higher temperatures; reaction kinetics can be slow.
Bifunctional ATRP Initiators Copper catalyst, ligand, deoxygenation, controlled temperature (e.g., 60-110 °C).Hours.Polymerization is controlled, leading to high end-group fidelity.Produces polymers with well-defined molecular weight and low dispersity.Requires stringent deoxygenation; catalyst removal is necessary.

Table 2: Comparison of Resulting Polymer Properties

Linker TypeMolecular Weight ControlPolydispersity Index (PDI)Thermal Stability of LinkageBiocompatibility of Linkage
This compound Dependent on polymerization method (often broad for free radical).>1.5 (for free radical)High (C-C and C-Br bonds)Generally considered biocompatible.
CuAAC Linkers Dependent on polymerization method.Dependent on polymerization method.High (Triazole ring is very stable).Generally good, but residual copper can be a concern.
Thiol-ene Linkers Dependent on polymerization method.Dependent on polymerization method.High (Thioether bond is stable).Generally good; metal-free nature is advantageous.
Diels-Alder Linkers Dependent on polymerization method.Dependent on polymerization method.Thermally reversible in some cases.Generally good, depends on the specific diene and dienophile.
Bifunctional ATRP Initiators Excellent.Typically <1.3High (C-C backbone).Generally good, but requires removal of catalyst.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these linker strategies. Below are representative protocols for each linker type.

Polymer Synthesis using this compound followed by Azide Modification

Objective: To synthesize a polystyrene with a terminal azide group.

Materials:

Procedure:

  • Polymerization: In a Schlenk flask, dissolve styrene and this compound (as a chain transfer agent) in toluene. Add AIBN as the initiator.

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours.

  • Precipitate the polymer by pouring the solution into an excess of methanol.

  • Filter and dry the bromo-terminated polystyrene under vacuum.

  • Azide Functionalization: Dissolve the bromo-terminated polystyrene in DMF.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Precipitate the polymer in deionized water, filter, and wash thoroughly with water and methanol.

  • Dry the azide-terminated polystyrene under vacuum.

Polymer End-Functionalization via CuAAC

Objective: To couple an alkyne-terminated polymer with an azide-containing molecule.

Materials:

  • Alkyne-terminated polymer

  • Azide-containing molecule (e.g., a fluorescent dye with an azide group)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • DMF/water mixture

Procedure:

  • Dissolve the alkyne-terminated polymer and the azide-containing molecule in a DMF/water mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the polymer solution, followed by the addition of the CuSO4·5H2O solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Precipitate the functionalized polymer in an appropriate non-solvent (e.g., methanol or diethyl ether).

  • Filter and wash the polymer to remove the catalyst and unreacted starting materials.

  • Dry the product under vacuum.

Polymer Functionalization via Thiol-ene Reaction

Objective: To functionalize a polymer containing a terminal alkene with a thiol-containing molecule.

Materials:

  • Alkene-terminated polymer

  • Thiol-containing molecule (e.g., cysteine-functionalized peptide)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., THF or a mixture of organic solvent and water)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the alkene-terminated polymer, the thiol-containing molecule, and the photoinitiator in the chosen solvent in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Irradiate the solution with a UV lamp at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or NMR.

  • Once the reaction is complete, precipitate the polymer in a suitable non-solvent.

  • Filter and dry the functionalized polymer.

Polymer Crosslinking via Diels-Alder Reaction

Objective: To form a crosslinked hydrogel from a furan-functionalized polymer and a bismaleimide (B1667444) crosslinker.

Materials:

  • Furan-functionalized polymer (e.g., furan-grafted hyaluronic acid)

  • Bismaleimide crosslinker

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve the furan-functionalized polymer in PBS.

  • Dissolve the bismaleimide crosslinker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then add it to the polymer solution.

  • Heat the mixture to 50-70 °C and monitor the gel formation.

  • The hydrogel will typically form within a few hours.

Synthesis of a Block Copolymer using a Bifunctional ATRP Initiator

Objective: To synthesize a block copolymer with a terminal alkene group.

Materials:

  • Bifunctional ATRP initiator with an alkene group (e.g., an initiator containing an undecenyl group)

  • Monomer (e.g., methyl methacrylate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Toluene

Procedure:

  • To a Schlenk flask, add CuBr and the bifunctional initiator.

  • Seal the flask, and deoxygenate by three vacuum-argon cycles.

  • Add the monomer and toluene via a deoxygenated syringe.

  • Add the PMDETA ligand via a deoxygenated syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Take samples periodically to monitor monomer conversion and molecular weight evolution.

  • After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air.

  • Dilute the mixture with a suitable solvent and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the relationships between different components.

experimental_workflow_11_bromo_1_undecene cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification Styrene Styrene Polymerization Radical Polymerization (Toluene, 70°C) Styrene->Polymerization Linker This compound Linker->Polymerization Initiator AIBN Initiator->Polymerization Bromo_Polymer Bromo-terminated Polystyrene Polymerization->Bromo_Polymer Modification Nucleophilic Substitution (DMF, 80°C) Bromo_Polymer->Modification NaN3 Sodium Azide NaN3->Modification Azide_Polymer Azide-terminated Polystyrene Modification->Azide_Polymer

Caption: Workflow for synthesizing azide-terminated polystyrene using this compound.

experimental_workflow_click_chemistry cluster_cuaac CuAAC cluster_thiol_ene Thiol-ene Alkyne_Polymer_C Alkyne-terminated Polymer CuAAC_Reaction CuSO4 / NaAsc RT Alkyne_Polymer_C->CuAAC_Reaction Azide_Molecule_C Azide-Molecule Azide_Molecule_C->CuAAC_Reaction Functional_Polymer_C Functionalized Polymer CuAAC_Reaction->Functional_Polymer_C Alkene_Polymer_T Alkene-terminated Polymer ThiolEne_Reaction Photoinitiator / UV RT Alkene_Polymer_T->ThiolEne_Reaction Thiol_Molecule_T Thiol-Molecule Thiol_Molecule_T->ThiolEne_Reaction Functional_Polymer_T Functionalized Polymer ThiolEne_Reaction->Functional_Polymer_T

Caption: Comparison of CuAAC and Thiol-ene "click" chemistry workflows for polymer functionalization.

linker_selection_logic Start Select Bifunctional Linker Metal_Free Metal-Free System Required? Start->Metal_Free Reversibility Thermal Reversibility Needed? Metal_Free->Reversibility Yes CuAAC CuAAC Linker Metal_Free->CuAAC No MW_Control Precise MW Control Needed? Reversibility->MW_Control No Diels_Alder Diels-Alder Linker Reversibility->Diels_Alder Yes Thiol_Ene Thiol-ene Linker MW_Control->Thiol_Ene No ATRP_Initiator Bifunctional ATRP Initiator MW_Control->ATRP_Initiator Yes Bromo_Undecene This compound MW_Control->Bromo_Undecene No

Caption: A decision tree for selecting a suitable bifunctional linker based on experimental requirements.

Application in Drug Development: The Role of Linker Chemistry in Polymer-Drug Conjugates

The choice of a bifunctional linker is particularly critical in the design of polymer-drug conjugates for targeted drug delivery. The linker not only connects the drug to the polymer backbone but can also influence the drug's release profile, stability, and overall therapeutic efficacy.

Targeting Signaling Pathways:

Polymer-drug conjugates are often designed to target specific signaling pathways that are dysregulated in diseases like cancer. For example, a conjugate might carry a drug that inhibits a particular kinase in a cancer cell's signaling cascade. The efficiency of drug delivery to the intracellular target can be influenced by the linker.

  • Cleavable Linkers: "Smart" linkers are designed to be stable in circulation but cleave in response to specific stimuli within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione (B108866) concentration, or specific enzymes). This targeted release ensures that the drug is delivered in its active form precisely where it is needed, maximizing its effect on the target signaling pathway while minimizing systemic toxicity.[4]

    • Hydrazone linkers , for instance, are acid-labile and are often used to release drugs in the acidic environment of endosomes and lysosomes.[4]

    • Disulfide linkers can be cleaved by the high concentration of glutathione inside cells, providing another mechanism for intracellular drug release.

  • Non-Cleavable Linkers: In some cases, a stable, non-cleavable linker is preferred. The drug is released after the lysosomal degradation of the polymer backbone. The choice between a cleavable and non-cleavable linker depends on the drug's mechanism of action and the desired therapeutic outcome.

Influence of Linker Chemistry on Biocompatibility and Pharmacokinetics:

The chemical nature of the linker can also affect the overall biocompatibility and pharmacokinetic profile of the polymer-drug conjugate.

  • Hydrophilicity: The incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the water solubility of the conjugate, reduce aggregation, and prolong its circulation time in the bloodstream.

  • Immunogenicity: The choice of linker can influence the immunogenicity of the conjugate. Certain chemical motifs may be recognized by the immune system, leading to an adverse reaction. The high biocompatibility of the linkages formed by click chemistry reactions is a significant advantage in this regard.

The diagram below illustrates the role of a linker in a polymer-drug conjugate targeting a generic signaling pathway.

signaling_pathway_targeting cluster_conjugate Polymer-Drug Conjugate cluster_cell Target Cell Polymer Polymer Backbone Linker Cleavable Linker (e.g., Hydrazone) Polymer->Linker Drug Drug Linker->Drug Receptor Cell Surface Receptor Drug->Receptor Targeting Signaling_Pathway Signaling Pathway Drug->Signaling_Pathway Inhibition Endosome Endosome (Low pH) Receptor->Endosome Endocytosis Endosome->Drug Linker Cleavage & Drug Release Cell_Death Apoptosis Signaling_Pathway->Cell_Death

Caption: Schematic of a polymer-drug conjugate with a cleavable linker targeting a cellular signaling pathway.

Conclusion

While this compound remains a viable option for introducing bifunctionality into polymers, the advent of click chemistry and advanced controlled polymerization techniques has provided researchers with a powerful toolkit of alternative linkers. CuAAC, thiol-ene, and Diels-Alder chemistries offer milder reaction conditions, higher yields, and greater orthogonality, making them particularly well-suited for the synthesis of complex and well-defined polymers for demanding applications in drug delivery and materials science. Bifunctional ATRP initiators provide an excellent route to polymers with controlled molecular weights and terminal functionality.

The choice of the optimal linker depends on a careful consideration of the specific requirements of the application, including the desired polymer architecture, the need for biocompatibility, and the desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision and to facilitate the adoption of these modern and efficient synthetic strategies.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 11-Bromo-1-undecene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of building blocks is paramount. 11-Bromo-1-undecene, a versatile bifunctional molecule, presents a compelling option for introducing both a reactive alkene and a bromo functional group. However, a thorough cost-benefit analysis is crucial before its incorporation into industrial processes. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in polymer synthesis and surface modification.

Large-Scale Synthesis of this compound: A Cost Perspective

The economic viability of utilizing this compound on an industrial scale is intrinsically linked to its synthesis route. Several pathways exist, each with its own cost implications. The most common starting materials include 10-undecen-1-ol (B85765), 1,11-dibromoundecane, and undecylenic acid.

A prevalent laboratory-scale method involves the bromination of 10-undecen-1-ol using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃)[1]. While effective, the cost of these reagents can be a significant factor in large-scale production. An alternative approach starts from the more economical undecylenic acid, which can be converted to 11-bromoundecanoic acid and subsequently reduced and brominated[2][3][4][5]. Another potential route is the selective elimination reaction from 1,11-dibromoundecane[6].

The table below outlines the estimated costs of the primary starting materials and reagents, based on currently available market data. It is important to note that these prices are subject to fluctuation based on supplier, quantity, and market conditions.

ChemicalPurityPrice (per kg)Price (per 25 kg)
10-Undecen-1-ol98%~$309~$1,317
Undecylenic AcidTechnical Grade (min 99%)~$18-
1,11-Dibromoundecane≥98%~$19,300 (for 10g)-
N-Bromosuccinimide (NBS)>98%~$26~$1,140
Carbon Tetrabromide (CBr₄)-VariesVaries
Triphenylphosphine (PPh₃)-VariesVaries

Performance in Key Applications: A Comparative Analysis

This compound's utility shines in two primary industrial applications: as a comonomer in specialty polymer synthesis and as a surface modification agent. In both arenas, it faces competition from other functionalized molecules.

Specialty Polymer Synthesis

In the realm of functional polyolefins, this compound serves as a valuable comonomer to introduce pendant bromo groups. These groups act as reactive handles for further post-polymerization modifications, enabling the creation of materials with tailored properties such as improved adhesion, printability, and compatibility with other polymers[7]. For instance, it is used in the synthesis of brominated polyethylene (B3416737) and anion exchange membranes (AEMs) for fuel cell applications.

Alternatives: Other α,ω-bifunctional linear alkenes and functionalized styrenes are common alternatives. A prominent class of competitors includes silane-functionalized olefins.

FeatureThis compoundSilane-Functionalized Olefins (e.g., Vinyltrimethoxysilane)
Incorporation Can be incorporated into polyolefins via metallocene-catalyzed copolymerization.Readily copolymerized with ethylene (B1197577) and other olefins.
Post-Modification Bromo group allows for a wide range of nucleophilic substitution and coupling reactions.Silane (B1218182) groups can undergo hydrolysis and condensation for crosslinking or grafting.
Adhesion Promotion The polar bromo group can enhance adhesion to certain substrates.Silanes are well-established adhesion promoters, forming strong bonds with inorganic surfaces.
Cost-in-Use Dependent on the cost of this compound and subsequent modification steps.Generally lower monomer cost, but the effectiveness of surface interaction can vary.
Surface Modification

The dual functionality of this compound allows for the covalent attachment to surfaces, altering their properties to enhance hydrophobicity, adhesion, or to introduce specific functionalities for sensing or biomedical applications[8]. The terminal alkene can participate in surface-initiated polymerization, while the bromo group can be used to attach other molecules.

Alternatives: Silane coupling agents are the most widely used alternative for surface modification, particularly for inorganic substrates like glass and metal oxides.

FeatureThis compoundSilane Coupling Agents (e.g., (3-Aminopropyl)triethoxysilane)
Mechanism Covalent attachment via the bromo group or surface-initiated polymerization via the alkene.Formation of siloxane bonds with surface hydroxyl groups.
Substrate Compatibility Broad compatibility with various surfaces, including some polymers.Primarily for inorganic substrates with hydroxyl groups.
Versatility The bromo group offers a versatile handle for subsequent chemical transformations.The functional group on the silane (e.g., amino, epoxy) dictates the subsequent chemistry.
Cost-Effectiveness Generally higher material cost compared to common silanes.Wide range of commercially available silanes with varying costs, often more economical.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of this compound and a common surface modification procedure using a silane coupling agent.

Synthesis of this compound from 10-Undecen-1-ol

Materials:

  • 10-Undecen-1-ol

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (B109758) (CH₂)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 10-undecen-1-ol (1.0 equivalent) in dichloromethane in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Sequentially add carbon tetrabromide (1.1 equivalents) and triphenylphosphine (1.1 equivalents) to the stirred solution.

  • Maintain the reaction at 0°C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound as a colorless oil[1].

Surface Modification of a Silica Substrate with (3-Aminopropyl)triethoxysilane (APTES)

Materials:

Procedure:

  • Clean the silica substrate by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen.

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the cleaned and dried silica substrate in the APTES solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.

  • Remove the substrate from the solution and rinse thoroughly with toluene to remove any unreacted APTES.

  • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.

  • The resulting surface will be functionalized with amino groups.

Visualization of Workflows

To better illustrate the processes discussed, the following diagrams outline the synthesis of this compound and its application in comparison to a silane-based surface modification.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 10-Undecen-1-ol Reagents CBr4, PPh3 in CH2Cl2 at 0°C Reaction Bromination Start->Reaction Reagents->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Surface_Modification_Comparison cluster_bromo Using this compound cluster_silane Using Silane Coupling Agent Substrate_B Substrate Attachment_B Covalent Attachment (via Bromo group) Substrate_B->Attachment_B Bromo This compound Bromo->Attachment_B Functionalization_B Further Functionalization (e.g., Nucleophilic Substitution) Attachment_B->Functionalization_B Result_B Functionalized Surface Functionalization_B->Result_B Substrate_S Substrate (with -OH groups) Attachment_S Hydrolysis & Condensation (Siloxane bond formation) Substrate_S->Attachment_S Silane Silane Coupling Agent (e.g., APTES) Silane->Attachment_S Result_S Functionalized Surface Attachment_S->Result_S

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for applications ranging from advanced material development to the formulation of drug delivery systems. This guide provides a comparative analysis of the thermal stability of polymers derived from 11-Bromo-1-undecene, benchmarked against unmodified polyethylene (B3416737) and a functionalized flame-retardant polyethylene. The inclusion of pendant bromo groups through the copolymerization of this compound with ethylene (B1197577) creates a versatile platform for further chemical modifications, which can significantly influence the material's performance under thermal stress.

Comparative Thermal Stability Data

Below is a comparison of the thermal properties of unmodified polyethylene and a representative flame-retardant polyethylene formulation.

PolymerOnset Decomposition Temp. (Tonset) (°C)Temp. of Max. Decomposition Rate (Tmax) (°C)Char Yield at 600°C (%)Atmosphere
Unmodified Polyethylene~325[1]~438.6[1]~12.41[1]Nitrogen
Flame-Retardant Polyethylene (LDPE + 35 wt% FR)~346~440~10Nitrogen[2]
Brominated Polyethylene (Qualitative) Likely altered compared to unmodified PELikely altered compared to unmodified PEIncreased [3]-

Note on Brominated Polyethylene: Studies have shown that the char yield of brominated polyolefins tends to increase with higher bromine content.[3] This suggests that the incorporation of this compound into the polyethylene backbone could enhance thermal stability by promoting the formation of a protective char layer upon decomposition. However, without specific experimental data, a direct quantitative comparison is not possible.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible and comparable TGA data.

Thermogravimetric Analysis (TGA) Protocol for Polyolefins:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a clean, inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[4][5]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

  • Data Analysis:

    • Tonset: The onset decomposition temperature is determined from the TGA curve, often by the intersection of the baseline tangent and the tangent of the steepest mass loss.

    • Tmax: The temperature of the maximum decomposition rate is identified as the peak of the DTG curve.

    • Char Yield: The residual mass at the end of the experiment is reported as a percentage of the initial sample mass.

Visualizing the Workflow and Synthesis

Synthesis and Functionalization Pathway

The following diagram illustrates the synthesis of brominated polyethylene through the copolymerization of ethylene and this compound, followed by a potential functionalization step to enhance its properties, such as flame retardancy.

G cluster_synthesis Synthesis cluster_functionalization Post-Polymerization Functionalization Ethylene Ethylene Copolymerization Metallocene-catalyzed Copolymerization Ethylene->Copolymerization BromoUndecene This compound BromoUndecene->Copolymerization BrominatedPE Brominated Polyethylene Copolymerization->BrominatedPE Reaction Nucleophilic Substitution BrominatedPE->Reaction FunctionalizingAgent Functionalizing Agent (e.g., for Flame Retardancy) FunctionalizingAgent->Reaction FunctionalizedPE Functionalized Polyethylene (Enhanced Thermal Stability) Reaction->FunctionalizedPE

Caption: Synthesis of brominated polyethylene and subsequent functionalization.

Experimental Workflow for Thermal Stability Analysis

This diagram outlines the logical steps involved in performing a thermogravimetric analysis to evaluate the thermal stability of a polymer.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in crucible) start->sample_prep instrument_setup Instrument Setup (Atmosphere: N2, Flow Rate: 20-50 mL/min) sample_prep->instrument_setup heating_program Define Heating Program (e.g., 30°C to 800°C at 10°C/min) instrument_setup->heating_program run_tga Run TGA Experiment heating_program->run_tga data_acquisition Data Acquisition (Mass vs. Temperature) run_tga->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis tga_curve Generate TGA/DTG Curves data_analysis->tga_curve determine_params Determine Key Parameters (Tonset, Tmax, Char Yield) tga_curve->determine_params comparison Compare with Alternative Polymers determine_params->comparison end End comparison->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

A Comparative Analysis of Haloalkane and Haloarene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of haloalkanes and haloarenes, two fundamental classes of halogenated organic compounds. Understanding their distinct reaction pathways and the factors governing their reactivity is paramount in the design and synthesis of new chemical entities, particularly in the field of medicinal chemistry. This document presents a detailed analysis supported by experimental data, reaction mechanisms, and standardized protocols to aid in the strategic application of these compounds in research and development.

Executive Summary

Haloalkanes are generally significantly more reactive than haloarenes in nucleophilic substitution and elimination reactions.[1][2][3] This pronounced difference in reactivity stems from fundamental variations in their electronic and structural properties. The carbon-halogen (C-X) bond in haloalkanes is a single bond involving an sp³ hybridized carbon, making it susceptible to nucleophilic attack and cleavage.[2][4] In contrast, the C-X bond in haloarenes exhibits partial double bond character due to resonance with the aromatic ring, and the carbon atom is sp² hybridized, resulting in a stronger, shorter, and less reactive bond.[1][4][5] Consequently, haloarenes require forcing conditions, such as high temperatures and pressures, or the presence of activating groups on the aromatic ring to undergo nucleophilic substitution.[5][6][7][8]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and the disparate reactivity of haloalkanes and haloarenes in these reactions is a critical consideration for synthetic chemists.

Haloalkanes: SN1 and SN2 Mechanisms

Haloalkanes readily undergo nucleophilic substitution through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).[9] The operative mechanism is dictated by the structure of the haloalkane, the nature of the nucleophile, the leaving group, and the solvent.

  • Sₙ2 Reaction: This is a single-step, concerted process where the nucleophile attacks the carbon atom simultaneously with the departure of the leaving group.[10][11] This mechanism is favored for primary and, to a lesser extent, secondary haloalkanes.

  • Sₙ1 Reaction: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[12][13] This pathway is characteristic of tertiary haloalkanes due to the stability of the tertiary carbocation.

Haloarenes: Nucleophilic Aromatic Substitution (SₙAr)

Haloarenes are generally resistant to nucleophilic substitution under mild conditions.[5][14] However, they can undergo nucleophilic aromatic substitution (SₙAr) under harsh conditions or when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂) at the ortho and para positions.[14] The SₙAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Quantitative Comparison of Reactivity

The vast difference in reactivity between haloalkanes and haloarenes makes a direct quantitative comparison under identical conditions challenging. However, a compilation of data from various experiments highlights this disparity.

CompoundReagent & ConditionsReaction TypeRate Constant (k) / Observation
Ethyl bromide (CH₃CH₂Br)0.100 M OH⁻ in ethanol (B145695) at 330 KSₙ23.57 x 10⁻⁵ L mol⁻¹ s⁻¹[15]
tert-Butyl chloride ((CH₃)₃CCl)Solvolysis in 50:50 water:ethanolSₙ1Rate is significantly faster than ethyl bromide under similar nucleophilic conditions.[12][13]
Chlorobenzene (C₆H₅Cl)Aqueous NaOHSₙArNo reaction at room temperature.[8][16]
Chlorobenzene (C₆H₅Cl)Fused with solid NaOH at 623 K and 320 atmSₙArReaction proceeds to form phenol.[7]
Chlorobenzene (C₆H₅Cl)NaOH at 350°C and 150 atmSₙArReaction proceeds to form phenol.[17]
p-Nitrochlorobenzene Aqueous NaOHSₙArReacts under much milder conditions than chlorobenzene.

Elimination Reactions

Haloalkanes can also undergo elimination reactions to form alkenes, a process that competes with nucleophilic substitution.

Haloalkanes: E1 and E2 Mechanisms

Similar to substitution, elimination reactions in haloalkanes can proceed through two main pathways:

  • E2 Reaction: A single-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the C-X bond, leading to the formation of a double bond and the departure of the leaving group.[18]

  • E1 Reaction: A two-step process that begins with the formation of a carbocation intermediate (the same as in the Sₙ1 reaction), followed by the removal of a proton by a weak base to form an alkene.

The balance between substitution and elimination is influenced by several factors, including the structure of the haloalkane, the strength and concentration of the base/nucleophile, and the reaction temperature.[19] Generally, strong, bulky bases and higher temperatures favor elimination.[19]

Haloarenes

Elimination reactions are not a common pathway for haloarenes under typical conditions.

Experimental Protocols

Determination of the Rate Constant for an Sₙ2 Reaction

Objective: To determine the second-order rate constant for the reaction of ethyl bromide with hydroxide (B78521) ion.

Materials:

  • 0.40 M ethyl bromide in ethanol

  • 0.40 M potassium hydroxide in ethanol

  • 0.10 M Hydrochloric acid

  • Phenolphthalein (B1677637) indicator

  • Ice-cold water

  • Constant temperature water bath (40°C)

  • Burette, pipettes, Erlenmeyer flasks

Procedure:

  • Equilibrate the ethyl bromide and potassium hydroxide solutions in the water bath.

  • Mix equal volumes (e.g., 50 mL) of the two solutions in a flask and start a timer. This is time zero.

  • Immediately withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 50 mL of ice-cold water.

  • Add a few drops of phenolphthalein indicator and titrate the unreacted hydroxide ion with 0.10 M HCl.

  • Repeat the quenching and titration process at regular time intervals (e.g., every 10 minutes for 80 minutes).

  • Calculate the concentration of hydroxide at each time point.

  • Plot 1/[OH⁻] versus time. The slope of the resulting straight line is the rate constant, k.[20]

Investigation of Sₙ1 Solvolysis

Objective: To measure the rate of solvolysis of tert-butyl chloride and determine the first-order rate constant.

Materials:

  • 0.1 M tert-butyl chloride in 95% ethanol

  • Solvent mixtures (e.g., 60:40 and 50:50 water:95% ethanol)

  • 0.01 M NaOH solution

  • Bromothymol blue indicator

  • Burette, pipettes, Erlenmeyer flasks

Procedure:

  • Prepare the desired solvent mixture.

  • Add a known volume of the tert-butyl chloride solution to the solvent mixture and start a timer.

  • The reaction produces HCl, which will cause the bromothymol blue indicator to change color.

  • Titrate the generated HCl with the 0.01 M NaOH solution to determine the extent of the reaction at various time points.

  • The rate of the reaction is determined by monitoring the change in concentration of the starting material over time.

  • Plot ln([t-BuCl]) versus time. The negative of the slope of the line gives the first-order rate constant, k.[21][22]

Elimination Reaction of a Haloalkane

Objective: To synthesize propene from 2-bromopropane (B125204) via an E2 elimination.

Materials:

  • 2-bromopropane

  • Concentrated solution of potassium hydroxide in ethanol

  • Reflux apparatus

  • Gas collection apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask containing 2-bromopropane and the ethanolic potassium hydroxide solution.

  • Heat the mixture under reflux. The hydroxide ion acts as a base, removing a proton and initiating the elimination.[23][24][25]

  • The gaseous product, propene, will pass through the condenser and can be collected and identified.[23][24][25]

Visualizing Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways discussed.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack RX R-X RX->TS RNu R-Nu TS->RNu X X⁻ TS->X Leaving Group Departs

Sₙ2 Reaction Mechanism

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Carbocation Intermediate cluster_nucleophile Nucleophile cluster_product Product RX R-X R_plus R⁺ RX->R_plus Slow, Rate-determining X_minus X⁻ RX->X_minus RNu R-Nu R_plus->RNu Nu Nu⁻ Nu->RNu Fast

Sₙ1 Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products ArX Ar-X (with EWG) Intermediate [Ar(X)(Nu)]⁻ (Resonance Stabilized) ArX->Intermediate Addition Nu Nu⁻ Nu->Intermediate ArNu Ar-Nu Intermediate->ArNu Elimination X X⁻ Intermediate->X

SₙAr Reaction Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base B: TS [B---H---Cβ---Cα---X]⁻ Base->TS Proton Abstraction Haloalkane H-Cβ-Cα-X Haloalkane->TS Alkene Cβ=Cα TS->Alkene BH B-H⁺ TS->BH X X⁻ TS->X Leaving Group Departs

E2 Reaction Mechanism

Conclusion

The reactivity of haloalkanes and haloarenes is fundamentally different, with haloalkanes being significantly more susceptible to nucleophilic substitution and elimination reactions. This disparity is rooted in the nature of the carbon-halogen bond and the stability of the respective reaction intermediates. A thorough understanding of these differences, supported by the experimental data and protocols provided in this guide, is essential for the rational design of synthetic routes and the development of novel molecular entities in various scientific disciplines.

References

Safety Operating Guide

Safe Disposal of 11-Bromo-1-undecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 11-Bromo-1-undecene, ensuring laboratory safety and regulatory compliance.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS RN: 7766-50-9). Adherence to these procedures is critical to mitigate risks and ensure the safety of laboratory personnel and the environment.

I. Understanding the Hazards

This compound is a halogenated organic compound classified as a skin and eye irritant, and it may cause respiratory irritation.[1][2][3][4] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and understand the associated hazards.

II. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 7766-50-9
Molecular Formula C₁₁H₂₁Br
Molecular Weight 233.19 g/mol
Boiling Point 149-150 °C at 35 mmHg
Density 1.063 g/mL at 25 °C
Flash Point >110 °C
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338

IV. Standard Disposal Procedure

As a halogenated organic compound, this compound must be disposed of as hazardous waste. The primary and recommended method of disposal is incineration by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Acquire a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These containers are typically glass or polyethylene (B3416737) and are appropriately labeled.

    • Never mix halogenated waste with non-halogenated waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.

V. Experimental Protocol: Chemical Neutralization for Small Spills and Glassware Decontamination

For small spills or for decontaminating glassware, a chemical neutralization step can be performed to convert this compound into a less hazardous substance before final disposal. This procedure should be performed with caution in a chemical fume hood.

Principle: this compound, an alkyl bromide, can undergo a nucleophilic substitution reaction with a strong base, such as sodium hydroxide (B78521), to yield the corresponding alcohol (10-undecen-1-ol) and a sodium halide salt.

Materials:

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethanol (B145695) (as a co-solvent to increase solubility)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the contaminated item (e.g., stir bar, small piece of glassware) or the absorbed spill material in a beaker. If decontaminating a larger piece of glassware, perform the reaction within that glassware.

  • Solvent Addition: Add a sufficient volume of ethanol to submerge the contaminated item or cover the spill residue.

  • Base Addition: While stirring, slowly add an excess of 1 M sodium hydroxide solution. A 2 to 3-fold molar excess of NaOH relative to the estimated amount of this compound is recommended.

  • Reaction: Gently heat the mixture to approximately 50-60°C and allow it to stir for at least 2 hours to ensure the reaction goes to completion.

  • Neutralization Confirmation: After cooling to room temperature, check the pH of the solution to ensure it is basic.

  • Disposal of Reaction Mixture: The resulting mixture, containing 10-undecen-1-ol, sodium bromide, and excess sodium hydroxide in an ethanol/water solution, should be collected in a "Non-Halogenated Organic Waste" container for disposal through your EHS department. Although the bromine has been removed from the organic molecule, the resulting alcohol and solvent are still considered chemical waste.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Disposal Pathways cluster_2 Final Disposition start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type bulk_waste Bulk Waste or Unused Product waste_type->bulk_waste Large Volume small_spill Small Spill or Contaminated Glassware waste_type->small_spill Small Volume/ Decontamination halogenated_container Collect in Designated 'Halogenated Organic Waste' Container bulk_waste->halogenated_container neutralization Chemical Neutralization Protocol small_spill->neutralization label_container Label Container Correctly halogenated_container->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely ehs_pickup Arrange for EHS Pickup store_safely->ehs_pickup incineration Incineration by Licensed Facility ehs_pickup->incineration non_halogenated_container Collect Neutralized Mixture in 'Non-Halogenated Organic Waste' Container neutralization->non_halogenated_container non_halogenated_container->label_container non_halogenated_container->store_safely

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 11-Bromo-1-undecene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-Bromo-1-undecene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 7766-50-9). Adherence to these procedures is critical to ensure personnel safety and proper disposal.

I. Quantitative Data Summary
PropertyValueReference
Physical State Liquid[2][3][4][5][6]
Appearance Colorless to pale yellow
Molecular Formula C₁₁H₂₁Br[7]
Molecular Weight 233.19 g/mol [4][7]
Boiling Point 149-150 °C at 35 mmHg[4]
Density 1.063 g/mL at 25 °C[4]
Flash Point >110 °C (>230 °F)
Solubility Insoluble in water. Soluble in organic solvents like alcohols and ethers.
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][4][5][7]
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to mitigate its irritant effects.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves: Neoprene or Nitrile gloves are recommended. Ensure gloves are inspected for integrity before each use. Do not use latex gloves for chemical protection.
Eye Protection Safety glasses with side shields or chemical safety goggles . A face shield should be worn in situations with a high risk of splashing.
Body Protection A laboratory coat is required. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood . If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Precautionary Measures:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

    • Ensure a spill kit appropriate for halogenated organic compounds is available.

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves (Neoprene or Nitrile).

  • Chemical Handling:

    • Conduct all transfers and manipulations of this compound inside the chemical fume hood.

    • Use caution when opening the container to avoid splashing.

    • Use a calibrated pipette or a similar precision dispensing tool for transferring the liquid. Avoid pouring directly from large containers when possible.

    • Keep the container of this compound sealed when not in use.

  • Post-Handling Procedures:

    • Upon completion of the work, securely cap the this compound container and any waste containers.

    • Wipe down the work area within the fume hood with an appropriate solvent and then decontaminate with soap and water.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Remove lab coat and eye protection.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

    • This waste stream is classified as halogenated organic waste . Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.

    • Solid waste, such as contaminated gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Waste Container Management:

    • Use a chemically compatible container with a secure screw-top cap.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

V. Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it can be done without risk, close the sash of the fume hood where the spill occurred.

  • Report: Notify your laboratory supervisor and your institution's EHS department.

  • Cleanup:

    • For small spills within a fume hood, trained personnel wearing appropriate PPE may clean it up.

    • Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solvents) to contain and absorb the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • For large spills or spills outside of a fume hood, evacuate the laboratory, close the doors, and wait for the emergency response team.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

Workflow and Logic Diagrams

G cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Certification prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_spill_kit Ensure Spill Kit is Available prep_safety_equipment->prep_spill_kit prep_ppe Assemble Required PPE prep_spill_kit->prep_ppe handling_don_ppe Don PPE: Lab Coat, Goggles, Gloves prep_ppe->handling_don_ppe handling_in_hood Perform all work in Fume Hood handling_don_ppe->handling_in_hood handling_transfer Use Pipette for Transfers handling_in_hood->handling_transfer emergency_spill Spill Occurs handling_in_hood->emergency_spill Potential Spill emergency_exposure Personal Exposure handling_in_hood->emergency_exposure Potential Exposure handling_seal Keep Containers Sealed handling_transfer->handling_seal disposal_segregate Segregate as Halogenated Waste handling_seal->disposal_segregate disposal_label Label Waste Container Correctly disposal_segregate->disposal_label disposal_contact_ehs Contact EHS for Pickup disposal_label->disposal_contact_ehs spill_evacuate Evacuate & Alert emergency_spill->spill_evacuate exposure_flush Flush with Water (15 min) emergency_exposure->exposure_flush spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_absorb->disposal_label seek_medical Seek Medical Attention exposure_flush->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.